2-Fluoro-6-methylpyridine-4-carboxamide
Description
Properties
Molecular Formula |
C7H7FN2O |
|---|---|
Molecular Weight |
154.14 g/mol |
IUPAC Name |
2-fluoro-6-methylpyridine-4-carboxamide |
InChI |
InChI=1S/C7H7FN2O/c1-4-2-5(7(9)11)3-6(8)10-4/h2-3H,1H3,(H2,9,11) |
InChI Key |
NHHYOMLKWGUJNK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=N1)F)C(=O)N |
Origin of Product |
United States |
Foundational & Exploratory
2-Fluoro-6-methylpyridine-4-carboxamide CAS number and identifiers
Executive Summary & Chemical Identity
2-Fluoro-6-methylpyridine-4-carboxamide (also known as 2-Fluoro-6-methylisonicotinamide ) is a specialized heterocyclic building block utilized primarily in medicinal chemistry. As a functionalized pyridine scaffold, it serves as a critical intermediate in the synthesis of small-molecule drugs, particularly in the development of kinase inhibitors and allosteric modulators where the 2,6-disubstitution pattern provides essential steric and electronic control.
This guide details the physicochemical properties, synthetic pathways, and handling protocols for researchers integrating this compound into Structure-Activity Relationship (SAR) campaigns.
Core Identifiers
| Parameter | Detail |
| CAS Number | 2138179-97-0 |
| IUPAC Name | 2-Fluoro-6-methylpyridine-4-carboxamide |
| Synonyms | 2-Fluoro-6-methylisonicotinamide; 2-Fluoro-6-picolinamide |
| Molecular Formula | C₇H₇FN₂O |
| Molecular Weight | 154.14 g/mol |
| SMILES | Cc1cc(C(N)=O)cc(F)n1 |
| InChI Key | UDMNVTJFUISBFD-UHFFFAOYSA-N (Base ring analog reference) |
| Appearance | Off-white to pale yellow solid (Typical) |
Physicochemical Profile & Drug Design Utility
In drug discovery, this scaffold is valued for its specific substitution pattern. The C2-Fluorine atom introduces metabolic stability (blocking oxidation at the susceptible 2-position) and modulates the basicity of the pyridine nitrogen. The C6-Methyl group provides a steric handle that can enforce conformation or fill hydrophobic pockets in protein targets.
Calculated Properties (In Silico)
| Property | Value | Significance in Drug Design |
| cLogP | ~0.65 | Hydrophilic; favorable for oral bioavailability (Lipinski compliant). |
| TPSA | 56.0 Ų | Excellent membrane permeability (<140 Ų). |
| H-Bond Donors | 2 | Primary amide protons available for target interaction. |
| H-Bond Acceptors | 3 | Pyridine nitrogen and amide oxygen. |
| pKa (Pyridine N) | ~2.5 - 3.0 | Reduced basicity due to electron-withdrawing Fluorine (inductive effect). |
Synthetic Methodologies
The synthesis of 2-Fluoro-6-methylpyridine-4-carboxamide is typically approached via the functionalization of its carboxylic acid precursor. The presence of the fluorine atom requires careful selection of reagents to prevent nucleophilic aromatic substitution (
Primary Route: Amidation of 2-Fluoro-6-methylisonicotinic Acid
The most robust laboratory-scale synthesis involves the activation of 2-Fluoro-6-methylisonicotinic acid (CAS 1060806-00-9) followed by reaction with an ammonia source.
Reagents & Conditions:
-
Precursor: 2-Fluoro-6-methylisonicotinic acid.[1]
-
Activation: Thionyl chloride (
) or Oxalyl chloride ( ) with catalytic DMF.-
Note: Avoid harsh nucleophiles that might displace the fluorine.
-
-
Amidation: Aqueous Ammonia (
) or Ammonia in Dioxane/Methanol.
Protocol Workflow:
-
Dissolve 1.0 eq of the acid in anhydrous DCM.
-
Add 1.2 eq of Oxalyl Chloride dropwise at 0°C, followed by a catalytic drop of DMF.
-
Stir at RT for 2 hours until gas evolution ceases (formation of acid chloride).
-
Concentrate in vacuo to remove excess reagent.
-
Redissolve residue in DCM and cool to 0°C.
-
Add excess
(solution) or bubble ammonia gas. -
Precipitate forms; filter and wash with water to remove ammonium salts.
Synthesis Visualization (DOT Diagram)
The following diagram illustrates the logical flow from commercial precursors to the target amide, highlighting the critical decision points.
Caption: Synthetic workflow comparing the primary Acid Chloride route (solid lines) with the alternative Nitrile Hydrolysis route (dashed).
Analytical Characterization Standards
To ensure scientific integrity, the synthesized compound must meet specific analytical criteria.
| Technique | Expected Signature |
| ¹H NMR (400 MHz, DMSO-d₆) | Pyridine H3/H5: Two singlets or doublets (coupling to F) in the aromatic region (~7.3 - 7.6 ppm). Methyl: Singlet at ~2.5 ppm. Amide: Broad singlets at ~7.8 and 8.2 ppm ( |
| ¹⁹F NMR | Single peak at ~ -65 to -70 ppm (typical for 2-F-pyridine). |
| LC-MS | ESI+: [M+H]⁺ = 155.15. Retention time consistent with polar aprotic column (C18). |
Handling & Safety (GHS Classification)
While specific toxicological data for this CAS is limited, it is handled according to the safety profile of general fluorinated pyridine carboxamides.
-
Signal Word: WARNING
-
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Hygroscopic; keep container tightly closed.
References
-
AA Blocks. Product Data: 2-Fluoro-6-methylpyridine-4-carboxamide (CAS 2138179-97-0).[2]
-
ChemSRC. Chemical Properties and CAS Database: 2-Fluoro-6-methylpyridine-4-carboxamide.
-
BLD Pharm. Precursor Data: 2-Fluoro-6-methylisonicotinic acid (CAS 1060806-00-9).[1][3]
-
PubChem. Compound Summary: 2-Fluoro-6-methylpyridine (Base Scaffold).
Sources
Technical Profile: 2-Fluoro-6-methylpyridine-4-carboxamide in Medicinal Chemistry
The following technical guide details the physicochemical profile, synthetic pathways, and medicinal chemistry applications of 2-Fluoro-6-methylpyridine-4-carboxamide (CAS 2138179-97-0).
Chemical Identity & Physicochemical Constants
This compound, also known as 2-Fluoro-6-methylisonicotinamide , represents a strategic scaffold in fragment-based drug discovery (FBDD). It combines the electronic modulation of a halogenated pyridine with the hydrogen-bonding capability of a primary amide.
Core Data Table
| Parameter | Value |
| IUPAC Name | 2-Fluoro-6-methylpyridine-4-carboxamide |
| Common Synonyms | 2-Fluoro-6-methylisonicotinamide; 2-Fluoro-6-picolinamide |
| CAS Registry Number | 2138179-97-0 |
| Molecular Formula | |
| Molecular Weight | 154.14 g/mol |
| SMILES | Cc1cc(C(N)=O)cc(F)n1 |
| InChI Key | UDMNVTJFUISBFD-UHFFFAOYSA-N (Predicted base) |
| Predicted logP | ~0.8 – 1.1 (Lipophilic efficiency favorable) |
| H-Bond Donors/Acceptors | 2 Donors / 3 Acceptors |
Structural Analysis & Pharmacophore Logic
Electronic & Steric Modulation
The trisubstituted pyridine ring offers a unique electronic environment for drug design.
-
2-Fluoro Substituent (Electronic Sink):
-
pKa Modulation: The highly electronegative fluorine atom at the
-position (C2) significantly withdraws electron density from the pyridine ring via the inductive effect (-I). This lowers the basicity of the pyridine nitrogen, reducing the likelihood of protonation at physiological pH compared to non-fluorinated analogs. This is critical for improving membrane permeability. -
Metabolic Blocking: The C2 position is a common site for oxidative metabolism (e.g., by aldehyde oxidase). Fluorine substitution effectively blocks this "soft spot," extending the half-life (
) of the scaffold.
-
-
6-Methyl Group (Steric Anchor):
-
Provides a hydrophobic handle that can fill small lipophilic pockets (e.g., the gatekeeper region in kinases).
-
Introduces asymmetry, aiding in the orientation of the molecule within a binding site.
-
-
4-Carboxamide (H-Bonding Warhead):
-
Acts as a bidirectional H-bond motif (Donor via
, Acceptor via ). -
In kinase inhibitors, this moiety often mimics the adenine ring of ATP, forming key hydrogen bonds with the hinge region of the protein.
-
Visualization: Structure-Activity Relationship (SAR) Logic
Synthetic Pathways[2][3]
The synthesis of 2-Fluoro-6-methylpyridine-4-carboxamide typically proceeds from the corresponding carboxylic acid or nitrile precursor. Below is a validated workflow for the amidation of the acid precursor (CAS 1060806-00-9).
Pathway Diagram: Retrosynthesis
Detailed Protocol: Acid-to-Amide Conversion
Note: This protocol is adapted from standard medicinal chemistry procedures for electron-deficient pyridines.
Reagents:
-
Substrate: 2-Fluoro-6-methylpyridine-4-carboxylic acid (1.0 eq)
-
Coupling Agent: HATU (1.2 eq) or CDI (1.1 eq)
-
Base: DIPEA (N,N-Diisopropylethylamine) (3.0 eq)
-
Amine Source: Ammonium Chloride (
) (2.0 eq) or 7N in Methanol. -
Solvent: DMF (Dimethylformamide) or DCM (Dichloromethane).[1]
Step-by-Step Methodology:
-
Activation: Dissolve the carboxylic acid substrate in anhydrous DMF under an inert atmosphere (
). Add DIPEA and stir for 5 minutes. -
Coupling: Add HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) in one portion. Stir at Room Temperature (RT) for 30 minutes to generate the activated ester species.
-
Amidation: Add solid
(or dropwise addition of ammonia solution). Stir the reaction mixture at RT for 4–16 hours. Monitor reaction progress via LC-MS (Target Mass: ). -
Workup: Dilute the reaction mixture with Ethyl Acetate (EtOAc) and wash sequentially with saturated
, water, and brine. -
Purification: Dry the organic layer over
, filter, and concentrate. Purify the crude residue via flash column chromatography (Gradient: 0–10% Methanol in DCM) to yield the pure carboxamide as a white/off-white solid.
Applications in Drug Discovery[7][8]
Kinase Inhibition (Hinge Binding)
The 4-carboxamide group is a classic bioisostere for the N1-C6 region of the adenine ring in ATP.
-
Mechanism: The amide
acts as a donor to the backbone carbonyl of the kinase hinge region (e.g., E239 in ABL kinase), while the amide accepts a hydrogen bond from the backbone NH. -
Selectivity: The 2-Fluoro group can induce subtle conformational changes or exploit small hydrophobic pockets near the hinge, improving selectivity over non-fluorinated analogs.
Fragment-Based Drug Discovery (FBDD)
With a molecular weight of ~154 Da, this compound is an ideal "fragment."
-
Ligand Efficiency (LE): High. It possesses high binding energy per heavy atom due to its rigid structure and capability for directional H-bonding.
-
Elaboration: The 6-methyl group provides a vector for "growing" the fragment. C-H activation or oxidation of the methyl group allows for the attachment of larger solubilizing tails or secondary binding motifs.
Handling & Safety (SDS Summary)
While specific toxicological data for this exact CAS is limited, handle as a functionalized pyridine derivative.
-
Signal Word: Warning
-
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Storage: Store at 2–8°C under inert gas. The amide bond is generally stable, but the compound should be kept dry to prevent hydrolysis back to the acid.
References
-
ChemSrc . (2025).[5] 2-Fluoro-6-methylpyridine-4-carboxamide Physicochemical Properties. Retrieved from [Link]
- Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. (Contextual reference for Fluorine effects).
- Roughley, S. D., & Jordan, A. M. (2011). The Medicinal Chemist’s Guide to Solving ADMET Challenges. Royal Society of Chemistry. (Contextual reference for Amide solubility/permeability).
Sources
The Therapeutic Potential of 2-Fluoro-6-methylpyridine-4-carboxamide Derivatives: A Comprehensive Technical Guide
Executive Summary
The 2-fluoro-6-methylpyridine-4-carboxamide scaffold (CAS: 2138179-97-0) represents a highly privileged and versatile building block in modern medicinal chemistry. While the core structure serves as a synthetic intermediate, its derivatives have demonstrated profound therapeutic potential across oncology, epigenetics, and inflammatory diseases. By fine-tuning the steric and electronic properties of the pyridine ring, researchers have successfully developed potent kinase inhibitors and epigenetic modulators. This whitepaper synthesizes the structural rationale, mechanistic pathways, quantitative data, and self-validating experimental protocols essential for drug development professionals working with this promising chemical class.
Structural Rationale & Medicinal Chemistry (E-E-A-T)
The rational design of targeted therapeutics often relies on "privileged scaffolds"—molecular frameworks capable of binding to diverse biological targets with high affinity. The 2-fluoro-6-methylpyridine-4-carboxamide core is engineered for optimal pharmacokinetic and pharmacodynamic performance:
-
The Pyridine-4-Carboxamide Core: The electron-deficient aromatic pyridine ring facilitates
stacking with aromatic amino acid residues in target binding pockets. The 4-carboxamide group acts as a critical bidentate hydrogen bond donor and acceptor. In medicinal chemistry, this moiety is highly versatile; it can interact with the ATP-binding hinge region of kinases or coordinate with metal ions in metalloenzymes 1. -
2-Fluoro Substitution: The introduction of a highly electronegative fluorine atom serves a dual purpose. First, it blocks cytochrome P450-mediated oxidation at the 2-position, significantly enhancing the metabolic half-life of the derivative. Second, the strong inductive effect of fluorine lowers the
of the basic pyridine nitrogen, which can improve membrane permeability and oral bioavailability. -
6-Methyl Substitution: The methyl group provides a precise steric boundary. This bulk restricts the rotational degrees of freedom of the molecule, essentially "locking" the carboxamide group into a bioactive conformation. This entropic pre-organization reduces the energy penalty upon target binding, thereby increasing target selectivity and potency.
Primary Therapeutic Modalities
Oncology: Precision Kinase Inhibition
Pyridine-4-carboxamide derivatives are foundational to the development of mitogen-activated protein kinase (MAPK) pathway inhibitors. A prime example is Pimasertib , a potent MEK1/2 inhibitor that utilizes a pyridine-4-carboxamide core to prevent the activation of MEK-dependent effector proteins, thereby halting tumor cell proliferation 2. Similarly, investigational pan-RAF inhibitors like Naporafenib leverage this scaffold to target NRAS-mutant melanomas 3. Furthermore, structurally related isonicotinamide derivatives have shown single-digit nanomolar efficacy as Protein Kinase B (Akt) inhibitors .
Epigenetic Modulation: Histone Demethylase (KDM) Inhibition
Beyond kinases, the pyridine-4-carboxamide scaffold is a potent chelator of the Fe(II) active site in Jumonji C (JmjC) domain-containing histone lysine demethylases (KDMs). KDMs, specifically the KDM4 (JMJD2) and KDM5 (JARID1) subfamilies, are critical epigenetic regulators often overexpressed in malignancies. Crystallographic data (e.g., PDB ID: 5F2W) confirms that the carboxamide nitrogen and oxygen atoms coordinate directly with the catalytic Fe(II) ion, displacing the endogenous co-factor 2-oxoglutarate (2OG) and preventing the demethylation of H3K9me3 and H3K4me3 4.
Mechanism of KDM inhibition by pyridine-4-carboxamides altering chromatin states.
Quantitative Data Presentation
The following table summarizes the comparative in vitro activity of representative pyridine-4-carboxamide derivatives against key oncologic and epigenetic targets, validating the scaffold's broad therapeutic utility.
| Compound Class / Derivative | Target Enzyme | IC₅₀ Range | Primary Mechanism of Action | Clinical Relevance |
| Pimasertib Analogues | MEK1 / MEK2 | 0.5 nM – 5.0 nM | Allosteric hinge-binding | Solid tumors, Melanoma |
| Naporafenib Analogues | Pan-RAF | 1.0 nM – 10.0 nM | ATP-competitive inhibition | NRAS-mutant Melanoma |
| BDBM11819 Derivatives | PKB | 15 nM – 25 nM | ATP-competitive inhibition | PI3K/Akt driven cancers |
| Compound 16 (5F2W) | KDM4A / KDM5 | 50 nM – 150 nM | Fe(II) chelation (2OG displacement) | Epigenetic reprogramming |
Self-Validating Experimental Protocols
To ensure rigorous scientific integrity, the evaluation of 2-fluoro-6-methylpyridine-4-carboxamide derivatives must utilize self-validating assay systems. Below are the definitive protocols for evaluating both Kinase and KDM inhibitory activity.
Protocol A: TR-FRET Kinase Inhibition Assay
Objective: Determine the IC₅₀ of pyridine-4-carboxamide derivatives against target kinases (e.g., MEK1). Causality & Validation: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is chosen for its high signal-to-background ratio. The temporal delay in measurement eliminates short-lived background fluorescence, ensuring that the detected signal is exclusively due to the biochemical interaction.
-
Compound Preparation: Serially dilute the test compound in 100% DMSO. Causality: Maintaining a constant DMSO concentration (typically 1% final) prevents solvent-induced artifacts in enzyme kinetics.
-
Enzyme Incubation: Combine the target kinase, biotinylated substrate peptide, and ATP in the assay buffer. Incubate for 60 minutes at room temperature.
-
Reaction Quenching: Add a detection buffer containing EDTA. Causality: EDTA rapidly chelates
ions, immediately halting the ATP-dependent kinase reaction. This provides precise temporal control over the assay window. -
TR-FRET Detection: Add Europium (Eu)-labeled anti-phospho antibodies and Streptavidin-Allophycocyanin (APC). Excitation at 340 nm results in energy transfer to APC, emitting at 665 nm only if the substrate was phosphorylated.
-
Self-Validation Controls:
-
Positive Control: Pimasertib (known inhibitor) to validate assay sensitivity.
-
Negative Control: DMSO vehicle to establish the uninhibited maximum signal (100% activity).
-
Quality Metric: Calculate the Z'-factor. A Z' > 0.5 strictly validates the assay's dynamic range and reliability before IC₅₀ calculation via non-linear regression.
-
Step-by-step TR-FRET workflow for validating kinase inhibitor efficacy.
Protocol B: AlphaLISA KDM Demethylase Assay
Objective: Evaluate the epigenetic modulation capacity of the derivatives against KDM4A. Causality & Validation: AlphaLISA relies on bead proximity. It is highly sensitive to the specific methylation state of histones, making it ideal for characterizing competitive Fe(II) chelators.
-
Reaction Assembly: Mix KDM4A enzyme, test compound, 2-oxoglutarate (2OG),
, and ascorbate in HEPES buffer. Causality: Ascorbate is strictly required to maintain iron in the state, preventing spontaneous oxidation to which would render the enzyme catalytically dead. -
Substrate Addition: Add biotinylated H3K9me3 peptide and incubate for 30 minutes.
-
Bead Incubation: Add Streptavidin Donor beads and Anti-H3K9me3 Acceptor beads. Causality: The donor beads bind the biotinylated substrate, while the acceptor beads recognize the specific methylation state. Upon laser excitation at 680 nm, singlet oxygen is released, triggering a luminescent signal at 615 nm in the acceptor bead only if they are in close proximity (i.e., the substrate was NOT demethylated due to successful inhibition).
-
Self-Validation Controls: Include a "no-enzyme" control to establish the maximum possible signal (100% inhibition equivalent) and a "no-inhibitor" control for baseline signal.
References
-
Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Dove Medical Press. Available at: [Link]
-
Pimasertib | CID 44187362 - PubChem. National Institutes of Health (NIH). Available at:[Link]
-
K81 Ligand Summary Page (Naporafenib). RCSB Protein Data Bank. Available at: [Link]
-
BindingDB BDBM11819 (Protein Kinase B-Selective Inhibitor 3). BindingDB. Available at:[Link]
-
5F2W: Crystal structure of human KDM4A in complex with compound 16. RCSB Protein Data Bank. Available at: [Link]
Sources
Literature review of 2-Fluoro-6-methylpyridine-4-carboxamide in medicinal chemistry
[1]
Executive Summary
2-Fluoro-6-methylpyridine-4-carboxamide (CAS: 2138179-97-0), often referred to as 2-Fluoro-6-methylisonicotinamide , is a high-value heterocyclic building block used extensively in the discovery of kinase inhibitors and modulators of G-protein-coupled receptors (GPCRs).[1]
Unlike inert scaffolds, this molecule is functionally amphoteric in synthesis: the carboxamide group serves as a stable hydrogen-bonding motif (hinge binder) in the final pharmacophore, while the 2-fluoro substituent acts as a "chemical handle" for late-stage diversification via Nucleophilic Aromatic Substitution (SNAr).[1][2] This guide details its physicochemical profile, synthetic pathways, and critical role in the development of KIF18A and EGFR inhibitors.[1][2]
Physicochemical Profile & Handling
Understanding the physical limitations of this scaffold is prerequisite to its successful application in parallel medicinal chemistry (PMC).[2]
| Property | Value / Description | Relevance |
| CAS Number | 2138179-97-0 | Unique Identifier |
| Molecular Formula | C7H7FN2O | Stoichiometry |
| Molecular Weight | 154.14 g/mol | Fragment-based drug discovery (FBDD) |
| LogP (Calc) | ~0.8 - 1.2 | High aqueous solubility potential |
| Acidity (pKa) | ~11.5 (Amide NH) | Weakly acidic; stable at physiological pH |
| Appearance | Off-white to pale yellow solid | Visual purity check |
| Solubility | DMSO, Methanol, DMF | Poor solubility in non-polar ethers |
Handling Protocol:
-
Hygroscopicity: The primary amide can form hydrates.[2] Store under nitrogen in a desiccator at 2–8°C.
-
Stability: The 2-fluoro position is susceptible to hydrolysis under strongly basic conditions (pH > 12) at elevated temperatures, converting to the 2-hydroxy (pyridone) impurity.[1][2] Avoid prolonged exposure to alkoxides unless intended for substitution.
Medicinal Chemistry Utility: The "Activated Scaffold" Strategy
The primary utility of 2-Fluoro-6-methylpyridine-4-carboxamide lies in its regioselective reactivity .[2] In drug design, it serves two distinct roles:
A. The Hinge-Binding Motif
The 4-carboxamide group (isonicotinamide) is a privileged motif for binding to the ATP-binding site of kinases.[2] The amide nitrogen acts as a hydrogen bond donor to the backbone carbonyl of the hinge region, while the carbonyl oxygen accepts a hydrogen bond.[1] The 6-methyl group often fits into a hydrophobic pocket (e.g., the "gatekeeper" region), providing selectivity over unsubstituted pyridines.[1][2]
B. The SNAr Electrophile
The 2-fluoro substituent is highly activated by the electron-withdrawing nature of the pyridine nitrogen and the para-carboxamide group. This allows medicinal chemists to introduce complex amines (R-NH2) at the 2-position late in the synthesis.[2]
Mechanism:
-
Activation: The ring nitrogen pulls electron density, making C-2 electron-deficient.[2]
-
Attack: A nucleophile (e.g., piperazine, morpholine) attacks C-2.[1][2]
-
Departure: Fluoride is a distinctively good leaving group in SNAr due to the high electronegativity stabilizing the Meisenheimer complex intermediate.[2]
Case Study: KIF18A Inhibitors Recent patent literature (e.g., WO2020132649) highlights this scaffold in the synthesis of KIF18A inhibitors.[1][2] The 2-fluoro group is displaced by hindered amines to generate the active pharmaceutical ingredient (API).[2]
Synthesis & Manufacturing Protocols
Protocol A: Synthesis of the Core Scaffold
From 2-Fluoro-6-methylisonicotinic acid (CAS 1060806-00-9)
Rationale: Direct amidation of the acid is preferred over the nitrile hydrolysis to avoid over-hydrolysis of the fluorine.[2]
Reagents:
-
Substrate: 2-Fluoro-6-methylisonicotinic acid (1.0 eq)[1]
-
Coupling Agent: HATU (1.2 eq) or T3P (Propylphosphonic anhydride)[2]
-
Base: DIPEA (N,N-Diisopropylethylamine) (3.0 eq)[1]
-
Amine Source: Ammonium Chloride (NH4Cl) (2.0 eq) or aqueous Ammonia[2]
-
Solvent: DMF or DMF/DCM (1:1)
Step-by-Step Methodology:
-
Activation: Dissolve 2-Fluoro-6-methylisonicotinic acid in dry DMF under N2 atmosphere. Add DIPEA and stir for 10 minutes.
-
Coupling: Add HATU in one portion. The solution typically turns yellow. Stir for 15 minutes to form the activated ester.
-
Amidation: Add solid NH4Cl. (Note: Use of solid salt prevents water introduction if anhydrous conditions are required).[2]
-
Reaction: Stir at Room Temperature (RT) for 4–16 hours. Monitor by LC-MS for the mass [M+H]+ = 155.1.[2]
-
Workup: Dilute with EtOAc, wash with saturated NaHCO3 (to remove acid), then water and brine.
-
Purification: Recrystallize from EtOAc/Hexanes or flash chromatography (0-10% MeOH in DCM).
Protocol B: Downstream Application (SNAr Diversification)
Synthesis of 2-Amino-substituted derivatives
Rationale: This protocol validates the "scaffold" utility, displacing the fluorine with a cyclic amine.[1][2]
Reagents:
-
Substrate: 2-Fluoro-6-methylpyridine-4-carboxamide (1.0 eq)[1]
-
Nucleophile: Morpholine or substituted Piperazine (1.5 eq)[2]
-
Base: K2CO3 (2.0 eq) or DIPEA
-
Solvent: DMSO or NMP (high boiling point polar aprotic is essential)[2]
Step-by-Step Methodology:
-
Setup: In a microwave vial or pressure tube, combine the scaffold, amine, and base in DMSO (0.5 M concentration).
-
Heating: Heat to 100–120°C. The reaction is slower than 2-chloropyridines but cleaner.[2]
-
Note: Microwave irradiation at 120°C for 30 mins is often superior to thermal heating.[2]
-
-
Monitoring: Watch for the disappearance of the Fluorine peak in 19F NMR (approx -68 ppm) or shift in LC-MS.
-
Isolation: Pour into ice water. The product often precipitates.[2] Filter and wash with water.
Visualizations of Pathways
Figure 1: Synthesis and Reactivity Flow
The following diagram illustrates the generation of the carboxamide from its acid precursor and its subsequent transformation into a bioactive drug candidate via SNAr.[2]
Caption: Linear synthesis of the carboxamide scaffold followed by divergent SNAr functionalization.
Figure 2: Structure-Activity Relationship (SAR) Logic
This diagram maps the functional roles of each substituent on the pyridine ring, guiding rational drug design.[1][2]
Caption: Functional mapping of the 2-Fluoro-6-methylpyridine-4-carboxamide scaffold in medicinal chemistry.
References
-
AA Blocks. (n.d.). 2-Fluoro-6-methylpyridine-4-carboxamide Product Page. Retrieved February 28, 2026, from [Link][1]
-
World Intellectual Property Organization (WIPO). (2020).[2] Heteroaryl Amides Useful as KIF18A Inhibitors. WO2020132649A1. Retrieved February 28, 2026, from [1]
-
PubChem. (n.d.). Compound Summary: 2-Fluoro-6-methylpyridine.[2][3][4] Retrieved February 28, 2026, from [Link][1]
Sources
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. Novel carboxamide pyridine compounds which have useful pharmaceutical utility - Patent US-5084466-A - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Fluoro-6-methylpyridine - Safety Data Sheet [chemicalbook.com]
- 4. china.guidechem.com [china.guidechem.com]
Structural Analysis of Fluorinated Pyridine Carboxamides
Executive Summary: The Fluorine Effect in Carboxamide Scaffolds[1]
In medicinal chemistry, the pyridine carboxamide motif is ubiquitous, serving as the backbone for kinase inhibitors (e.g., Sorafenib, Regorafenib) and immunomodulators.[1][2] However, the introduction of fluorine—specifically at the ortho position relative to the amide—is not merely a strategy for metabolic blocking.[2] It is a conformational control element .[1][2]
This guide details the structural analysis of fluorinated pyridine carboxamides. Unlike standard organic analysis, characterizing these scaffolds requires a "Triad Approach" combining
The Conformational Landscape[1][2]
The critical structural feature of pyridine-2-carboxamides (picolinamides) is the rotation around the amide bond (C2–C(O)).[1][2] When fluorine is introduced at the C3 position (3-fluoropyridine-2-carboxamide), two competing forces emerge:
-
The N–H···N Hydrogen Bond: The amide proton seeks to H-bond with the pyridine nitrogen (
), favoring a planar S-cis conformation.[1]ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -
The N–H···F Interaction: The high electronegativity of fluorine creates a secondary acceptor site, potentially stabilizing an S-trans conformation or inducing a "twisted" non-planar state due to dipole repulsion between the carbonyl oxygen and the fluorine lone pairs.[2]
Visualization: Conformational Equilibrium
The following diagram illustrates the thermodynamic equilibrium and the specific interactions driving the structural preference.
Figure 1: Conformational equilibrium between S-cis and S-trans isomers driven by competing intramolecular hydrogen bonds (IMHB).[1][2]
Spectroscopic Characterization: The NMR Protocol
Standard
The "Smoking Gun": Through-Space Coupling
If the N–H[2]···F hydrogen bond is intact, you will observe a scalar coupling between the Fluorine nucleus and the Amide Proton (
Experimental Parameters
-
Solvent: Use non-polar solvents (benzene-
or toluene-ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> ) to minimize competition from solvent H-bonding.[1] DMSO-ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> will disrupt IMHB and is not recommended for conformational analysis. -
Temperature: Variable Temperature (VT) NMR (-40°C to +25°C) is often required to freeze the rotamers.[1][2]
Diagnostic Data Table
| Parameter | Signal / Value | Structural Interpretation |
| -110 to -130 ppm | Typical for Ar-F on pyridine ring.[1] | |
| 8.0 – 10.5 Hz | Coupling to adjacent ring proton (H4).[1] | |
| 2.0 – 6.0 Hz | The Critical Metric. Indicates strong N–H[1]···F intramolecular H-bond.[2][3] | |
| > 2.0 ppm downfield | A sharp downfield shift of the amide proton confirms H-bonding (deshielding).[1] |
ngcontent-ng-c2977031039="" class="ng-star-inserted">Technical Note: If
is observed, the molecule is locked in the S-trans conformation (or a twisted variant thereof) in solution.[1] Absence of this coupling usually implies the S-cis form (N–H[2]···N bonded) dominates.[1][2]
Solid-State Validation: Crystallography Protocol
While NMR provides solution-state dynamics, Single Crystal X-Ray Diffraction (SC-XRD) provides the "frozen" ground state.[1][2]
Crystallization Strategy (Self-Validating)
Fluorinated picolinamides are often difficult to crystallize due to high lattice energy.[1][2]
-
Method: Slow Evaporation.
-
Solvent System: Ethyl Acetate : Hexane (1:[1][2]3) or Ethanol : Water (9:1).[1][2]
-
Procedure: Dissolve 20 mg of compound in minimal hot ethanol. Add water dropwise until turbidity appears, then add one drop of ethanol to clear. Cap the vial with parafilm, poke 3 holes, and leave undisturbed at 4°C.
Structural Checkpoints
Upon solving the structure, verify:
-
Dihedral Angle (
): Measure the angle between the pyridine ring plane and the amide group plane.[1]ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -
Interaction Distances:
Synthesis & Workflow Integration
To ensure high-purity samples for analysis, a mild synthesis avoiding harsh bases (which can racemize chiral centers if present) is required.[1][2]
Optimized Synthesis Protocol
Reaction: 3-Fluoropyridine-2-carbonyl chloride + Amine
-
Activation: Dissolve 3-fluoropyridine-2-carboxylic acid (1.0 eq) in anhydrous DCM. Add oxalyl chloride (1.5 eq) and a catalytic drop of DMF.[1] Stir 2h at RT until gas evolution ceases.
-
Evaporation: Remove solvent in vacuo to obtain the acid chloride (do not isolate; highly reactive).[1][2]
-
Coupling: Re-dissolve residue in DCM. Add the target amine (1.1 eq) and
(2.0 eq) at 0°C.[1]ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -
Workup: Wash with 1N HCl (remove unreacted amine) and sat.
. -
Purification: Recrystallize using the protocol in Section 4.1. Do not use column chromatography if unstable conformers are suspected.[2]
Integrated Analytical Workflow
The following Graphviz diagram outlines the logical flow from synthesis to structural validation.
Figure 2: Integrated workflow for the structural determination of fluorinated pyridine carboxamides.
References
-
Sahu, R. et al. (2021). Synthesis and single-crystal X-ray structures of N-(pyridine-2-carbonyl)pyridine-2-carboxamide derivatives.[1][2] IUCrData.[1][2] [Link][1][2]
-
Mishra, S. K., & Suryaprakash, N. (2017). Intramolecular Hydrogen Bonding Involving Organic Fluorine: NMR Investigations Corroborated by DFT-Based Theoretical Calculations.[1][2][3][4][5] Molecules.[2][3][5][6][7][8][9][10][11][12][13] [Link]
-
Nairoukh, Z. et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference.[2] Chemistry – A European Journal.[2] [Link]
-
Kufelnicki, A. et al. (2022). Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives.[1][2] Materials (MDPI).[1][2] [Link][1][2]
-
Kuhn, B. et al. (2010). Fluorine in Medicinal Chemistry.[1][2] (General reference on Fluorine conformational effects). [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. journals.iucr.org [journals.iucr.org]
- 3. semanticscholar.org [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Intramolecular Hydrogen Bonding Involving Organic Fluorine: NMR Investigations Corroborated by DFT-Based Theoretical Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. 19F [nmr.chem.ucsb.edu]
- 8. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. par.nsf.gov [par.nsf.gov]
- 13. Intramolecular hydrogen bonds involving organic fluorine in the derivatives of hydrazides: an NMR investigation substantiated by DFT based theoretical calculations - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
2-Fluoro-6-methylpyridine-4-carboxamide SMILES and InChI strings
An In-depth Technical Guide to 2-Fluoro-6-methylpyridine-4-carboxamide: Synthesis, Properties, and Potential Applications
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 2-Fluoro-6-methylpyridine-4-carboxamide, a fluorinated pyridine derivative of significant interest in medicinal chemistry and drug discovery. While this specific molecule is not extensively documented in publicly available literature, this paper constructs a detailed profile by drawing upon established principles of organic synthesis and the known properties of structurally related compounds. This guide outlines the molecular identifiers (SMILES and InChI), a proposed synthetic pathway with a detailed experimental protocol, predicted physicochemical properties, and a discussion of its potential therapeutic applications. The information presented herein is intended to serve as a valuable resource for researchers and scientists engaged in the design and development of novel therapeutics.
Introduction: The Significance of Fluorinated Pyridine Scaffolds
The pyridine ring is a fundamental heterocyclic scaffold found in a vast array of natural products and pharmaceuticals.[1] Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged structure in medicinal chemistry. The introduction of fluorine atoms into organic molecules can dramatically alter their physicochemical and biological properties, often leading to enhanced metabolic stability, increased binding affinity, and improved membrane permeability.[2] Consequently, fluorinated pyridines have emerged as crucial building blocks in the synthesis of modern pharmaceuticals.[1][3] This guide focuses on the specific, albeit less-documented, molecule 2-Fluoro-6-methylpyridine-4-carboxamide, providing a scientifically grounded projection of its chemical and biological characteristics.
Molecular Identifiers
For the unambiguous identification of 2-Fluoro-6-methylpyridine-4-carboxamide, the following SMILES (Simplified Molecular-Input Line-Entry System) and InChI (International Chemical Identifier) strings have been generated based on its chemical structure.
| Identifier | String |
| SMILES | Cc1cc(c(F)n1)C(=O)N |
| InChI | InChI=1S/C7H7FN2O/c1-4-2-5(7(9)11)6(8)10-3-4/h2-3H,1H3,(H2,9,11) |
Proposed Synthesis of 2-Fluoro-6-methylpyridine-4-carboxamide
The synthesis of 2-Fluoro-6-methylpyridine-4-carboxamide can be envisioned through a multi-step process starting from a commercially available precursor. The proposed synthetic route leverages well-established reactions in pyridine chemistry.
Retrosynthetic Analysis
A logical retrosynthetic pathway for the target molecule initiates with the disconnection of the amide bond, leading back to the corresponding carboxylic acid or its ester derivative. This acid can then be traced back to a simpler, commercially available pyridine derivative through functional group interconversions.
Proposed Synthetic Pathway
The proposed forward synthesis starts from 2-fluoro-6-methylpyridine. The key steps involve the introduction of a carboxylic acid group at the 4-position, followed by amidation.
Sources
Bioisosteric Applications of 2-Fluoro-6-methylpyridine-4-carboxamide Scaffolds
Executive Summary
The 2-Fluoro-6-methylpyridine-4-carboxamide (2-F-6-Me-Isonicotinamide) scaffold represents a high-value "problem-solving" moiety in modern medicinal chemistry. It is frequently employed as a bioisostere for benzamides and unsubstituted isonicotinamides to overcome specific ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) liabilities.
This guide details the structural logic, synthetic access, and application of this scaffold, specifically focusing on its dual role in blocking Aldehyde Oxidase (AO) metabolism and modulating physiochemical properties (pKa, LogD) to improve oral bioavailability and safety profiles.
Part 1: Structural Logic & Bioisosteric Rationale
The Metabolic Blockade: Aldehyde Oxidase (AO)
One of the primary drivers for incorporating the 2-fluoro substituent is the mitigation of cytosolic Aldehyde Oxidase (AO) metabolism.
-
The Liability: Unsubstituted pyridine-4-carboxamides and related aza-heterocycles are prone to nucleophilic attack by AO at the highly electrophilic C2 position, converting the pyridine to a pyridone (2-oxo-pyridine). This metabolic shunt is species-specific (high in humans/monkeys, low in dogs), leading to poor in vitro-in vivo correlations (IVIVC) and rapid clearance.
-
The Solution: Introduction of a Fluorine atom at the C2 position sterically and electronically blocks the approach of the molybdenum cofactor of AO. Unlike a methyl group, which might still allow oxidation or introduce new metabolic soft spots (benzylic oxidation), the C-F bond is metabolically inert and sufficiently small (Van der Waals radius 1.47 Å) to mimic Hydrogen (1.20 Å) without disrupting binding affinity.
The "Magic Methyl" Effect (C6 Position)
The 6-methyl group serves three distinct physiochemical functions:
-
Desymmetrization: It breaks the symmetry of the pyridine ring, often aiding in the identification of specific binding vectors in the active site.
-
Solubility & Crystal Packing: By disrupting the planarity and stacking efficiency of the amide network, the methyl group can paradoxically improve solubility despite increasing lipophilicity (LogP).
-
Conformational Restriction: In bi-aryl systems, the 6-methyl group introduces steric clash with the adjacent ring, forcing a twisted conformation that can improve selectivity for specific kinase pockets (e.g., Type II inhibitors).
Electronic Modulation (pKa)
Replacing a carbon (Benzamide) with a nitrogen (Pyridine) lowers the pKa. Adding a highly electronegative Fluorine further reduces the basicity of the pyridine nitrogen.
-
Effect: This reduction in basicity decreases the likelihood of the molecule being protonated at physiological pH.
-
Benefit: Reduced cationicity often correlates with lower hERG channel inhibition (reducing cardiotoxicity risks) and improved passive permeability across the blood-brain barrier (BBB).
Part 2: Visualization of SAR Logic
The following diagram illustrates the evolutionary logic from a standard Benzamide hit to the optimized 2-F-6-Me-Isonicotinamide scaffold.
Figure 1: Strategic evolution of the carboxamide scaffold to address metabolic and safety liabilities.
Part 3: Synthetic Methodologies
Precise synthesis is required to install the fluorine atom regioselectively. Two primary routes are recommended for medicinal chemistry campaigns.
Route A: The "Halex" Approach (Scalable)
This route starts from commercially available chlorinated precursors and uses Halogen Exchange.
-
Starting Material: 2,6-Dichloroisonicotinic acid.
-
Step 1 (Methylation): Pd-catalyzed cross-coupling (Suzuki or Negishi) to install the methyl group at C6. Note: Requires careful control to prevent bis-methylation.
-
Step 2 (Fluorination): Nucleophilic aromatic substitution (
) using spray-dried KF and 18-crown-6 in DMSO to displace the remaining C2-Chloro with Fluorine. -
Step 3 (Amidation): Standard coupling (EDC/HOAt) or conversion to acid chloride followed by amine treatment.
Route B: Diazotization-Fluorination (Lab Scale)
Best for late-stage diversification if the 2-amino precursor is available.
-
Precursor: 2-Amino-6-methylisonicotinic acid methyl ester.
-
Reaction: Treatment with HF/Pyridine (Olah's reagent) and Sodium Nitrite (
). -
Mechanism: Formation of the diazonium salt followed by in situ fluorodediazoniation.
Part 4: Experimental Protocols
Protocol: Synthesis via Diazotization (Route B)
Rationale: This method ensures high regioselectivity for the fluorine at the 2-position.
Materials:
-
2-Amino-6-methylisonicotinic acid methyl ester (1.0 eq)
-
HF-Pyridine (70% HF, 20 eq)
-
Sodium Nitrite (
, 1.5 eq) -
Dichloromethane (DCM)
Step-by-Step Procedure:
-
Setup: In a Teflon or polyethylene vessel (glass reacts with HF), dissolve the amine substrate in HF-Pyridine at -10°C.
-
Addition: Slowly add solid
portion-wise over 30 minutes, maintaining temperature below 0°C to prevent decomposition of the diazonium intermediate. -
Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 2 hours. Evolution of
gas indicates reaction progress. -
Quench: Pour the reaction mixture carefully into ice-water containing excess
to neutralize the acid. Caution: Exothermic. -
Extraction: Extract with DCM (3x), dry over
, and concentrate. -
Purification: Flash chromatography (Hexane/EtOAc) to yield the 2-fluoro-6-methyl ester.
Protocol: Lipophilicity (LogD) Assessment
Rationale: To validate the physiochemical impact of the F/Me substitutions.
Method: Shake-Flask Method (Miniaturized)
-
Preparation: Prepare a 10 mM stock solution of the test compound in DMSO.
-
System: Octanol saturated with Phosphate Buffer (pH 7.4) and Phosphate Buffer saturated with Octanol.
-
Equilibration: Mix 500 µL of both phases with 10 µL of compound stock. Shake for 1 hour at 25°C.
-
Analysis: Centrifuge to separate phases. Analyze both phases via LC-MS/MS.
-
Calculation:
.
Part 5: Workflow Visualization
The following diagram outlines the decision tree for selecting this scaffold during Lead Optimization.
Figure 2: Medicinal chemistry decision tree for scaffold selection.
Part 6: Comparative Data Analysis
The table below highlights the theoretical shift in properties when evolving from a Benzamide to the target scaffold.
| Property | Benzamide | Pyridine-4-carboxamide | 2-F-6-Me-Pyridine-4-carboxamide | Impact |
| LogP (Lipophilicity) | High | Low | Moderate | Balanced permeability/solubility. |
| pKa (Base) | N/A | ~5.2 | ~2.0 | Reduced hERG binding; Neutral at pH 7.4. |
| AO Metabolism | Stable | Unstable (High) | Stable | 2-F blocks nucleophilic attack. |
| Solubility | Low | Moderate | High | 6-Me disrupts crystal lattice energy. |
| H-Bonding | Donor/Acceptor | +1 Acceptor (Py N) | Weak Acceptor | F reduces N-acceptor strength. |
References
-
Pryde, D. C., et al. (2012).[1][2] "Medicinal chemistry approaches to avoid aldehyde oxidase metabolism." Bioorganic & Medicinal Chemistry Letters, 22(8), 2856-2860.[1]
-
Fukuhara, T., et al. (1988). "A facile preparation of fluoropyridines from aminopyridines via diazotization and fluorodediazoniation in HF or HF-pyridine solutions." Journal of Fluorine Chemistry, 38(3), 435-438.
-
Meanwell, N. A. (2011). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 54(8), 2529–2591.
-
Schönherr, H., & Cernak, T. (2013). "Profound methyl effects in drug discovery and a call for new C-H methylation reactions." Angewandte Chemie International Edition, 52(47), 12256-12267.
-
Litwin, D. A., et al. (2019). "Aldehyde Oxidase (AOX1) Metabolism in Drug Discovery: A Review of the Recent Literature." Drug Metabolism Reviews, 51(2), 1-13.
Sources
Methodological & Application
Application Note: Synthesis Protocols for 2-Fluoro-6-methylpyridine-4-carboxamide
Introduction & Pharmacological Relevance
2-Fluoro-6-methylpyridine-4-carboxamide (CAS: 2138179-97-0), also known as 2-fluoro-6-methylisonicotinamide, is a critical heteroaryl building block in modern medicinal chemistry. It is prominently featured in the synthesis of complex active pharmaceutical ingredients (APIs), including kinesin family member 18A (KIF18A) inhibitors, which are currently under intense investigation as targeted anti-cancer therapeutics[1].
The compound's unique stereoelectronic profile—driven by the electron-withdrawing 2-fluoro substituent—enhances the metabolic stability of the resulting drug candidates. Furthermore, the labile nature of the fluorine atom on the electron-deficient pyridine ring enables downstream functionalization via nucleophilic aromatic substitution (
Retrosynthetic Analysis & Pathway Selection
The synthesis of primary heteroaryl amides typically relies on two highly reliable pathways: the direct amidation of the corresponding carboxylic acid[3][4] or the controlled catalytic hydration of a nitrile precursor[5].
Retrosynthetic pathways for 2-Fluoro-6-methylpyridine-4-carboxamide.
Protocol A: Direct Amidation via Acid Chloride Intermediate (Scale-Up Friendly)
Mechanistic Causality & Insight
While peptide coupling reagents (e.g., HATU, EDC) are suitable for milligram-scale library synthesis, they are cost-prohibitive and generate high E-factor waste upon scale-up. The two-step acid chloride method is highly scalable and atom-economical[3].
We utilize oxalyl chloride with catalytic N,N-dimethylformamide (DMF) rather than thionyl chloride (
Self-Validating Workflow & Step-by-Step Methodology
Step 1: Carboxylic Acid Activation
-
Charge a dry, argon-purged round-bottom flask with 2-fluoro-6-methylisonicotinic acid (1.0 eq) and anhydrous dichloromethane (DCM, 10 mL/g).
-
Add a catalytic amount of anhydrous DMF (0.05 eq).
-
Cool the suspension to 0 °C using an ice bath. Dropwise add oxalyl chloride (1.2 eq). Observation: The reaction will effervesce due to the release of
and gases. -
Remove the ice bath and stir at room temperature for 2 hours until the suspension transitions into a clear solution.
-
In-Process Control (IPC): Quench a 10 µL aliquot into 1 mL of methanol. Analyze via LC-MS to confirm the presence of the methyl ester mass (
170.06), validating complete conversion to the acid chloride. -
Concentrate the mixture under reduced pressure to remove unreacted oxalyl chloride, which prevents the formation of urea byproducts. Re-dissolve the crude acid chloride in fresh anhydrous DCM.
Step 2: Amidation
7. In a separate flask, prepare a vigorously stirring solution of 28% aqueous ammonia (5.0 eq) cooled to 0 °C.
8. Dropwise add the acid chloride solution over 30 minutes, maintaining the internal temperature below 5 °C to suppress
Protocol B: Catalytic Hydration of 2-Fluoro-6-methylisonicotinonitrile
Mechanistic Causality & Insight
For substrates that are highly sensitive to acylating conditions, the Radziszewski hydration of nitriles offers a remarkably mild alternative[5]. This protocol utilizes hydrogen peroxide activated by a mild base (potassium carbonate). The highly electrophilic nature of the nitrile carbon—exacerbated by the electron-withdrawing 2-fluoro-pyridin-4-yl moiety—allows the hydroperoxide anion (
Radziszewski hydration mechanism for converting nitriles to primary amides.
Self-Validating Workflow & Step-by-Step Methodology
-
Initiation: Dissolve 2-fluoro-6-methylisonicotinonitrile (1.0 eq) in DMSO (5 mL/g).
-
Base Addition: Add finely powdered
(0.2 eq). Cool the mixture to 0 °C using an ice bath. -
Oxidation/Hydration: Slowly add 30% aqueous
(3.0 eq) dropwise. Safety Caution: The reaction is exothermic and evolves oxygen gas. Ensure proper venting. Maintain the internal temperature below 20 °C during addition. -
Propagation: Remove the ice bath and stir at room temperature for 4–6 hours.
-
In-Process Control (IPC): Monitor the reaction via IR spectroscopy (disappearance of the sharp nitrile
stretch at ~2230 ) or LC-MS to ensure complete hydration. -
Quenching & Work-up: Slowly pour the reaction mixture into ice-cold water (15 mL/g) under vigorous stirring. The product will precipitate as a white solid.
-
Filter the solid through a sintered glass funnel, wash thoroughly with cold water to remove residual DMSO and inorganic salts, and dry under high vacuum at 45 °C.
Analytical Characterization & Quality Control
To ensure the integrity of the synthesized 2-Fluoro-6-methylpyridine-4-carboxamide, the batch must be validated against the following quantitative analytical parameters.
| Analytical Technique | Parameter / Condition | Expected Result / Specification |
| LC-MS (ESI+) | Mobile Phase: | |
| 400 MHz, DMSO- | ||
| 376 MHz, DMSO- | ||
| HPLC (UV) | C18 Column, | |
| IR Spectroscopy | ATR | 3350, 3180 ( |
References
- Source: World Intellectual Property Organization (WIPO)
- Source: World Intellectual Property Organization (WIPO)
- Application Note and Protocol for the Laboratory-Scale Synthesis of N-(4-ethoxyphenyl)
- Source: Russian Patent Office (Rospatent)
Sources
- 1. WO2020132649A1 - Heteroaryl amides useful as kif18a inhibitors - Google Patents [patents.google.com]
- 2. WO2020132649A1 - Heteroaryl amides useful as kif18a inhibitors - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. RU2689775C1 - Industrial production of n-methyl-4-benzylcarbamidopyridinium iodide - Google Patents [patents.google.com]
- 5. WO2025090465A1 - Heteroaryl compounds for the treatment of pain - Google Patents [patents.google.com]
Step-by-step preparation of 2-Fluoro-6-methylpyridine-4-carboxamide from precursors
Executive Summary
This application note details the step-by-step synthetic protocol for 2-Fluoro-6-methylpyridine-4-carboxamide , a critical scaffold in medicinal chemistry often utilized in kinase inhibitor development (e.g., BCL-XL antagonists).
Unlike generic preparations, this guide focuses on the "Halex-Amidation" strategy . This route avoids the use of hazardous fluorine gas (
Retrosynthetic Analysis & Strategy
The strategic disconnection relies on the lability of the C-Cl bond at the 2-position of the pyridine ring when activated by an electron-withdrawing group at the 4-position (ester/amide).
-
Target: 2-Fluoro-6-methylpyridine-4-carboxamide
-
Primary Disconnection: Amide bond formation (C-N).
-
Secondary Disconnection: C-F bond formation via Halogen Exchange (Halex).
-
Starting Material: 2-Chloro-6-methylisonicotinic acid (Commercially available and stable).
Rationale for Route Selection
-
Fluorination Timing: Introducing fluorine before the amide formation is critical. The harsh conditions required for
fluorination (high heat, basicity) can hydrolyze primary amides or cause side reactions. The ester functionality is robust enough to survive fluorination while activating the ring for the substitution. -
Activation: The 4-carbomethoxy group lowers the LUMO energy of the pyridine ring, facilitating the attack of the fluoride ion at the 2-position.
Synthesis Workflow Diagram
Figure 1: Three-step synthetic pathway from acid precursor to final fluoro-amide.
Detailed Experimental Protocols
Step 1: Esterification of the Precursor
Objective: Convert the acid to the methyl ester to increase solubility and activate the ring for fluorination.
Reagents:
-
2-Chloro-6-methylisonicotinic acid (1.0 equiv)
-
Methanol (Solvent/Reagent, anhydrous)
-
Sulfuric acid (
, catalytic, 0.1 equiv) or Thionyl Chloride ( , 1.2 equiv)
Protocol:
-
Charge a round-bottom flask with 2-Chloro-6-methylisonicotinic acid (10.0 g, 58.3 mmol).
-
Add anhydrous Methanol (100 mL).
-
Cool to 0°C. Dropwise add Thionyl Chloride (5.1 mL, 70 mmol) over 15 minutes. Caution: Exothermic, gas evolution (
). -
Heat the mixture to reflux (65°C) for 4 hours. Monitor by TLC (Hexane/EtOAc 7:3) or LCMS.
-
Workup: Concentrate in vacuo to remove MeOH. Dilute residue with EtOAc (150 mL) and wash with saturated
(2 x 50 mL) to neutralize. -
Dry organic layer over
, filter, and concentrate. -
Yield: Expect ~10.2 g (95%) of Methyl 2-chloro-6-methylisonicotinate as a white/off-white solid. Use directly in Step 2.
Step 2: Nucleophilic Fluorination (The "Halex" Reaction)
Objective: Substitution of Chlorine with Fluorine using Potassium Fluoride.
Critical Mechanism: This reaction relies on the "naked" fluoride ion effect. The solubility of KF in organic solvents is low; thus, 18-crown-6 or a phase transfer catalyst is essential to shuttle fluoride into the organic phase.
Reagents:
-
Methyl 2-chloro-6-methylisonicotinate (1.0 equiv)
-
Potassium Fluoride (KF), Spray-dried (3.0 equiv)
-
18-Crown-6 (0.1 equiv) or Tetraphenylphosphonium bromide (
) -
Solvent: DMSO (anhydrous) or Sulfolane.
Protocol:
-
Drying (Crucial): Flame-dry the reaction vessel under
. Moisture kills this reaction by solvating , reducing its nucleophilicity. -
Charge Methyl 2-chloro-6-methylisonicotinate (10.0 g, 53.9 mmol), Spray-dried KF (9.4 g, 161 mmol), and 18-Crown-6 (1.4 g, 5.4 mmol).
-
Add anhydrous DMSO (50 mL).
-
Heat to 140°C with vigorous stirring for 12–18 hours.
-
Checkpoint: Monitor by HPLC or GC. Conversion should exceed 90%. If stalled, add fresh KF (0.5 equiv).
-
-
Workup: Cool to room temperature. Pour reaction mixture into Ice Water (200 mL).
-
Extract with Diethyl Ether or EtOAc (3 x 100 mL). Note: DMSO is soluble in water, but multiple washings of the organic layer with water/brine are needed to remove traces.
-
Dry (
) and concentrate. -
Purification: Flash column chromatography (0-20% EtOAc in Hexanes).
-
Yield: Expect ~6.5–7.5 g (70–80%) of Methyl 2-fluoro-6-methylisonicotinate .
Step 3: Aminolysis to Carboxamide
Objective: Conversion of the ester to the primary amide using methanolic ammonia.
Reagents:
-
Methyl 2-fluoro-6-methylisonicotinate (1.0 equiv)
- in Methanol (7N solution, commercial)
Protocol:
-
In a pressure tube or sealed flask, dissolve Methyl 2-fluoro-6-methylisonicotinate (6.0 g, 35.5 mmol) in 7N
in MeOH (40 mL). -
Seal the vessel and stir at Room Temperature for 16 hours.
-
Optimization: If reaction is slow, heat to 50°C. The electron-withdrawing fluorine accelerates this substitution compared to the chloro-analog.
-
-
Workup: The product often precipitates directly from the methanol solution.
-
Concentrate the mixture to ~1/3 volume.
-
Filter the solid and wash with cold Methanol (5 mL) and Hexane (20 mL).
-
Yield: Expect ~4.9 g (90%) of 2-Fluoro-6-methylpyridine-4-carboxamide .
Analytical Data Summary
| Parameter | Specification | Notes |
| Appearance | White to off-white crystalline solid | |
| Molecular Weight | 154.14 g/mol | |
| Diagnostic doublet for F-coupling | ||
| Typical for 2-F-pyridine | ||
| MS (ESI+) |
Troubleshooting & Critical Process Parameters (CPPs)
Mechanism of Impurity Formation
Understanding side reactions is vital for purity control.
Figure 2: Common failure modes during the fluorination step.
-
Moisture Sensitivity: The Fluoride ion (
) is a strong hydrogen bond acceptor. If water is present, becomes solvated ( ) and loses nucleophilicity, stopping the reaction. Action: Use spray-dried KF and store in a desiccator. -
Temperature Control: Below 130°C, the reaction is sluggish. Above 160°C, decomposition of the DMSO or polymerization of the pyridine may occur.
-
Safety (HF Generation): While no HF gas is used, acidification of the reaction mixture (during workup) containing unreacted KF will generate HF in situ. Action: Quench with saturated
or Calcium Chloride ( ) solution to precipitate fluoride as .
References
-
PubChem Compound Summary. "2-Fluoro-6-methylpyridine."[1] National Center for Biotechnology Information. Accessed October 2023. Link
- Finger, G. C., et al. "Aromatic Fluorine Compounds. VIII. Plant Growth Regulators and Intermediates." Journal of the American Chemical Society, 1959. (Classic reference for Halex on pyridines).
-
Process for the preparation of fluorinated pyridines. European Patent EP0192287A2. (Industrial conditions for KF fluorination of chloropyridines). Link
-
Ossila Product Guide. "Methyl 6-fluoropyridine-2-carboxylate." (Validation of the ester intermediate stability). Link
-
Doyle Group, UCLA. "Nucleophilic Fluorination Reagents and Mechanisms." (Modern insights into fluoride reactivity). Link
Sources
Using 2-Fluoro-6-methylpyridine-4-carboxamide as a pharmaceutical intermediate
Application Note: Strategic Utilization of 2-Fluoro-6-methylpyridine-4-carboxamide in Medicinal Chemistry
Diversification and Heterocyclic ConstructionExecutive Summary
In the landscape of modern drug discovery, the pyridine scaffold remains ubiquitous, yet the demand for specific substitution patterns that balance reactivity with metabolic stability is critical. 2-Fluoro-6-methylpyridine-4-carboxamide represents a "privileged" intermediate. Its trifunctional nature—comprising a labile 2-fluoro group for nucleophilic attack, a 6-methyl group for steric/lipophilic modulation, and a 4-carboxamide handle for further elaboration—makes it an ideal building block for kinase inhibitors, PARP inhibitors, and GPCR ligands.
This guide details the strategic application of this intermediate, providing validated protocols for its synthesis, downstream functionalization via Nucleophilic Aromatic Substitution (
Chemical Profile & Strategic Rationale
Compound Identity:
-
Systematic Name: 2-Fluoro-6-methylpyridine-4-carboxamide
-
Molecular Formula:
-
Molecular Weight: 154.14 g/mol
-
Key Precursor: 2-Fluoro-6-methylisonicotinic acid (CAS: 1211583-88-8)[1]
The "Triad" of Utility:
-
2-Fluoro (The Warhead): Unlike chloropyridines, the 2-fluoropyridine moiety is highly activated for
reactions due to the high electronegativity of fluorine, which stabilizes the Meisenheimer complex intermediate. This allows for mild displacement by amines, ethers, or thiols. -
6-Methyl (The Shield): This group provides steric bulk that can block metabolic oxidation at the
-position and improve the pharmacokinetic (PK) profile by increasing lipophilicity ( ). -
4-Carboxamide (The Anchor): A versatile handle that can serve as a hydrogen bond donor/acceptor in the final drug or be transformed into a nitrile (via dehydration) or an amine (via Hofmann rearrangement).
Strategic Workflow: From Scaffold to Lead Candidate
The following diagram illustrates the divergent synthetic pathways accessible from this single intermediate.
Caption: Divergent synthesis pathways from the central carboxamide scaffold to bioactive cores.
Experimental Protocols
Protocol A: Synthesis of 2-Fluoro-6-methylpyridine-4-carboxamide
Rationale: Direct amidation of the acid chloride is preferred over coupling agents (EDC/HOBt) for scalability and cost-efficiency in early-phase development.
Materials:
-
2-Fluoro-6-methylisonicotinic acid (1.0 equiv)
-
Thionyl chloride (
) (5.0 equiv) -
Ammonium hydroxide (28%
in ) -
Dichloromethane (DCM) (Anhydrous)
Procedure:
-
Activation: In a dry round-bottom flask under
, suspend 2-Fluoro-6-methylisonicotinic acid (5.0 g, 32.2 mmol) in anhydrous DCM (50 mL). -
Chlorination: Add
(11.7 mL, 161 mmol) dropwise. Add a catalytic amount of DMF (2 drops). -
Reflux: Heat to reflux (
) for 2 hours until the solution becomes clear (formation of acid chloride). -
Concentration: Evaporate volatiles under reduced pressure. Co-evaporate with toluene (
) to remove residual . -
Amidation: Dissolve the residue in DCM (30 mL) and cool to
. Slowly add the solution to a stirred mixture of 28% (50 mL) at . -
Isolation: Stir for 1 hour. Filter the resulting white precipitate. Wash with cold water and hexanes. Dry in a vacuum oven at
.-
Expected Yield: 85-92%
-
Appearance: White crystalline solid.
-
Protocol B: Diversification (Synthesis of PARP Inhibitor Core)
Rationale: The 2-fluoro position is activated. Using a mild base and polar aprotic solvent drives the reaction without affecting the carboxamide.
Materials:
-
2-Fluoro-6-methylpyridine-4-carboxamide (1.0 equiv)
-
N-Boc-piperazine (1.2 equiv) (Model amine)
- (2.0 equiv)
-
DMSO (anhydrous)
Procedure:
-
Setup: Charge a reaction vial with the carboxamide (200 mg, 1.3 mmol), N-Boc-piperazine (290 mg, 1.56 mmol), and finely ground
(360 mg, 2.6 mmol). -
Solvation: Add DMSO (2.0 mL). Cap and purge with
. -
Reaction: Heat to
for 4-6 hours. Monitor by LCMS for the disappearance of the starting material (M+1: 155.1) and formation of product (M+1: ~321.2). -
Workup: Cool to RT. Pour into ice water (20 mL). The product often precipitates. If not, extract with EtOAc (
). -
Purification: If precipitated, filter and wash with water. If extracted, dry over
and concentrate.[2][3]-
Note: The 6-methyl group prevents regioselectivity issues often seen in 2,6-difluoro systems.
-
Protocol C: Hofmann Rearrangement to 4-Amino-pyridine
Rationale: Converting the carboxamide to an amine provides a "reverse amide" handle or a primary aniline for further coupling.
Procedure:
-
Dissolve 2-Fluoro-6-methylpyridine-4-carboxamide (1.0 equiv) in MeOH.
-
Add iodobenzene diacetate (
) (1.1 equiv) and KOH (2.5 equiv). -
Stir at
for 30 mins, then warm to RT for 2 hours. -
Quench with 1N HCl (carefully) to pH 8, extract with DCM.
Analytical Quality Control
Data Summary Table:
| Parameter | Specification | Method |
| Appearance | White to Off-white Solid | Visual |
| Purity | >98.0% | HPLC (254 nm) |
| MS (ESI+) | [M+H]+ = 155.14 | LC-MS |
| 1H NMR (DMSO-d6) | 400 MHz | |
| Solubility | Soluble in DMSO, MeOH; Sparingly in DCM | @ 25°C |
Self-Validation Check: In the NMR, the 2-fluoro group will cause splitting of the adjacent proton signal (H3) and the methyl group signal (long-range coupling). Expect a doublet for the methyl group (
References
-
Synthesis of Fluorinated Pyridines
-
Application in PARP Inhibitors
- Title: Discovery of 6-Fluoro-5-{4-[(5-fluoro-2-methyl-3-oxo-3,4-dihydroquinoxalin-6-yl)methyl]piperazin-1-yl}-N-methylpyridine-2-carboxamide (AZD9574).
- Source: Journal of Medicinal Chemistry (2024).
-
URL:[Link]
- Precursor Availability (Acid)
-
Nucleophilic Arom
) on Pyridines:- Title: A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Arom
- Source: Molecules (2006).
-
URL:[Link]
-
General Reactivity of Fluoro-Picolines
Sources
- 1. 1211583-88-8|2-Fluoro-6-methylnicotinic acid|BLD Pharm [bldpharm.com]
- 2. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US2855400A - 2-methyl-pyridine-4-carboxylic acid derivatives - Google Patents [patents.google.com]
- 4. ossila.com [ossila.com]
- 5. 2-Fluoro-6-methylpyridine | C6H6FN | CID 96090 - PubChem [pubchem.ncbi.nlm.nih.gov]
Amide coupling reaction conditions for 2-Fluoro-6-methylpyridine-4-carboxamide
Application Note: Precision Synthesis of 2-Fluoro-6-methylpyridine-4-carboxamide
Part 1: Executive Summary & Strategic Analysis
The Challenge: Chemoselectivity in Electron-Deficient Heterocycles Synthesizing 2-Fluoro-6-methylpyridine-4-carboxamide presents a classic chemoselectivity challenge in medicinal chemistry.[1] The target molecule contains a highly electron-deficient pyridine ring activated by a 2-fluoro substituent.[1][2]
-
Primary Objective: Convert the C4-carboxylic acid to the primary carboxamide (
). -
Critical Liability: The 2-fluoro position is highly susceptible to Nucleophilic Aromatic Substitution (S
Ar) .[1] Under forcing conditions or in the presence of strong nucleophiles (like ammonia) at elevated temperatures, the fluorine atom can be displaced to form the 2-amino impurity (2-amino-6-methylpyridine-4-carboxamide).[1]
Strategic Solution: Kinetic Control
To succeed, the reaction must operate under kinetic control . The activation of the carboxylic acid must be rapid and the subsequent amidation must occur at temperatures low enough (
We recommend three protocols based on scale and available equipment:
-
Method A (Standard): CDI-mediated coupling (Mild, One-Pot, Scalable).[1]
-
Method B (Robust): Acid Chloride via Thionyl Chloride (For unreactive substrates, requires strict temp control).
-
Method C (High-Throughput): HATU/Ammonium Chloride (Ideal for mg-scale parallel synthesis).[1]
Part 2: Detailed Experimental Protocols
Protocol 1: The Scalable Method (CDI Activation)
Recommended for gram-scale synthesis.[1] Avoids acidic byproducts and minimizes S
Mechanism: 1,1'-Carbonyldiimidazole (CDI) converts the acid to a reactive
Materials:
-
Substrate: 2-Fluoro-6-methylisonicotinic acid (1.0 equiv)
-
Activator: 1,1'-Carbonyldiimidazole (CDI) (1.2 equiv)[1]
-
Nucleophile: Ammonium Hydroxide (28-30% aq.[1] solution) (5.0 equiv)
-
Solvent: THF (Anhydrous) or DMF (for solubility)[1]
Step-by-Step Procedure:
-
Activation: Charge a reaction vessel with 2-Fluoro-6-methylisonicotinic acid and anhydrous THF (
). -
CDI Addition: Add CDI (1.2 equiv) portion-wise at
to control evolution. -
Formation of Acyl Imidazole: Allow the mixture to warm to Room Temperature (RT) and stir for 1–2 hours.
-
Checkpoint: Monitor by LCMS.[3] The acid peak should disappear, replaced by the acyl imidazole intermediate (mass = M+67) or the methyl ester if quenched with methanol for analysis.
-
-
Amidation: Cool the mixture back to
. Slowly add Ammonium Hydroxide (5.0 equiv).[1] -
Reaction: Stir at RT for 3 hours. Do not heat.
-
Workup:
-
Purification: Recrystallize from EtOAc/Heptane or purify via flash chromatography (0-10% MeOH in DCM).
Protocol 2: The Robust Method (Acid Chloride)
Recommended for multi-gram scale up where reagent cost is a factor. Requires strict temperature control to prevent F-displacement.[1]
Materials:
-
Substrate: 2-Fluoro-6-methylisonicotinic acid (1.0 equiv)
-
Reagent: Thionyl Chloride (
) (3.0 equiv) or Oxalyl Chloride (1.5 equiv)[1] -
Catalyst: DMF (1-2 drops)[1]
-
Nucleophile:
(0.5 M in Dioxane or THF) or [1]
Step-by-Step Procedure:
-
Chlorination: Suspend the acid in Toluene or DCM. Add
and cat.[1] DMF.[3][5] -
Heating (Caution): Heat to
for 2 hours. Avoid reflux temperatures ( ) to protect the C-F bond.[1] -
Evaporation: Concentrate to dryness under vacuum to remove excess
. Azeotrope with toluene once to ensure removal of acidic traces. -
Amidation: Dissolve the crude acid chloride in anhydrous THF.
-
Addition: Cool to
. Bubble gas or add solution (in dioxane) until basic.[1] -
Workup: Filter off the ammonium chloride precipitate. Concentrate the filtrate to obtain the product.
Protocol 3: High-Throughput Screening (HATU)
Recommended for medicinal chemistry discovery (10–100 mg scale).[1]
Materials:
-
Substrate: 2-Fluoro-6-methylisonicotinic acid (1.0 equiv)
-
Coupling Agent: HATU (1.2 equiv)[1]
-
Base: DIPEA (3.0 equiv)[1]
-
Amine Source: Ammonium Chloride (
) (2.0 equiv)[1] -
Solvent: DMF
Step-by-Step Procedure:
-
Dissolve acid and DIPEA in DMF at RT.
-
Add HATU and stir for 5 minutes to form the activated ester.
-
Add solid
.[1] -
Stir at RT for 16 hours.
-
Workup: Dilute with water (precipitation often occurs).[1] Filter the solid or extract with EtOAc.
Part 3: Critical Parameters & Troubleshooting
Table 1: Reaction Parameter Optimization
| Parameter | Recommended Range | Critical Failure Mode |
| Temperature | ||
| Stoichiometry | 1.2 eq Activation Agent | Excess activator can lead to side reactions; insufficient leads to stalled conversion. |
| Ammonia Source | Liquid ammonia (neat) is too harsh/concentrated; | |
| Reaction Time | 2 - 4 Hours | Prolonged exposure to basic amine at RT increases S |
Troubleshooting Guide:
-
Issue: Formation of 2-amino-6-methylpyridine-4-carboxamide (Mass M-19+14).
-
Issue: Low Conversion.
Part 4: Visualization of Reaction Logic
Diagram 1: Synthesis Workflow & Decision Tree
This diagram illustrates the decision process for selecting the correct protocol based on scale and risk tolerance.
Caption: Decision matrix for amide synthesis. Method A (Green) offers the highest safety margin against defluorination side reactions.
References
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[1] Link
-
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177. Link[1]
-
Carey, J. S., Laffan, D., Thomson, C., & Williams, M. T. (2006). Analysis of the reactions used for the preparation of drug candidate molecules. Organic & Biomolecular Chemistry, 4(12), 2337-2347.[1] Link
-
Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[7][8] Tetrahedron, 61(46), 10827-10852.[1] Link[1]
-
Roughley, S. D., & Jordan, A. M. (2011). The medicinal chemist’s toolbox: an analysis of reactions used in the pursuit of drug candidates. Journal of Medicinal Chemistry, 54(10), 3451-3479.[1] Link[1]
Sources
- 1. 2-Amino-6-fluoropyridine synthesis - chemicalbook [chemicalbook.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. growingscience.com [growingscience.com]
- 4. mdpi.com [mdpi.com]
- 5. Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. hepatochem.com [hepatochem.com]
Technical Application Note: Strategic Functionalization of 2-Fluoro-6-methylpyridine-4-carboxamide
This Application Note is designed for medicinal chemists and process development scientists. It synthesizes established pyridine reactivity principles with specific protocols adapted for 2-Fluoro-6-methylpyridine-4-carboxamide .
Executive Summary & Reactivity Profile
2-Fluoro-6-methylpyridine-4-carboxamide (FMPC) is a densely functionalized scaffold offering three distinct vectors for chemical space expansion. Its reactivity is governed by the interplay between the electron-withdrawing carboxamide (C4) and the electronegative fluorine (C2), which significantly deplete electron density from the ring, activating it toward nucleophilic attack while deactivating it toward electrophilic substitution.
The "Triad of Reactivity":
-
C2-Fluorine (
Vector): Highly activated leaving group. The 4-carboxamide and ring nitrogen cooperatively lower the LUMO energy, facilitating rapid displacement by nucleophiles under mild conditions. -
C6-Methyl (Lateral Vector): Benzylic-like protons (
). Susceptible to oxidative functionalization or lateral lithiation (with appropriate amide protection). -
C4-Carboxamide (Directing/Transformative Vector): Serves as an Ortho-Directing Group (DoG) for C3/C5 metallation or can be dehydrated to a nitrile/hydrolyzed to an acid.
Reactivity Workflow Diagram
The following diagram maps the divergent synthetic pathways available from the core scaffold.
Caption: Divergent functionalization pathways for 2-Fluoro-6-methylpyridine-4-carboxamide based on electronic activation.
Module A: C2-Functionalization via
The 2-fluoro position is the most reactive site. Unlike chloropyridines, which often require high temperatures or strong forcing conditions, the 2-fluoro substituent in this scaffold can often be displaced at temperatures as low as 40–60 °C due to the high electronegativity of fluorine stabilizing the Meisenheimer intermediate [1].
Protocol 1: Library Synthesis of 2-Amino-6-methylpyridine-4-carboxamides
Objective: Displacement of fluoride with primary/secondary amines.
Reagents:
-
Substrate: 2-Fluoro-6-methylpyridine-4-carboxamide (1.0 equiv)
-
Nucleophile: Amine (1.2 – 1.5 equiv)
-
Base:
(2.0 equiv) or DIPEA (2.5 equiv) -
Solvent: DMSO (for rapid kinetics) or iPrOH (for easier workup)
Step-by-Step Methodology:
-
Preparation: In a 20 mL scintillation vial equipped with a magnetic stir bar, dissolve the substrate (100 mg, 0.65 mmol) in DMSO (2.0 mL).
-
Addition: Add
(180 mg, 1.3 mmol) followed by the amine nucleophile (0.78 mmol).-
Note: For volatile amines, use a sealed pressure tube.
-
-
Reaction: Heat the mixture to 60 °C for 4–6 hours. Monitor by LC-MS (Target mass:
).-
Checkpoint: If conversion is <50% after 2 hours, increase temperature to 90 °C. The 4-carboxamide group activates the ring sufficiently that >100 °C is rarely needed for amines.
-
-
Workup:
-
Method A (Precipitation): Pour the reaction mixture into ice-water (10 mL). The product often precipitates. Filter and wash with water.
-
Method B (Extraction): Dilute with EtOAc (20 mL), wash with water (3 x 10 mL) and brine. Dry over
.[1]
-
-
Purification: Recrystallize from EtOH/Water or purify via flash chromatography (DCM:MeOH gradient).
Data Summary: Nucleophile Scope & Conditions
| Nucleophile Class | Example Reagent | Base/Solvent | Temp/Time | Expected Yield | Notes |
| Cyclic Amines | Morpholine | 60°C, 2h | >90% | Very rapid; often requires no chromatography. | |
| Primary Amines | Benzylamine | DIPEA / NMP | 80°C, 4h | 75-85% | Steric bulk may require higher temp. |
| Anilines | Aniline | LiHMDS / THF | 0°C to RT | 50-65% | Requires deprotonation of aniline first (stronger base). |
| Alkoxides | NaOMe | None / MeOH | Reflux, 1h | >95% | Use corresponding alcohol as solvent to avoid transesterification. |
Module B: C6-Methyl Functionalization (Lateral Oxidation)
Functionalizing the C6-methyl group in the presence of a primary amide is challenging due to the acidity of the amide protons (
Protocol 2: Selective Oxidation to 6-Formylpyridine Derivative
Objective: Convert
Reagents:
-
Substrate: 2-Fluoro-6-methylpyridine-4-carboxamide
-
Oxidant:
(1.2 equiv) -
Solvent: 1,4-Dioxane (anhydrous)
Step-by-Step Methodology:
-
Setup: In a round-bottom flask, suspend the substrate (1.0 equiv) and finely powdered
(1.2 equiv) in 1,4-dioxane (0.2 M concentration). -
Reaction: Heat to reflux (101 °C) under nitrogen for 12–24 hours.
-
Reaction Monitoring: The solution will turn from colorless to black (precipitation of Selenium metal). Monitor for the appearance of the aldehyde peak in LC-MS (M+14) or TLC (aldehyde is usually less polar than the acid byproduct).
-
-
Filtration: Cool to RT and filter through a pad of Celite to remove black Selenium solids. Wash the pad with EtOAc.
-
Isolation: Concentrate the filtrate. The crude aldehyde is often unstable; immediate engagement in a subsequent step (e.g., reductive amination or Wittig reaction) is recommended.
Alternative: Radical Alkylation (Minisci Reaction) To add alkyl groups to the ring rather than modify the methyl, use a Minisci-type reaction. However, note that the C2 and C6 positions are blocked. Radical attack would likely occur at C3/C5, but yields are typically low for this specific substitution pattern.
Module C: C4-Amide Transformations
The carboxamide is a versatile handle. It can be converted to an amine (Hofmann) or a nitrile.
Protocol 3: Hofmann Rearrangement to 4-Amino-2-fluoro-6-methylpyridine
Context: This transformation provides access to the 4-amino-pyridine core, a "privileged scaffold" in kinase inhibitors.
Reagents:
-
Substrate: 2-Fluoro-6-methylpyridine-4-carboxamide
-
Oxidant: Phenyliodine(III) diacetate (PIDA) (1.1 equiv) - Safer alternative to Bromine.
-
Solvent: MeOH (forms the carbamate intermediate) then acidic hydrolysis.
Methodology:
-
Dissolve substrate in MeOH. Add PIDA (1.1 equiv) and stir at 0 °C to RT for 4 hours. This forms the methyl carbamate (
). -
Remove solvent. Redissolve residue in 10% aqueous NaOH/MeOH (1:1). Heat to 60 °C for 1 hour to hydrolyze the carbamate to the free amine.
-
Adjust pH to ~8 and extract with DCM.
References
-
Reactivity of Fluoropyridines:
- Title: "Conditions for the Nucleophilic Arom
- Source: J. Am. Chem. Soc. 2014, 136, 25, 9032–9049.
-
URL:[Link]
- Relevance: Establishes that 2-fluoropyridines react ~300x faster than chloropyridines, valid
- Methyl Group Oxidation: Title: "Selective Oxidation of Methyl Groups in Heterocycles." Source:Heterocycles (General review on SeO2 oxidation). Validation: SeO2 is the standard reagent for benzylic/picolinic oxidation in the presence of sensitive groups like amides.
-
General Pyridine Functionalization
Disclaimer: All protocols involve hazardous chemicals. Standard PPE (gloves, goggles, fume hood) is mandatory. The 2-fluoro-pyridine moiety is toxic and a skin irritant.
Sources
Application Note: Regioselective Carboxamidation of 2-Fluoro-6-Methylpyridine
This Application Note is designed to provide a comprehensive, expert-level guide for the carboxamidation of 2-fluoro-6-methylpyridine . The protocol prioritizes regioselectivity, distinguishing between ring functionalization (C3/C4) and lateral functionalization (methyl group), utilizing distinct mechanistic pathways.
Executive Summary & Substrate Analysis
The carboxamidation of 2-fluoro-6-methylpyridine (1) is a pivotal transformation in the synthesis of kinase inhibitors and agrochemicals. The substrate presents a unique reactivity triad that dictates the choice of reagents:
-
The Fluorine Atom (C2): A strong inductive withdrawer and Directing Metalating Group (DMG), directing lithiation to the C3 position. It is also a leaving group for
reactions. -
The Methyl Group (C6): Contains acidic protons (
), susceptible to lateral lithiation and radical abstraction. -
The Pyridine Ring (C4): The most electron-deficient position available for nucleophilic radical attack (Minisci-type).
Successful carboxamidation requires selecting reagents that exploit these specific electronic features to achieve regiocontrol.
Decision Matrix: Pathway Selection
| Target Position | Primary Strategy | Key Reagents | Mechanism |
| C3 (Ring) | Directed Ortho-Lithiation (DoL) | LDA/LiTMP + TMS-NCO | Anionic (Kinetic Control) |
| C4 (Ring) | Minisci Carbamoylation | Formamide + | Radical Substitution |
| C6 (Lateral) | Lateral Lithiation | n-BuLi/KOtBu + Isocyanate | Anionic (Thermodynamic) |
| C2 (Ipso) | KCN + DMSO | Nucleophilic Aromatic Substitution |
Pathway A: C3-Carboxamidation (Directed Ortho-Lithiation)
This is the most reliable method for introducing an amide group directly onto the ring at the C3 position. The C2-fluorine atom acidifies the C3-proton and coordinates lithium, overriding the acidity of the C6-methyl group under kinetic conditions.
Reagents & Causality[1][2]
-
Lithium Diisopropylamide (LDA): Preferred over n-BuLi. LDA is bulky and non-nucleophilic, preventing nucleophilic attack at the C2-F position. It operates at -78°C to favor kinetic deprotonation at C3 (ortho-F) over the thermodynamic methyl deprotonation.
-
Trimethylsilyl Isocyanate (TMS-NCO): An electrophilic "amide equivalent." It reacts with the lithiated species to form an imidate, which hydrolyzes to the primary amide (
). -
Alternative: Use Dry
to form the carboxylic acid, followed by standard amide coupling (EDC/NH4Cl), if the isocyanate is unavailable.
Experimental Protocol
Objective: Synthesis of 2-fluoro-6-methylpyridine-3-carboxamide.
-
Setup: Flame-dry a 100 mL Schlenk flask and flush with Argon.
-
LDA Formation: Add anhydrous THF (20 mL) and diisopropylamine (1.1 equiv, 11 mmol) to the flask. Cool to -78°C. Add n-BuLi (2.5 M in hexanes, 1.1 equiv) dropwise. Stir for 30 min at 0°C, then cool back to -78°C.
-
Substrate Addition: Dissolve 2-fluoro-6-methylpyridine (1.0 equiv, 10 mmol) in THF (5 mL). Add this solution dropwise to the LDA over 15 minutes.
-
Critical Step: Maintain internal temperature below -70°C to prevent "lithium migration" to the methyl group or nucleophilic attack. Stir for 45-60 mins. The solution typically turns yellow/orange.
-
-
Electrophile Trapping: Add TMS-NCO (1.5 equiv, 15 mmol) dropwise.
-
Warming: Allow the reaction to warm slowly to room temperature over 2 hours.
-
Quench & Hydrolysis: Quench with saturated
solution (20 mL). Stir vigorously for 1 hour (essential to hydrolyze the TMS-imidate intermediate to the amide). -
Workup: Extract with EtOAc (3 x 30 mL). Wash combined organics with brine, dry over
, and concentrate. Purify via flash chromatography (Hexane/EtOAc).ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
Pathway B: C4-Carboxamidation (Minisci Reaction)
For functionalizing the C4 position (para to the methyl, meta to fluorine), radical chemistry is required. The C4 position is the most accessible electrophilic site for nucleophilic radicals because C2 and C6 are blocked.
Reagents & Causality[1][2]
-
Formamide: Acts as both the solvent and the source of the carbamoyl radical (
). -
Ammonium Persulfate
: A strong oxidant that generates the radical species. -
TFA (Trifluoroacetic Acid): Protonates the pyridine nitrogen. The resulting pyridinium ion is highly electron-deficient, significantly increasing the rate of nucleophilic radical attack at C4.
- (Catalyst): Facilitates the oxidative decarboxylation/radical generation cycle (classic conditions), though modern metal-free variants exist.
Experimental Protocol
Objective: Synthesis of 2-fluoro-6-methylpyridine-4-carboxamide.
-
Setup: Use a standard round-bottom flask equipped with a reflux condenser.
-
Solution A: Dissolve 2-fluoro-6-methylpyridine (5 mmol) in Formamide (15 mL). Add TFA (1.0 equiv).
-
Catalyst: Add
(0.1 equiv) and (0.5 equiv). -
Initiation: Heat the mixture to 70-80°C.
-
Radical Addition: Add a solution of
(2.0 equiv) in water (5 mL) dropwise over 20 minutes.-
Note: Gas evolution (
) will occur.
-
-
Reaction: Stir at 80°C for 1-2 hours. Monitor by LCMS.
-
Workup: Cool to RT. Neutralize with saturated
(careful, foaming). Extract with DCM (repeatedly, as amides are polar). -
Purification: The product may require reverse-phase chromatography due to polarity.
Pathway C: Lateral Carboxamidation (Methyl Functionalization)
If the goal is to extend the methyl chain to an acetamide (
Reagents & Causality[1][2]
-
n-BuLi (n-Butyllithium): A stronger base than LDA. While LDA favors the kinetic ring deprotonation (C3), n-BuLi (especially with additives like TMEDA or KOtBu) often favors the thermodynamic lateral anion at the methyl group, or can be forced to equilibrate to it by warming to 0°C.
-
Electrophile: Isocyanates (e.g., Phenyl isocyanate) yield secondary amides directly.
Protocol Deviation
To target the methyl group specifically:
-
Use n-BuLi (1.1 equiv) in THF at -40°C to 0°C (warmer than Method A).
-
Stir for 1 hour to allow equilibration to the more stable lateral lithio-species (stabilized by the ring nitrogen).
-
Quench with the isocyanate.
Visualizing the Chemical Logic
The following diagram illustrates the divergence in regioselectivity based on the reagent system chosen.
Caption: Divergent synthetic pathways for 2-fluoro-6-methylpyridine based on reagent selection (Kinetic Anion vs. Radical vs. Thermodynamic Anion).
Summary of Reagents and Conditions
| Parameter | Method A (DoL) | Method B (Minisci) | Method C (Lateral) |
| Primary Reagent | LDA or LiTMP | Ammonium Persulfate / Formamide | n-BuLi / TMEDA |
| Temperature | -78°C (Strict) | 70°C - 80°C | -20°C to 0°C |
| Mechanism | Kinetic Deprotonation (C3) | Nucleophilic Radical (C4) | Thermodynamic Deprotonation (C6-Me) |
| Key Intermediate | 3-Lithio-2-fluoro-6-picoline | Carbamoyl radical ( | 6-Lithiomethyl-2-fluoropyridine |
| Electrophile | TMS-NCO or | Substrate (Radical Acceptor) | Isocyanates |
| Major Risk | Lithium migration to methyl if warmed | Polyamidation / Regio-isomers | Nucleophilic attack at C2-F |
References
- Schlosser, M. (2005). Organometallics in Synthesis: A Manual. Wiley.
-
Gros, P., & Fort, Y. (2002). "Regioselective lithiation of 2-fluoropyridine: A convenient access to 2-fluoro-3-substituted pyridines." Journal of Organic Chemistry.
-
Duncton, M. A. (2011). "Minisci reactions: Versatile C-H functionalization for medicinal chemists." MedChemComm, 2(12), 1135-1161.
-
Fier, P. S., et al. (2020). "A Multifunctional Reagent Designed for the Site-Selective Amination of Pyridines." Journal of the American Chemical Society.
- Estel, L., et al. (1988). "Lithiation of 2-chloropyridine and 2-fluoropyridine with LDA." Journal of Heterocyclic Chemistry. (Confirmation of C3 regioselectivity for fluoropyridines).
Application Note: Rational Design of Kinase Inhibitors Utilizing 2-Fluoro-6-methylpyridine-4-carboxamide
An in-depth technical guide and application note for the rational design of kinase inhibitors utilizing the highly specialized building block 2-Fluoro-6-methylpyridine-4-carboxamide .
Introduction & Mechanistic Rationale
The development of potent, selective, and safe kinase inhibitors requires the precise spatial arrangement of hydrogen-bond donors and acceptors to engage the ATP-binding pocket. The pyridine-4-carboxamide motif is a privileged scaffold in medicinal chemistry, frequently utilized to target the hinge region of kinases such as Akt/PKB, p38α (MAPK14), and FLT3 1.
However, basic pyridine rings often suffer from off-target liabilities, most notably the dose-limiting inhibition of the hERG potassium channel, which can lead to fatal cardiac arrhythmias 2. The specific building block 2-Fluoro-6-methylpyridine-4-carboxamide (CAS: 2138179-97-0) provides a highly optimized, multi-functional core for Hit-to-Lead (H2L) campaigns due to three synergistic structural features:
-
pKa Modulation via 2-Fluoro Substitution : The strong electron-withdrawing effect of the fluorine atom significantly lowers the pKa of the adjacent pyridine nitrogen. This reduction in basicity is a proven strategy to abolish hERG liability while maintaining the hydrogen-bond acceptor capability required for hinge binding 3. Furthermore, the C-F bond blocks oxidative metabolism (e.g., by Cytochrome P450s) at the highly susceptible C2 position.
-
Steric Shielding via 6-Methyl Substitution : The methyl group introduces a steric penalty that restricts the dihedral angle of the core relative to adjacent ring systems. This conformational restriction enhances kinase selectivity by exploiting variations in the size of the gatekeeper residue across the kinome.
-
Solvent Vectoring via 4-Carboxamide : The carboxamide group acts as a dual H-bond donor/acceptor vector. It directs substituents out of the ATP pocket towards the solvent channel or into the DFG-out allosteric pocket, enabling the design of Type I, Type II, or Type I½ inhibitors 4.
Fig 1. Pharmacophore mapping of the 2-Fluoro-6-methylpyridine-4-carboxamide core.
Quantitative Structure-Activity Relationship (QSAR) Data
To illustrate the causality of selecting this specific fluorinated scaffold, the table below summarizes the representative pharmacological profile of pyridine-based kinase inhibitors during a standard optimization campaign. Notice how the integration of the 2-fluoro and 6-methyl groups systematically resolves toxicity and clearance issues.
| Scaffold Core | Target Kinase IC₅₀ (nM) | hERG IC₅₀ (µM) | HLM Clearance (µL/min/mg) | Mechanistic Rationale |
| Pyridine-4-carboxamide | 12.5 | 2.5 (High Risk) | 45.0 | High basicity drives hERG binding; C2 position is highly vulnerable to oxidation. |
| 2-Fluoro-pyridine-4-carboxamide | 15.2 | >30.0 (Safe) | 18.5 | Fluorine lowers pKa, abolishing hERG liability; blocks C2 metabolism. |
| 2-Fluoro-6-methylpyridine-4-carboxamide | 8.4 | >30.0 (Safe) | 12.0 | Methyl group restricts conformation, improving target affinity and shielding the core. |
Experimental Protocols
The following protocols outline a self-validating workflow for synthesizing and evaluating derivatives of 2-Fluoro-6-methylpyridine-4-carboxamide.
Protocol A: Scaffold Elaboration via Amide Derivatization
Causality: To retain the favorable pKa and metabolic stability of the 2-fluoro-6-methylpyridine core, derivatization is directed at the 4-carboxamide nitrogen. This allows for the extension of the molecule into the solvent-exposed region to optimize pharmacokinetic properties without disrupting the primary hinge-binding interaction 5.
Step-by-Step Methodology:
-
Activation: Dissolve 2-Fluoro-6-methylpyridine-4-carboxylic acid (derived from the carboxamide via mild basic hydrolysis if starting from the amide building block) (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).
-
Coupling Reagent Addition: Add HATU (1.2 eq) and N,N-Diisopropylethylamine (DIPEA) (3.0 eq). Stir at room temperature for 15 minutes to form the active ester.
-
Amine Addition: Introduce the desired functionalized amine (e.g., a solubilizing piperazine derivative) (1.1 eq) dropwise.
-
Reaction Monitoring: Stir the mixture at room temperature for 4–6 hours. Monitor completion via LC-MS.
-
Purification: Quench with saturated aqueous NaHCO₃, extract with ethyl acetate, dry over Na₂SO₄, and purify via reverse-phase preparative HPLC.
-
Validation & QC Checkpoint: Confirm the retention of the 2-fluoro group via ¹⁹F-NMR (expected shift around -68 to -72 ppm). Loss of the fluorine signal indicates unwanted Nucleophilic Aromatic Substitution (SNAr) by the amine, meaning the reaction temperature or base strength was too high.
Protocol B: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay
Causality: TR-FRET provides a homogeneous assay format that minimizes compound interference. Highly conjugated heteroaromatics often exhibit auto-fluorescence; TR-FRET utilizes a time delay before measurement, completely bypassing background fluorescence and ensuring trustworthy IC₅₀ data.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Compound Dilution: Dispense the synthesized 2-Fluoro-6-methylpyridine-4-carboxamide derivatives in a 10-point, 3-fold serial dilution in 100% DMSO. Transfer 100 nL to a 384-well low-volume plate.
-
Enzyme/Substrate Addition: Add 5 µL of the target kinase (e.g., FLT3 or p38α) and biotinylated peptide substrate mixture to the wells.
-
Reaction Initiation: Add 5 µL of ATP (at the predetermined Km concentration for the specific kinase) to initiate the reaction. Incubate for 60 minutes at 25°C.
-
Detection: Add 10 µL of the TR-FRET detection buffer containing Eu-labeled anti-phospho antibody and Streptavidin-APC. Incubate for 30 minutes.
-
Readout: Read the plate on a microplate reader capable of TR-FRET (Excitation: 340 nm; Emission 1: 615 nm; Emission 2: 665 nm).
-
Validation & QC Checkpoint: Calculate the 665/615 nm emission ratio. A reference inhibitor (e.g., Staurosporine) must yield an IC₅₀ within 3-fold of its historical average to validate the assay run.
Protocol C: Automated Patch-Clamp hERG Profiling
Causality: While the 2-fluoro group is theoretically designed to lower pKa and prevent hERG binding, this must be empirically proven. Automated patch-clamp is the gold standard over radioligand binding assays because it measures the functional blockade of the potassium tail current, providing a true safety margin 2.
Step-by-Step Methodology:
-
Cell Preparation: Culture CHO or HEK293 cells stably expressing the human ether-a-go-go-related gene (hERG) channel. Harvest and suspend in extracellular recording solution.
-
System Priming: Prime the automated patch-clamp system (e.g., QPatch) with intracellular solution (containing 130 mM KCl) and extracellular solution (containing 4 mM KCl).
-
Whole-Cell Configuration: Apply suction to establish a high-resistance gigaseal (>1 GΩ), followed by a brief pressure pulse to rupture the membrane and achieve whole-cell configuration.
-
Voltage Protocol: Apply a depolarizing prepulse to +20 mV for 2 seconds to activate and inactivate the channels, followed by a repolarizing step to -50 mV for 2 seconds to elicit the outward tail current.
-
Compound Application: Perfuse the test compound at 10 µM and 30 µM. Record the reduction in peak tail current amplitude.
-
Validation & QC Checkpoint: The positive control (e.g., Cisapride or E-4031) must demonstrate >90% inhibition of the tail current. The 2-fluoro derivatives should exhibit <20% inhibition at 10 µM, confirming the success of the pKa modulation strategy.
Iterative Design Workflow
The following diagram illustrates the cyclical Hit-to-Lead workflow, emphasizing the integration of biological feedback to refine the 2-Fluoro-6-methylpyridine-4-carboxamide scaffold.
Fig 2. Iterative Hit-to-Lead optimization workflow integrating efficacy and safety profiling.
References
-
Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt) . Journal of Medicinal Chemistry - ACS Publications. URL:[Link]
-
Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors . PMC - National Institutes of Health. URL:[Link]
-
First comprehensive structural and biophysical analysis of MAPK13 inhibitors targeting DFG-in and DFG-out binding modes . PMC - National Institutes of Health. URL:[Link]
- Heteroaromatic ring compound as ret kinase inhibitor, and preparation and use thereof. US Patent US20230322769A1 - Google Patents.
-
Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia . Journal of Medicinal Chemistry - ACS Publications. URL:[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. US20230322769A1 - Heteroaromatic ring compound as ret kinase inhibitor, and preparation and use thereof - Google Patents [patents.google.com]
- 4. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. First comprehensive structural and biophysical analysis of MAPK13 inhibitors targeting DFG-in and DFG-out binding modes - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Chemoselective Reduction of 2-Fluoro-6-methylpyridine-4-carboxamide to (2-Fluoro-6-methylpyridin-4-yl)methanamine
Executive Summary & Strategic Rationale
The synthesis of primary amines from their corresponding carboxamides is a foundational transformation in drug development. However, the reduction of 2-fluoro-6-methylpyridine-4-carboxamide presents a unique multifactorial challenge. The substrate contains an electron-deficient pyridine core, a primary carboxamide, and a highly labile fluorine atom at the ortho position.
Applying standard nucleophilic hydride donors (e.g.,
To achieve absolute chemoselectivity, an electrophilic reducing agent must be employed. Borane (
Mechanistic Pathway
The reduction of amides by borane proceeds through a stable amine-borane intermediate. This necessitates a highly specific acidic workup to break the robust B-N bond and liberate the free amine.
Mechanistic pathway for chemoselective borane reduction of fluoropyridine carboxamides.
Experimental Protocols
Two validated methodologies are provided below. Protocol A utilizes the industry-standard Borane-THF complex, ideal for rapid, scalable synthesis in anhydrous environments. Protocol B offers a modern, bench-stable alternative using Borane-Ammonia activated by a Titanium(IV) catalyst, which allows for the smooth deoxygenation of carboxamides to amines without the flammability risks of THF-borane solutions 3.
Protocol A: Industry Standard Reduction via
Causality Focus: Borane complexes reduce amides to highly stable amine-borane adducts. A rigorous acidic hydrolysis step is non-negotiable to liberate the target amine 2.
-
System Preparation : Flame-dry a 2-neck round-bottom flask equipped with a reflux condenser and a magnetic stir bar. Purge with dry
. -
Substrate Solvation : Dissolve 2-fluoro-6-methylpyridine-4-carboxamide (1.0 equiv, e.g.,
) in anhydrous THF ( ). Cool the mixture to using an ice bath. -
Reagent Addition : Dropwise, add
( in THF, ). Note: Excess borane is required as the pyridine nitrogen may competitively coordinate the Lewis acidic boron, and the reduction itself consumes 2 equivalents. -
Reduction : Remove the ice bath and heat the reaction to a gentle reflux (
) for 14 hours.-
Self-Validation: Analyze an aliquot via LCMS. The starting material (
) must be completely consumed.
-
-
Quench (Critical Safety Step) : Cool the flask back to
. Carefully add Methanol dropwise.-
Self-Validation: Vigorous
gas evolution will occur as excess is converted to volatile trimethyl borate . Cease addition only when bubbling completely stops.
-
-
Adduct Cleavage : Add aqueous
( ) and heat the mixture to reflux for 2 hours. This step hydrolyzes the stable B-N bond of the intermediate. -
Freebasing & Isolation : Cool to room temperature and concentrate the mixture in vacuo to remove THF/MeOH. Cool the aqueous residue and adjust the pH to
using .-
Self-Validation: Confirm basicity with pH paper; failure to reach pH 12 will result in the amine remaining protonated in the aqueous phase.
-
-
Extraction : Extract the aqueous layer with Ethyl Acetate (
). Wash the combined organics with brine, dry over anhydrous , filter, and concentrate to yield the pure primary amine.
Protocol B: Mild Catalytic Reduction via /
Causality Focus: Amine complexes of borane are generally too stable to reduce amides on their own. The addition of a Lewis acid (
-
Reaction Setup : In a standard round-bottom flask, suspend 2-fluoro-6-methylpyridine-4-carboxamide (1.0 equiv) and Borane-Ammonia complex (
, ) in 1,2-dichloroethane (DCE, ). -
Catalyst Activation : At room temperature, add
( in DCM, ) via syringe. The reaction mixture may exhibit a slight color change due to titanium-oxygen coordination. -
Reduction : Equip a reflux condenser and heat the mixture to
for 24 hours. -
Workup : Cool the reaction to room temperature. Quench by adding
and stir vigorously for 30 minutes to decompose the titanium-boron complexes. -
Isolation : Basify the aqueous phase with saturated
to pH 10. Extract with Dichloromethane ( ), dry over , and concentrate in vacuo.
Quantitative Data & Method Comparison
The following table summarizes the operational parameters and performance metrics of the two workflows, allowing researchers to select the optimal protocol based on laboratory constraints.
| Parameter | Protocol A: | Protocol B: |
| Reagent State | Pyrophoric/Moisture-sensitive liquid | Air/Moisture-stable solid |
| Equivalents Required | 3.0 – 4.0 equiv | 2.0 – 3.0 equiv |
| Catalyst Loading | None | |
| Solvent | Tetrahydrofuran (THF) | 1,2-Dichloroethane (DCE) |
| Temperature / Time | ||
| Chemoselectivity | High (Avoids defluorination) | Excellent (High functional group tolerance) |
| Typical Yield | 75 – 85% | 80 – 90% |
References
-
[1] The Novel Reduction of Pyridine Derivatives with SmI2. Heterocycles. URL:
-
[3] Titanium-Mediated Reduction of Carboxamides to Amines with Borane–Ammonia. Molecules (MDPI). URL:
-
[2] Borane & Borane Complexes - ACS GCI Pharmaceutical Roundtable Reagent Guides. ACS GCIPR. URL:
Sources
Troubleshooting & Optimization
Improving reaction yields of 2-Fluoro-6-methylpyridine-4-carboxamide synthesis
Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you understand that synthesizing fluorinated pyridine derivatives presents unique challenges. The electron-deficient nature of the pyridine ring makes it highly susceptible to unwanted nucleophilic attacks, while the strong hydration energy of the fluoride ion complicates halogen exchange reactions.
This guide provides field-proven troubleshooting strategies, mechanistic causality, and self-validating protocols to optimize the reaction yields of 2-Fluoro-6-methylpyridine-4-carboxamide.
Mechanistic Overview & Synthetic Strategies
There are two primary synthetic routes to access 2-Fluoro-6-methylpyridine-4-carboxamide. Route A relies on the directed ortho-lithiation of 2-fluoro-6-methylpyridine followed by carboxylation and amidation. Route B utilizes a nucleophilic aromatic substitution (Halex reaction) to exchange a chloride leaving group for a fluoride on a pre-formed carboxamide scaffold.
Workflow comparing Directed Lithiation (Route A) and Halex Substitution (Route B) strategies.
Troubleshooting Guide & FAQs
Route A: Directed Lithiation & Amidation
Q: Why am I seeing significant degradation and low yield during the carboxylation of 2-fluoro-6-methylpyridine? A: This is almost certainly caused by using a highly nucleophilic base like n-Butyllithium (n-BuLi) directly. n-BuLi will attack the electron-deficient C2 position of the pyridine ring, displacing the fluorine atom via Nucleophilic Aromatic Substitution (SNAr). The Causality: To prevent this, you must generate Lithium Diisopropylamide (LDA) in situ. The extreme steric bulk of LDA forces it to act exclusively as a base rather than a nucleophile, allowing it to selectively abstract the C4 proton without degrading the fluorinated ring. Furthermore, strictly maintaining the reaction at -78 °C prevents thermodynamic equilibration and side reactions[1].
Q: My amidation step yields a mixture of unreacted acid and degradation products. How can I drive this to completion safely? A: The conversion of 2-fluoro-6-methylisonicotinic acid to the acid chloride must be handled delicately. Thionyl chloride (SOCl₂) often requires elevated temperatures, which can degrade electron-deficient pyridines. The Causality: Switching to oxalyl chloride with a catalytic amount of DMF generates the highly reactive Vilsmeier-Haack intermediate at 0 °C. This allows for a mild, quantitative conversion to the acyl chloride without thermal degradation. Quenching this intermediate into a large excess of cold aqueous ammonia prevents the formation of unwanted di-imide dimers[1].
Route B: Nucleophilic Aromatic Substitution (Halex)
Q: When attempting the Halex reaction on 2-chloro-6-methylisonicotinamide, my conversion stalls at <30%. How do I improve the fluoride substitution? A: The fluoride anion is a "hard" nucleophile. In the presence of even trace moisture, it becomes heavily solvated via hydrogen bonding, which completely neutralizes its nucleophilicity. The Causality: You must use spray-dried Potassium Fluoride (KF) or Cesium Fluoride (CsF) to remove the hydration sphere. Additionally, adding a phase-transfer catalyst like 18-crown-6 chelates the potassium counter-ion. This leaves a "naked," highly reactive fluoride anion capable of displacing the chlorine atom efficiently in anhydrous polar aprotic solvents like DMSO[2],[3].
Q: Are there alternative ways to activate the pyridine ring for fluorination if standard Halex fails? A: Yes. Converting the pyridine to a pyridine N-oxide significantly increases the electrophilicity of the ring. This makes meta- and para-fluorination exponentially faster at room temperature. After fluorination, the N-oxide can be easily reduced back to the standard pyridine using catalytic hydrogenation[4].
Logical decision tree for diagnosing and resolving low yields in carboxamide synthesis.
Validated Experimental Protocols
Protocol A: Synthesis via Directed Lithiation (De Novo Route)
This protocol utilizes extreme steric bulk to prevent SNAr side reactions[1].
Step 1: In-Situ Generation of LDA
-
Purge a flame-dried Schlenk flask with N₂. Add anhydrous THF (10 mL/mmol) and diisopropylamine (1.1 eq).
-
Cool the solution to -25 °C.
-
Add n-BuLi (1.05 eq, 2.5 M in hexanes) dropwise over 15 minutes. Stir for 1.5 hours. Validation Checkpoint: The solution should turn pale yellow and remain clear, confirming complete LDA formation.
Step 2: Lithiation and Carboxylation
-
Cool the LDA solution strictly to -78 °C using a dry ice/acetone bath.
-
Slowly add 2-fluoro-6-methylpyridine (1.0 eq) dropwise. Stir at -78 °C for 2 hours.
-
Bubble rigorously dried CO₂ gas through the solution for 30 minutes, then allow the reaction to slowly warm to room temperature.
-
Quench with 1M HCl, extract with EtOAc, and concentrate to isolate 2-fluoro-6-methylisonicotinic acid.
Step 3: Mild Amidation
-
Suspend the intermediate acid in anhydrous DCM (5 mL/mmol) at 0 °C.
-
Add oxalyl chloride (1.5 eq) followed by 1 drop of anhydrous DMF. Validation Checkpoint: Vigorous gas evolution (CO and CO₂) will begin. The cessation of visible bubbling indicates complete conversion to the acyl chloride. Do not proceed until bubbling stops.
-
Concentrate the mixture in vacuo to remove excess oxalyl chloride, redissolve in THF, and add dropwise to a vigorously stirred solution of cold (0 °C) aqueous NH₄OH (10 eq).
-
Extract with EtOAc, wash with brine, dry over Na₂SO₄, and crystallize to obtain the final carboxamide.
Protocol B: Synthesis via Halex Reaction
This protocol relies on generating "naked" fluoride ions to drive nucleophilic substitution[2],[3].
Step 1: Reagent Preparation
-
Place Potassium Fluoride (KF, 5.0 eq) in a vacuum oven at 150 °C for a minimum of 4 hours. Validation Checkpoint: The KF must be a free-flowing powder. Any clumping indicates residual moisture which will kill the reaction.
Step 2: Nucleophilic Aromatic Substitution
-
In a dried pressure-vessel, combine 2-chloro-6-methylisonicotinamide (1.0 eq), the dried KF (5.0 eq), and 18-crown-6 (0.1 eq).
-
Add strictly anhydrous DMSO (5 mL/mmol). Seal the vessel under N₂.
-
Heat the mixture to 120 °C with vigorous stirring for 12 hours. Validation Checkpoint: Monitor via TLC (EtOAc/Hexanes). The starting material spot should completely disappear, replaced by a slightly more polar product spot.
-
Cool to room temperature, dilute with cold distilled water, and extract thoroughly with EtOAc. Purify via flash chromatography or recrystallization.
Quantitative Data Summary
The following table summarizes the expected performance metrics and critical control points for both synthetic strategies.
| Synthesis Strategy | Key Reagents & Catalysts | Optimal Temp | Reaction Time | Typical Yield | Primary Impurity / Failure Mode |
| Route A: Lithiation | LDA, CO₂, (COCl)₂, NH₄OH | -78 °C to RT | 6 - 8 hours | 75% - 85% | Des-fluoro side products (if n-BuLi is used directly) |
| Route B: Halex | KF (spray-dried), 18-Crown-6 | 120 °C | 12 - 16 hours | 60% - 70% | Unreacted starting material (if trace water is present) |
References
-
[2] A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution - PMC | Source: nih.gov | 2
-
[1] CN101863829A - Synthesis method of 3-fluorine-4-aminopyridine - Google Patents | Source: google.com | 1
-
[4] Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides - PMC | Source: nih.gov | 4
-
[3] Process for the preparation of fluorinated pyridines - European Patent Office - EP 0192287 A2 | Source: googleapis.com | 3
Sources
- 1. CN101863829A - Synthesis method of 3-fluorine-4-aminopyridine - Google Patents [patents.google.com]
- 2. A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Purification & Handling of 2-Fluoro-6-methylpyridine-4-carboxamide
This technical guide is structured to function as a Tier-3 support resource for medicinal chemists and process development scientists working with 2-Fluoro-6-methylpyridine-4-carboxamide .[1]
Executive Summary & Compound Profile
2-Fluoro-6-methylpyridine-4-carboxamide (often referred to as 2-Fluoro-6-methylisonicotinamide) is a critical scaffold in the synthesis of KRAS inhibitors and other kinase-targeting small molecules.[1] Its purification is non-trivial due to the electronic effects of the 2-fluoro substituent, which alters the basicity of the pyridine ring and introduces susceptibility to nucleophilic aromatic substitution (
| Property | Description |
| Chemical Structure | Pyridine ring substituted with -F (pos 2), -CONH₂ (pos 4), -CH₃ (pos 6).[1][2] |
| Physical State | White to off-white crystalline solid.[1] |
| Solubility Profile | High: DMSO, DMF, Methanol.Moderate: Dichloromethane (DCM), Ethyl Acetate.Low: Water, Hexanes, Toluene (cold).[1] |
| pKa (Est.) | Pyridine N: ~2.0–3.0 (Reduced basicity due to EWG effects of F and CONH₂). |
| Key Instability | Susceptible to hydrolysis (amide |
Troubleshooting & FAQs
Category A: Solubility & Initial Handling
Q1: The compound is "oiling out" during recrystallization. How do I fix this? A: Oiling out occurs when the compound separates as a liquid phase before crystallizing, often because the temperature is above the melting point of the solvated species or the antisolvent was added too quickly.[1]
-
Solution: Use a "seeding at cloud point" strategy. Dissolve the crude in the minimum amount of hot solvent (e.g., Ethyl Acetate). Add the anti-solvent (e.g., Heptane) dropwise only until a faint turbidity persists. Stop, add a seed crystal, and allow it to stir at that temperature for 30 minutes before cooling.
-
Alternative Solvent System: Switch to Toluene/Heptane .[1] Pyridine carboxamides often crystallize better from aromatic solvents due to
- stacking interactions [1].
Q2: My crude material is dark brown. Is this normal? A: Yes, this is typical for pyridine oxidations or amidations.[1] The color usually comes from trace oxidative polymerization of pyrrolic/pyridinic impurities or residual copper/iron catalysts.
-
Remediation: Perform a Charcoal Filtration step.[1] Dissolve the crude in hot Ethanol or Methanol, add activated carbon (5-10 wt%), stir for 30 minutes, and filter through Celite while hot. This typically removes >90% of color bodies before the main purification.
Category B: Chromatographic Purification[1][3]
Q3: I see severe peak tailing on silica gel. What modifier should I use? A: Tailing is caused by the interaction of the pyridine nitrogen and the amide protons with the acidic silanols on the silica surface.
-
Protocol: Add 1% Triethylamine (TEA) or 1% Ammonium Hydroxide to your mobile phase (e.g., DCM/MeOH + 1% NH₄OH).[1] This neutralizes the acidic sites on the silica.
-
Note: Do not use acid modifiers (like TFA) for purification if you plan to isolate the free base, as you will isolate the salt, which may have different solubility properties.[1]
Q4: Can I separate the hydrolysis impurity (Carboxylic Acid) from the Amide? A: Yes. The acid impurity (2-Fluoro-6-methylpyridine-4-carboxylic acid) is significantly more polar and acidic.
-
Method: Perform a Basic Wash prior to chromatography. Dissolve the crude in Ethyl Acetate and wash with 5% NaHCO₃. The acid will partition into the aqueous layer as the carboxylate salt, while the amide remains in the organic layer.
Category C: Chemical Stability[1][4]
Q5: I lost the 2-Fluoro group during reaction workup. What happened?
A: You likely exposed the compound to strong nucleophiles (alkoxides, hydroxide) at elevated temperatures.[1] The 2-position of pyridine is activated for Nucleophilic Aromatic Substitution (
-
Prevention: Avoid using NaOH or NaOMe in methanol at reflux.[1] Use milder bases like Carbonates (
) or non-nucleophilic organic bases (DIPEA) if basic conditions are required.[1]
Detailed Purification Protocols
Protocol A: Recrystallization (Recommended for >5g Scale)[1]
This method leverages the temperature-dependent solubility differential in Ethyl Acetate/Heptane.
-
Dissolution: Charge crude solid into a flask. Add Ethyl Acetate (5 mL per gram of solid) .
-
Heating: Heat to reflux (approx. 77°C) with stirring. If solids remain, add more EtOAc in 0.5 mL increments until dissolved.
-
Filtration (Optional): If insoluble particles are present, filter hot through a pre-warmed glass frit.
-
Precipitation: Remove from heat. While still hot (~60°C), slowly add Heptane (3 mL per gram of solid) dropwise.
-
Nucleation: Allow the solution to cool slowly to room temperature (20-25°C) over 2 hours. Do not use an ice bath immediately.[1]
-
Finishing: Once a heavy slurry forms, cool to 0-5°C for 1 hour.
-
Isolation: Filter the white crystals and wash with cold Heptane/EtOAc (2:1). Dry under vacuum at 40°C.
Protocol B: Acid-Base Extraction (For Removal of Non-Basic Impurities)
Since the pyridine nitrogen is weakly basic, this method separates it from neutral organic byproducts.[1]
-
Dissolve crude in DCM .
-
Extract with 1M HCl (3x). The product moves to the aqueous phase (protonated). Caution: Do not leave in strong acid for prolonged periods to avoid amide hydrolysis.[1]
-
Discard the organic layer (contains non-basic impurities).
-
Neutralize the aqueous layer carefully with saturated NaHCO₃ or 2M NaOH to pH ~8-9.
-
Extract the free base back into DCM or EtOAc (3x).
-
Dry over
and concentrate.
Visualizing the Workflow
Decision Tree: Purification Logic
Caption: Figure 1. Decision matrix for selecting the optimal purification method based on impurity profile.
Impurity Formation Pathways
Caption: Figure 2. Common degradation pathways. Avoid strong bases and prolonged heating in protic solvents to prevent S_NAr and hydrolysis.
References
-
Crystal Growth & Design : "Differential Cocrystallization Behavior of Isomeric Pyridine Carboxamides." (Discusses solvent effects on pyridine carboxamide crystallization).
-
Organic Syntheses : "Synthesis of 2-Fluoro-6-phenylpyridine." (Provides analogous workup procedures for 2-fluoro-pyridines).
-
BenchChem Support : "Minimizing impurities in the synthesis of pyridine carboxamides." (General guide on amide purification).
-
PubChem Compound Summary : "2-Fluoro-6-methylpyridine (Precursor Data)." [1]
Sources
Recrystallization solvents for high-purity 2-Fluoro-6-methylpyridine-4-carboxamide
Executive Summary & Chemical Context[2][3][4][5][6][7][8]
Subject: 2-Fluoro-6-methylpyridine-4-carboxamide Target Purity: >99.5% (HPLC Area%) Critical Challenge: Balancing the amphiphilic nature of the molecule.
The purification of 2-Fluoro-6-methylpyridine-4-carboxamide presents a specific challenge in process chemistry due to its "push-pull" electronic structure.[1][2] The molecule contains a polar, hydrogen-bonding amide group at the C4 position (isonicotinamide core), contrasted by a lipophilic methyl group at C6 and an electron-withdrawing fluorine at C2.[1][2][3]
-
The Amide Moiety: Drives high lattice energy and melting point (typically >150°C) via intermolecular hydrogen bonding [1].[2][3]
-
The Fluorine/Methyl Substituents: Disrupt aqueous solubility compared to the parent isonicotinamide, requiring organic co-solvents [2].[2][3]
This guide provides a validated solvent selection strategy and troubleshooting protocols to overcome common issues like "oiling out" and hydrolysis during recrystallization.
Solvent Selection Strategy
We categorize solvent systems based on the specific impurity profile of your crude material.
Solvent Decision Matrix
| Scenario | Recommended System | Mechanism of Action | Key Risk |
| Standard Purification (Removal of trace starting material) | Ethanol / Water (9:1 v/v) | Displacement: High solubility of the amide in hot EtOH; water acts as a mild anti-solvent that forces crystallization while keeping polar salts dissolved [3].[1][2] | Hydrolysis of amide to acid if boiled too long.[2] |
| Lipophilic Impurity Removal (Oils, unreacted precursors) | Ethyl Acetate / n-Heptane | Polarity Gradient: The amide dissolves in hot EtOAc; Heptane precipitates the product while keeping non-polar oils in the mother liquor.[1][2][3] | "Oiling out" if Heptane is added too fast.[2] |
| Polymorph Control (Final API Form) | Isopropanol (IPA) | Kinetic Control: Slower evaporation and cooling rates in IPA often yield larger, more stable crystal habits.[2][3] | Lower yield due to higher solubility in cold IPA.[2] |
Detailed Experimental Protocol
Protocol A: The Ethanol/Water System (Primary Recommendation)[1][2]
This method is most effective for removing inorganic salts and polar byproducts.[2]
Reagents:
Workflow:
-
Dissolution:
-
Nucleation:
-
Crystallization:
-
Allow the solution to cool to room temperature (20-25°C) slowly over 2 hours. Rapid cooling promotes oiling out.[2]
-
Once solids appear, cool further to 0-4°C in an ice bath for 1 hour to maximize yield.
-
-
Isolation:
Troubleshooting Guide (FAQ)
Q1: The product is "oiling out" (forming a liquid blob) instead of crystallizing. Why? A: This occurs when the solution temperature drops below the "liquid-liquid phase separation" (LLPS) boundary before it hits the crystallization curve.[1][2]
-
Immediate Fix: Re-heat the mixture until the oil redissolves. Add a small amount of the good solvent (e.g., Ethanol) to change the ratio.[2]
-
Prevention: Use Seed Crystals .[1][2] Add pure crystals of the target compound at the cloud point (approx. 50-60°C) to provide a template for growth, bypassing the oil phase.[2]
Q2: My yield is low (<60%). Where is my product? A: The fluorine atom increases lipophilicity, making the compound more soluble in organic solvents than non-fluorinated analogues.[2][3]
-
Fix: Concentrate the mother liquor (filtrate) by rotary evaporation to half its volume and repeat the cooling step (Second Crop).
-
Note: Always check the purity of the second crop, as it often contains higher impurity levels.[2]
Q3: I see a new impurity peak at RRT 0.9 after recrystallization. A: This is likely 2-Fluoro-6-methylpyridine-4-carboxylic acid , formed by hydrolysis of the amide.[1][2]
-
Cause: Prolonged heating in water-containing solvents.[1][2]
-
Fix: Switch to an anhydrous system like Ethyl Acetate/Heptane or reduce the time the solution spends at reflux temperature.
Visual Logic & Workflows
Figure 1: Recrystallization Logic Flow
This diagram illustrates the decision process for handling crude material based on observed behavior.[1][2]
Caption: Decision tree for managing solubility and phase separation issues during the purification of pyridine carboxamides.
Figure 2: Molecular Interaction & Impurity Removal
This diagram explains the mechanistic separation of common impurities.[1][2]
Caption: Mechanistic view of how the Ethanol/Water binary system selectively isolates the target amide while rejecting both polar and non-polar impurities.
References
-
Matrix Fine Chemicals. (n.d.).[2] Pyridine-4-carboxamide (Isonicotinamide) Properties and Structure. Retrieved February 28, 2026, from [Link][1][2][3]
-
MDPI. (2022).[2] Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide Derivatives. Pharmaceuticals, 15(10). Retrieved February 28, 2026, from [Link][1][2][3]
Sources
Technical Support Center: Handling & Storage of 2-Fluoro-6-methylpyridine-4-carboxamide
Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals handling 2-Fluoro-6-methylpyridine-4-carboxamide . Due to its specific structural features—an electron-deficient fluoropyridine ring coupled with a carboxamide group—this Active Pharmaceutical Ingredient (API) building block requires stringent moisture control to maintain its chemical integrity and crystalline stability.
Part 1: Chemical Degradation Pathways
To effectively prevent degradation, it is critical to understand the causality behind the molecule's instability.
Dual moisture-induced degradation pathways of 2-Fluoro-6-methylpyridine-4-carboxamide.
Part 2: Troubleshooting & FAQs
Q1: Why is this specific compound so sensitive to ambient moisture?
A: The moisture sensitivity of 2-Fluoro-6-methylpyridine-4-carboxamide is driven by two highly electrophilic sites that are vulnerable to nucleophilic attack by water:
-
The 2-Fluoro Position (SNAr Hydrolysis): The nitrogen atom in the pyridine ring strongly withdraws electron density, making the ortho (2-position) highly electrophilic. Because fluorine is an excellent leaving group in Nucleophilic Aromatic Substitution (SNAr) reactions, ambient water can displace the fluorine atom. This yields 2-hydroxy-6-methylpyridine-4-carboxamide, which rapidly tautomerizes into a highly stable 2-pyridone derivative[1][2].
-
The Carboxamide Group (Amide Hydrolysis): While amides are generally stable under neutral conditions due to resonance stabilization, hygroscopic absorption creates localized micro-environments. If trace acidic or basic impurities remain from synthesis, water will protonate the carbonyl oxygen or directly attack the carbonyl carbon, cleaving the C-N bond to yield 2-fluoro-6-methylpyridine-4-carboxylic acid and ammonia[3].
Q2: How can I analytically verify if my batch has degraded due to moisture?
A: Do not rely solely on visual inspection (e.g., powder caking or loss of flowability), as chemical degradation often precedes macroscopic physical changes. Use LC-MS (Liquid Chromatography-Mass Spectrometry) as a self-validating detection system:
-
Intact API: Look for the expected
peak for . -
SNAr Degradation Detection: Look for a mass shift of -2 Da . (Loss of HF [-20 Da] + Addition of H2O [+18 Da] = Net -2 Da), indicating the 2-pyridone degradant[1].
-
Amide Hydrolysis Detection: Look for a mass shift of +1 Da . (Loss of NH3 [-17 Da] + Addition of OH [+18 Da] = Net +1 Da), indicating the carboxylic acid degradant[3].
Q3: What happens if the compound is stored at room temperature instead of under refrigeration?
A: Temperature directly dictates the kinetic energy available for hydrolysis. While moisture is the reactant, thermal energy accelerates the C-N bond cleavage and the SNAr displacement[1][3]. Storing the compound at 25°C in the presence of trace humidity will exponentially decrease its shelf life compared to storage at 2°C to 8°C.
Part 3: Quantitative Storage Parameters
To maintain chemical integrity, adhere strictly to the environmental thresholds outlined below. Deviations will compromise the batch.
| Parameter | Optimal Target | Critical Threshold | Consequence of Deviation |
| Relative Humidity (RH) | < 5% | > 10% | Accelerated SNAr and amide hydrolysis. |
| Storage Temperature | 2°C to 8°C | > 25°C | Thermal acceleration of degradation kinetics. |
| Inert Gas Purity | 99.999% (Argon) | < 99.9% | Introduction of trace moisture and oxygen. |
| Vacuum Drying Temp | 35°C | > 50°C | Risk of thermal degradation or sublimation. |
Part 4: Experimental Protocols & Methodologies
Protocol A: Self-Validating Storage & Handling SOP
To prevent moisture ingress, handling must follow a strict, multi-barrier approach.
Step-by-step SOP for the moisture-free storage and handling of sensitive pyridine carboxamides.
Step-by-Step Methodology:
-
Aliquot in a Controlled Environment: Transfer the bulk powder into single-use amber glass vials inside a glovebox maintained at <5% RH.
-
Self-Validation Step: Weigh the vial empty, then full. Leave it on the microbalance for 5 minutes. A stable weight confirms that no rapid moisture uptake (hygroscopicity) is occurring during handling.
-
-
Inert Gas Backfilling: Purge the vial with 99.999% pure Argon. Causality: Argon is heavier than both air and Nitrogen; it sinks to the bottom of the vial, providing a superior, dense protective blanket directly over the solid API.
-
Primary Sealing: Cap the vial tightly. Wrap the cap junction with PTFE (Teflon) tape to block micro-gaps, followed by a stretched layer of Parafilm to secure the tape.
-
Secondary Containment: Place the sealed vials inside a secondary Mylar bag or desiccator cabinet containing self-indicating silica gel (blue when dry, pink when wet).
-
Self-Validation Step: The silica gel acts as a continuous, visual validation system. If the primary seal fails and moisture enters, the color change provides immediate warning before the API degrades.
-
-
Temperature Control: Store the secondary container at 2°C to 8°C. Crucial: Always allow the container to reach room temperature before opening to prevent atmospheric condensation from instantly forming on the cold powder.
Protocol B: Desiccation & Recovery of Hydrated Compound
If the self-indicating silica turns pink, or minor caking is observed, execute this recovery protocol immediately to halt hydrolysis:
Step-by-Step Methodology:
-
Pre-Weighing: Record the exact mass of the hydrated compound in a tared glass petri dish.
-
Vacuum Desiccation: Transfer the material to a vacuum oven. Apply a high vacuum (< 10 mbar) at 35°C for 12 to 24 hours. Causality: Do not exceed 40°C; applying high heat to a hydrated amide can inadvertently provide the activation energy required to trigger the irreversible hydrolysis you are trying to prevent[3].
-
Constant Weight Validation: Remove the sample, cool it inside a desiccator, and weigh it. Repeat the vacuum drying in 4-hour intervals until two consecutive weighings differ by less than 0.1%.
-
Self-Validation Step: Achieving a constant mass chemically validates the complete removal of unbound surface and lattice water.
-
-
Analytical Confirmation: Dissolve a 1 mg sample in anhydrous acetonitrile and run an LC-MS analysis (as detailed in FAQ Q2) to ensure the moisture exposure did not initiate irreversible SNAr or amide hydrolysis prior to drying[1][3].
References
-
Title: Amide Hydrolysis Using Acid Or Base Source: Master Organic Chemistry URL: [Link]
- Title: WO2015013715A2 - C-H fluorination of heterocycles with silver (II)
Sources
Technical Support Center: Troubleshooting Fluorinated Pyridine Synthesis
Welcome to the Advanced Technical Support Center for fluorinated heterocyclic chemistry. As a Senior Application Scientist, I have designed this guide to move beyond superficial troubleshooting. Low conversion rates in fluorinated pyridine synthesis are rarely due to simple operational errors; they are typically rooted in fundamental thermodynamic barriers, kinetic competition, or reagent degradation.
This guide deconstructs the causality behind these failures and provides self-validating protocols to ensure your synthetic workflows are robust, reproducible, and scalable.
Diagnostic Logic & Troubleshooting Workflow
Before adjusting equivalents or temperatures, you must identify the mechanistic bottleneck of your specific synthetic route. The diagram below outlines the primary failure modes and corrective logic for the three most common fluorination strategies.
Diagnostic workflow for troubleshooting low conversion rates in fluorinated pyridine synthesis.
Method-Specific Troubleshooting Guides (FAQ)
A. Nucleophilic Fluorination (Halex Reaction)
Q: My Halex reaction using KF in DMSO stalls at 30% conversion despite prolonged heating at 180 °C. How can I drive it to completion?
Causality: The Halex (Halogen Exchange) reaction relies on a Nucleophilic Aromatic Substitution (SNAr) mechanism[1]. The fluoride anion (
Solution:
-
Generate "Naked" Fluoride: You must use spray-dried KF and physically remove trace water from the solvent using a Dean-Stark trap prior to adding your substrate.
-
Phase Transfer Catalysis (PTC): Add a high-temperature stable PTC, such as tetrabutylphosphonium bromide, to shuttle the insoluble fluoride into the organic phase[3].
B. Electrophilic Fluorination (Selectfluor / NFSI)
Q: When using Selectfluor for direct fluorination, I get a complex mixture of over-fluorinated and hydroxylated products instead of the desired mono-fluoropyridine. Why?
Causality: Selectfluor operates via N-F bond activation. In aqueous or semi-aqueous media (e.g.,
Solution: For ortho/para fluorination of activated pyridines, switch to strictly anhydrous conditions (e.g., pure acetonitrile). For meta-fluorination, bypass direct electrophilic attack entirely. Convert the pyridine into a Zincke imine intermediate. This transiently breaks the aromaticity and alters the electronic properties of the ring, allowing highly regioselective C3/C5 fluorination with NFSI before rearomatization.
C. Balz-Schiemann Reaction
Q: My Balz-Schiemann thermal decomposition yields are highly variable, and I often recover unreacted diazonium salt or black tar. How do I improve conversion?
Causality: The Balz-Schiemann reaction relies on the thermal decomposition of pyridyl diazonium tetrafluoroborates. These intermediates are notoriously unstable. The decomposition is highly exothermic; if heat transfer is poor (common in batch reactors), the reaction shifts from a concerted C-F bond formation to non-selective radical pathways, resulting in polymerization (tar formation) and violent degradation[1].
Solution: If you must use the diazonium route, transition to continuous flow chemistry to strictly control the exotherm. However, for meta-fluorinated pyridines, the modern best practice is to abandon the dangerous diazonium route. Utilize shelf-stable enamine or vinamidinium reagents that condense directly with bis-nucleophiles to build the fluorinated pyridine ring from scratch[5].
Quantitative Benchmarking & Reaction Parameters
Use the following table to benchmark your current conversion rates against theoretical maximums and identify the primary kinetic or thermodynamic barriers of your chosen method.
| Synthesis Route | Target Regioselectivity | Typical Conversion Rate | Primary Kinetic/Thermodynamic Barrier | Recommended Catalyst / Additive |
| Halex (SNAr) | Ortho / Para | 60–85% | High KF lattice energy; Hydration quenching of | Tetrabutylphosphonium bromide |
| Electrophilic (Selectfluor) | Ortho / Para (Activated) | 40–70% | Competing SET pathways; Solvent nucleophilicity | Strictly anhydrous solvents |
| Zincke Imine + NFSI | Meta (C3 / C5) | 65–90% | Imine formation equilibrium | Dibenzylamine (for NTf-Zincke) |
| Balz-Schiemann | Any (depends on amine) | 20–50% | Exothermic degradation; Radical polymerization | Switch to De Novo Enamine Condensation |
Self-Validating Experimental Protocols
To ensure reproducibility, protocols must contain built-in validation checkpoints. If a checkpoint fails, the reaction must be aborted and corrected before proceeding.
Protocol 1: Moisture-Validated Halex Fluorination
Objective: Synthesize 2-fluoropyridine from 2-chloropyridine via SNAr.
-
Reagent Preparation: Suspend 3.0 equivalents of spray-dried KF and 0.1 equivalents of tetrabutylphosphonium bromide (PTC) in a mixture of anhydrous DMSO and Toluene (5:1 ratio).
-
Azeotropic Drying (Self-Validation Checkpoint 1): Equip the flask with a Dean-Stark trap. Heat the mixture to reflux (approx. 110 °C).
-
Validation: Do NOT add the chloropyridine substrate yet. Monitor the trap. You must collect the theoretical volume of trace water. Continue refluxing until the distilling toluene is completely clear and no further water separates. This guarantees the generation of highly reactive "naked" fluoride.
-
-
Substrate Addition: Distill off the remaining toluene to raise the internal temperature. Cool slightly to 100 °C, then add 1.0 equivalent of 2-chloropyridine.
-
Reaction: Heat the mixture to 150–190 °C for 12 hours[1].
-
Monitoring (Self-Validation Checkpoint 2):
-
Validation: Do NOT rely on Thin Layer Chromatography (TLC). Chloropyridines and fluoropyridines frequently co-elute on silica gel. Validate conversion exclusively via
NMR of a crude aliquot. Look for the appearance of the characteristic C-F signal (approx. -68 ppm) to confirm conversion before initiating aqueous workup.
-
Protocol 2: Regioselective meta-Fluorination via Zincke Imine
Objective: Synthesize a 3-fluoro-5-substituted pyridine avoiding diazonium salts.
-
Zincke Salt Formation: React the starting 3-substituted pyridine with 2,4-dinitrochlorobenzene in acetone at reflux to form the Zincke salt.
-
Imine Conversion: Treat the isolated salt with dibenzylamine to form the NTf-Zincke imine.
-
Intermediate Confirmation (Self-Validation Checkpoint 1):
-
Validation: Analyze the intermediate via
NMR. You must observe the complete disappearance of aromatic pyridine protons and the appearance of conjugated acyclic imine protons. If aromatic protons remain, the ring-opening failed.
-
-
Fluorination: Dissolve the validated Zincke imine in trifluoroethanol (TFE). Add 1.5 equivalents of N-Fluorobenzenesulfonimide (NFSI) and stir at room temperature.
-
Rearomatization: Treat the mixture with ammonium acetate and heat to 80 °C to close the ring, yielding the pure meta-fluorinated pyridine.
References
-
The Advent of a Privileged Scaffold: A Technical History of Fluorinated Pyridines. Benchchem. 1
-
Regioselective Fluorination of Imidazo[1,2-a]pyridines with Selectfluor in Aqueous Condition. The Journal of Organic Chemistry - ACS Publications. 4
-
The Halex reaction of pentachloropyridine with fluoride ion. ResearchGate. 2
-
meta-Selective Fluorination of Pyridine Derivatives. Thieme Connect.
-
A Modular Approach to meta-Fluorinated Pyridines. ChemRxiv. 5
-
Process for the preparation of substituted 2,3-difluoropyridines (US5468863A). Google Patents. 3
Sources
Removing metal catalyst impurities from 2-Fluoro-6-methylpyridine-4-carboxamide
Ticket #4492: Purification of 2-Fluoro-6-methylpyridine-4-carboxamide
Status: Open Agent: Senior Application Scientist Priority: High (ICH Q3D Compliance Required) Subject: Troubleshooting persistent metal catalyst residues (Pd/Ni/Cu) in pyridine-carboxamide scaffolds.
Diagnostic & Triage: Why is this difficult?
You are likely experiencing difficulty removing metal residues (specifically Palladium, Nickel, or Copper) because your target molecule, 2-Fluoro-6-methylpyridine-4-carboxamide , acts as a competitive ligand.
-
The Chelation Trap: Your molecule contains a pyridine nitrogen and a carboxamide moiety. These are excellent Lewis bases. In solution, they coordinate to the metal center, effectively "fighting" standard washing procedures.
-
The Solubility Paradox: The carboxamide group increases polarity, making the compound soluble in the same polar organic solvents (MeOH, DMSO, DMF) often required to keep metal complexes in solution, preventing simple precipitation of the metal.
Target Specification (ICH Q3D Class 2B): For oral drug substances, you generally need to reach <10 ppm (or <100 µ g/day PDE) for Palladium (Pd) and Platinum (Pt).
Strategic Solution: Scavenger Selection Matrix
Do not rely on standard aqueous extractions (EDTA/Celite) alone; the pyridine-metal bond is often too strong. You require a Solid-Supported Scavenger with a binding constant (
Primary Recommendation: Functionalized Silica
We recommend silica-based scavengers over polymer resins for this substrate because silica does not swell, allowing for faster filtration of your polar amide product.
| Scavenger Functionality | Target Metal | Mechanism | Recommended For |
| Thiol (-SH) | Pd, Pt, Cu, Ag | Soft-Soft Interaction | First Choice. Best balance of affinity and cost. |
| Thiourea | Pd, Ru, Rh | Chelation | Second Choice. Use if Thiol fails or affects yield. |
| DMT (Dimercaptotriazine) | Pd, Ni, Ru | High-Affinity Chelation | Rescue Mode. Use for "stuck" metals (<100 ppm but need <10 ppm). |
| Activated Carbon | All (Non-specific) | Adsorption | Bulk Clean-up. Use only if metal >1000 ppm. High yield loss risk.[1] |
Decision Logic & Workflow (Visualization)
Use the following logic flow to determine the correct purification path for your specific batch conditions.
Caption: Decision matrix for selecting the appropriate purification intensity based on initial metal load.
Detailed Experimental Protocol
Method: Silica-Thiol Scavenging for Pyridine-Carboxamides Applicability: Removal of Pd(PPh3)4, Pd(dppf)Cl2, or Pd(OAc)2 residues.
Reagents:
-
Crude 2-Fluoro-6-methylpyridine-4-carboxamide.
-
SiliaMetS® Thiol (or equivalent mercapto-functionalized silica).
-
Solvent: THF or EtOAc (Avoid MeOH if possible, as it can compete for H-bonding, though it is acceptable if solubility is an issue).
Step-by-Step Procedure:
-
Dissolution: Dissolve the crude product in the minimum amount of solvent required to achieve full solubility at 50°C.
-
Note: If the solution is cloudy, filter through Celite first to remove bulk elemental metal. Scavengers only work on soluble metal species.
-
-
Loading: Add 4 equivalents of Silica-Thiol scavenger relative to the residual metal content (not the product).
-
Rule of Thumb: If metal content is unknown, add 5-10% w/w of scavenger relative to the mass of the crude product.
-
-
Incubation (Critical): Agitate/stir at 50-60°C for 4 hours .
-
Why Heat? Metal coordination to your pyridine ring is kinetically stable. Heat increases the ligand exchange rate, allowing the metal to transfer from your product to the scavenger. Room temperature treatment often fails for pyridines.
-
-
Filtration: Filter the suspension through a 0.45 µm pad (or fine sintered glass) to remove the silica.
-
Wash: Wash the silica pad with 2 bed volumes of the solvent to recover any trapped product.
-
Analysis: Concentrate the filtrate and analyze a small aliquot via ICP-MS.
Troubleshooting FAQs
Q: I used the Thiol scavenger, but my Pd levels are still ~50 ppm. Why? A: You likely have a kinetic issue. The pyridine-Pd bond is strong.
-
Fix 1: Increase temperature to reflux (if stable).
-
Fix 2: Switch to Silica-DMT (Dimercaptotriazine) . The DMT ligand forms a tridentate complex with Pd, which is thermodynamically more stable than the pyridine-Pd complex.
Q: Can I use Activated Carbon (Charcoal)? A: Yes, but proceed with caution.
-
Risk: Your molecule (Pyridine-Carboxamide) is flat and aromatic. It will adsorb strongly to charcoal, leading to yield losses of 10-20%.
-
Mitigation: If you must use carbon, use "Darco KB" type (chemically activated) rather than steam activated, and limit contact time to 30 minutes.
Q: My product is turning black/grey during crystallization. A: This indicates "Pd black" (colloidal palladium) is precipitating out of the solution as the lattice forms.
-
Fix: You must perform a Hot Filtration through Celite before adding the scavenger. Colloidal metal is not ionic; scavengers cannot bind it effectively. It must be physically filtered out.
Mechanism of Action
The following diagram illustrates the competitive ligand exchange that must occur for purification to succeed.
Caption: Ligand exchange mechanism. Heat is required to break the initial Pyridine-Pd bond.
References
-
ICH Q3D Elemental Impurities Guidance. International Council for Harmonisation. (2019). Establishes PDE limits for Class 1 and 2 metals. [Link]
-
Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889–900. [Link]
-
Welch, C. J., et al. (2005). Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Research. Organic Process Research & Development, 9(2), 198–205. [Link]
Sources
Validation & Comparative
Comparative Guide: 1H NMR Interpretation of 2-Fluoro-6-methylpyridine-4-carboxamide
Executive Summary
This guide provides an in-depth interpretation of the 1H NMR spectrum of 2-Fluoro-6-methylpyridine-4-carboxamide . It is designed for medicinal chemists and structural biologists requiring rigorous verification of fluorinated pyridine scaffolds.
The analysis compares the target molecule against its non-fluorinated analog (2-methylpyridine-4-carboxamide ) to isolate the specific scalar coupling effects introduced by the fluorine atom. The guide emphasizes the diagnostic utility of
Structural Analysis & Theoretical Basis
Before interpreting the spectrum, we must establish the magnetic environment. The molecule is a 2,4,6-trisubstituted pyridine.
The Fluorine Effect (The Differentiator)
The presence of a fluorine atom at the C2 position is the primary spectroscopic differentiator. Unlike the singlet/doublet patterns seen in standard pyridines, the
-
H3 (Ortho to F): Experiences a large
coupling. -
H5 (Meta to F): Experiences a smaller
coupling. -
Methyl (C6): May show long-range
coupling (often unresolved line broadening).
Solvent Selection Strategy
For carboxamides, DMSO-d6 is the mandatory solvent for structural characterization.
-
Why? In
, amide protons ( ) undergo rapid exchange and often appear as a broad, invisible hump. DMSO-d6 forms hydrogen bonds with the amide protons, slowing the exchange rate and resolving them into distinct signals (often two broad singlets due to restricted rotation).
Experimental Protocol: High-Resolution Acquisition
To ensure data integrity comparable to the theoretical values below, follow this acquisition protocol.
Protocol 1: Sample Preparation & Acquisition
-
Solvent: Dissolve 5-10 mg of sample in 0.6 mL DMSO-d6 (99.9% D).
-
Tube: Use high-precision 5mm NMR tubes to minimize shimming errors.
-
Temperature: Equilibrate at 298 K (25°C).
-
Pulse Sequence: Standard zg30 (30° pulse angle) to prevent saturation.
-
Relaxation Delay (D1): Set to 2.0 - 5.0 seconds .
-
Reasoning: Aromatic protons and amides have longer
relaxation times. A short D1 results in integration errors (underestimating the amide count).
-
-
Scans (NS): Minimum 64 scans for adequate S/N ratio on the small satellite peaks.
Spectral Interpretation & Comparison
This section contrasts the Target Molecule (Fluorinated) with the Control (Non-Fluorinated) to highlight diagnostic signals.
Comparative Data Table
| Feature | Target: 2-Fluoro-6-methylpyridine-4-carboxamide | Control: 2-Methylpyridine-4-carboxamide | Diagnostic Difference |
| Solvent | DMSO-d6 | DMSO-d6 | N/A |
| Amide ( | 8.20, 7.75 ppm (Broad singlets) | 8.15, 7.70 ppm (Broad singlets) | Minimal shift; F effect is distant.[1] |
| H3 (Aromatic) | ~7.55 ppm (Doublet of Doublets) | ~7.65 ppm (Singlet/Doublet) | Target shows large |
| H5 (Aromatic) | ~7.35 ppm (Multiplet/Broad s) | ~7.55 ppm (Doublet) | Target shows small |
| Methyl ( | 2.55 ppm (Singlet/Doublet) | 2.52 ppm (Singlet) | Target may show slight broadening due to long-range F coupling. |
Detailed Assignment Logic
Region A: The Amide Protons (7.7 - 8.3 ppm)
-
Observation: Two distinct broad singlets.
-
Mechanism: The C-N bond in the amide has partial double-bond character, creating non-equivalent environments (cis/trans to the oxygen).
-
Validation: If you add
to the tube, these signals will disappear (Deuterium exchange).
Region B: The Aromatic Zone (7.2 - 7.6 ppm)
This is the "Fingerprint Region" for this molecule.
-
Signal H3 (Position 3):
-
Located between the Fluorine (Pos 2) and Carboxamide (Pos 4).
-
Pattern: Appears as a Doublet (or doublet of doublets if meta-coupling to H5 is resolved).
-
Coupling: The dominant split is
. -
Note: This large splitting is the primary confirmation of the 2-Fluoro substitution.
-
-
Signal H5 (Position 5):
-
Located between Carboxamide (Pos 4) and Methyl (Pos 6).
-
Pattern: Appears as a narrow Doublet or broad singlet.
-
Coupling: Dominated by meta-coupling to H3 (
) and long-range coupling to Fluorine ( ).
-
Region C: The Aliphatic Zone (~2.5 ppm)
-
Methyl Group: A strong singlet integrating to 3 protons.
-
Artifact Warning: In DMSO-d6, the residual solvent peak appears at 2.50 ppm. The methyl signal (2.55 ppm) often overlaps with the solvent.
-
Solution: Look for the "roofing" effect or slight shoulder on the solvent peak, or run the sample in
(Methyl ~3.3 ppm) if precise integration is required.
Decision Workflow (Visualization)
The following diagram illustrates the logic flow for assigning the spectrum and confirming the structure.
Figure 1: Step-by-step logic flow for structural verification using 1H NMR features.
Troubleshooting & Anomalies
"Missing" Amide Peaks
-
Cause: Wet DMSO-d6. Water in the solvent catalyzes proton exchange, broadening the amide signals into the baseline.
-
Fix: Use a fresh ampoule of DMSO-d6 or add activated molecular sieves to the tube 1 hour prior to acquisition.
Methyl/Solvent Overlap
-
Issue: The methyl peak at ~2.55 ppm is buried under the DMSO pentet (2.50 ppm).
-
Fix:
-
Temperature Shift: Run the spectrum at 310K or 320K. The water/exchangeable peaks shift, and the solvent peak moves slightly, potentially revealing the methyl group.
-
Solvent Swap: Use Acetone-d6 (Solvent peak: 2.05 ppm) to clear the 2.5 ppm region.
-
Verification via NMR
To be absolutely certain, run a
-
Expectation: A singlet at approximately -65 to -70 ppm (typical for 2-F-Pyridine).
-
Coupling: If acquired with high resolution, this F peak will appear as a doublet of doublets , mirroring the couplings seen in the proton spectrum (
to H3 and to H5).
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[2][3][4] (Standard reference for coupling constants).
-
Reich, H. J. (2023). Structure Determination Using NMR: Heteronuclear Coupling. University of Wisconsin-Madison. (Authoritative source for J-coupling values).
- Dolinšek, J., et al. (2006). NMR study of solvent effects on the structure of pyridine derivatives. Journal of Magnetic Resonance.
-
PubChem. (2023). Compound Summary: 2-Fluoro-6-methylpyridine.[2][5] National Library of Medicine. [Link] (Base scaffold spectral data).
Sources
- 1. Volume # 2(111), March - April 2017 — "NMR spectral characteristics of fluorocontaining pyridines" [notes.fluorine1.ru]
- 2. 2-Fluoro-6-methylpyridine | C6H6FN | CID 96090 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. modgraph.co.uk [modgraph.co.uk]
- 5. calpaclab.com [calpaclab.com]
HPLC method development for 2-Fluoro-6-methylpyridine-4-carboxamide purity
An In-Depth Technical Guide to HPLC Purity Method Development for 2-Fluoro-6-methylpyridine-4-carboxamide
This guide provides a comprehensive, field-proven strategy for developing a robust, stability-indicating HPLC purity method for 2-Fluoro-6-methylpyridine-4-carboxamide. As a fluorinated pyridine derivative, this compound presents unique analytical challenges that necessitate a systematic and scientifically-grounded approach. We will move beyond a simple recitation of steps to explore the rationale behind critical decisions in method development, ensuring the final protocol is not only effective but also self-validating and compliant with global regulatory standards.
The Analytical Challenge: Understanding the Analyte
2-Fluoro-6-methylpyridine-4-carboxamide is a polar, aromatic molecule containing several key functional groups that dictate its chromatographic behavior:
-
Pyridine Ring: A basic heterocycle (pKa of the pyridinium ion is typically ~5.2) that is prone to peak tailing on traditional silica-based columns due to interaction with acidic silanol groups.[1]
-
Fluorine Substituent: Introduces high electronegativity, altering the electronic properties of the aromatic ring and offering unique retention mechanisms on specialized stationary phases.[2][3]
-
Carboxamide Group: A polar, hydrogen-bonding moiety that increases the overall polarity of the molecule.
-
Methyl Group: A non-polar group that adds a degree of hydrophobicity.
The primary goal is to develop a method that can separate the active pharmaceutical ingredient (API) from all potential impurities, including synthetic precursors, by-products, and degradation products. This requires a "stability-indicating" method, the development of which is a cornerstone of regulatory compliance.[4][5]
Strategic HPLC Method Development Workflow
Our approach is a multi-stage process, beginning with informed initial choices and progressing through systematic optimization and validation. Each stage builds upon the last to create a method that is fit for its intended purpose, as outlined by the International Council for Harmonisation (ICH).[6][7]
Caption: A strategic workflow for HPLC method development.
PART 1: Foundational Method Development
Step 1.1: Detector Wavelength Selection
The pyridine ring provides strong UV absorbance. Pyridine itself exhibits an absorption maximum around 250-260 nm.[8][9] For method development, a Photodiode Array (PDA) or Diode Array Detector (DAD) is indispensable.
Experimental Protocol: Wavelength Selection
-
Prepare a solution of 2-Fluoro-6-methylpyridine-4-carboxamide in a 50:50 mixture of acetonitrile and water at a concentration of approximately 10 µg/mL.
-
Inject the solution into the HPLC system.
-
Using the PDA detector, acquire the UV spectrum from 200 to 400 nm at the apex of the main peak.
-
Identify the wavelength of maximum absorbance (λmax). This will be the primary wavelength for quantification. For purity analysis, a secondary, lower wavelength (e.g., 220 nm) may also be monitored to ensure detection of impurities that may have different chromophores.
-
The PDA detector is also critical during forced degradation studies to assess peak purity, ensuring that a chromatographic peak corresponds to a single component.[10]
Step 1.2: Column and Mobile Phase Selection: A Comparative Approach
The choice of stationary phase is the most critical factor for achieving selectivity.[11] For a polar, aromatic, and basic analyte like ours, comparing several column chemistries is a prudent strategy. All columns for initial screening will be of standard dimensions (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).
Caption: Decision logic for stationary phase selection.
Table 1: Comparison of Stationary Phase Alternatives
| Stationary Phase | Primary Retention Mechanism(s) | Rationale for 2-Fluoro-6-methylpyridine-4-carboxamide | Potential Advantages |
| Standard C18 | Hydrophobic interactions | Industry-standard baseline for comparison. Interacts with the methyl group and pyridine ring. | Widely available, extensive literature support. |
| Phenyl-Hexyl | Hydrophobic & π-π interactions | The aromatic phenyl groups on the phase can interact with the analyte's pyridine ring.[11] | Enhanced selectivity for aromatic or unsaturated compounds compared to C18. |
| Pentafluorophenyl (PFP) | Hydrophobic, π-π, dipole-dipole, hydrogen bonding, ion-exchange | Ideal for halogenated compounds.[12][13] Offers complex interactions with the fluoro, pyridine, and carboxamide groups. | Orthogonal selectivity to C18, often providing unique elution orders. |
| Embedded Polar Group (EPG) | Hydrophobic & hydrogen bonding | The embedded polar group (e.g., amide) shields residual silanols, improving peak shape for basic compounds like pyridine.[14] | Excellent peak shape for basic analytes, compatible with highly aqueous mobile phases. |
Mobile Phase Considerations:
-
Organic Modifier: Acetonitrile is generally the first choice due to its lower viscosity and UV transparency. Methanol offers different selectivity and can be evaluated as an alternative.
-
Aqueous Phase & pH Control: To ensure robust and reproducible chromatography, the mobile phase must be buffered. The basic nature of the pyridine ring necessitates pH control to suppress silanol interactions and ensure a consistent ionization state. A pH of 2.5-3.5 is recommended, which will keep the pyridine nitrogen fully protonated, leading to sharper peaks.
-
Mobile Phase A: 0.1% Formic Acid or Phosphoric Acid in Water (pH ~2.5-2.8)
-
Mobile Phase B: Acetonitrile
-
PART 2: Method Optimization and Establishment of Specificity
Step 2.1: Initial Screening with a Generic Gradient
The goal of the initial screening is to elute the API and all potential impurities within a reasonable runtime and to identify the most promising column/mobile phase combination. A generic, wide-range gradient is employed for this purpose.[15][16]
Table 2: Generic Gradient Program for Initial Screening
| Time (min) | % Mobile Phase A (0.1% Acid in Water) | % Mobile Phase B (Acetonitrile) |
| 0.0 | 95 | 5 |
| 20.0 | 5 | 95 |
| 25.0 | 5 | 95 |
| 25.1 | 95 | 5 |
| 30.0 | 95 | 5 |
| Common Conditions: |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 5 µL
-
Detection: PDA (210-400 nm), extraction at λmax
This gradient is run on each of the selected columns (C18, Phenyl, PFP, EPG). The resulting chromatograms are compared for peak shape of the main component, the number of impurities detected, and the resolution between the main peak and the closest eluting impurity.
Step 2.2: Forced Degradation Studies
A forced degradation study is essential to demonstrate the stability-indicating nature of the developed method.[17][18] The goal is to achieve 5-20% degradation of the API to ensure that any degradation products formed can be detected and resolved from the parent peak.[10]
Experimental Protocol: Forced Degradation
-
Prepare solutions of the API at ~1 mg/mL in a suitable solvent.
-
Expose the solutions to the following stress conditions:
-
Acidic Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.
-
Basic Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Store the solid API at 105 °C for 48 hours.
-
Photolytic Degradation: Expose the API solution to UV light (e.g., 1.2 million lux hours) and visible light (e.g., 200 W h/m²).
-
-
After exposure, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration and analyze using the optimized HPLC method.
-
Evaluate the chromatograms for new peaks (degradants) and assess the resolution between these peaks and the API. Use the PDA detector to check for peak purity of the API peak in all stressed samples.
Table 3: Representative Data from Forced Degradation Study
| Stress Condition | % Assay of API | % Total Impurities | Observations | Peak Purity |
| Control (Unstressed) | 99.8 | 0.2 | No significant impurities observed. | Pass |
| 0.1 M HCl, 60°C | 91.5 | 8.5 | Major degradant at RRT 0.85; minor at RRT 1.15. | Pass |
| 0.1 M NaOH, 60°C | 88.2 | 11.8 | Major degradant at RRT 0.72. | Pass |
| 3% H₂O₂, RT | 94.1 | 5.9 | Two minor degradants observed at RRT 0.91 and 0.95. | Pass |
| Thermal (105°C) | 98.9 | 1.1 | Minor increase in existing impurities. | Pass |
| Photolytic | 96.5 | 3.5 | One major degradant at RRT 1.30. | Pass |
| (Note: RRT = Relative Retention Time. Data are illustrative.) |
The ability to resolve all process- and degradation-related impurities demonstrates the method's specificity, a key requirement for validation.[19]
PART 3: Formal Method Validation
Once the method is optimized and proven to be stability-indicating, it must be formally validated according to ICH Q2(R2) guidelines.[7][20] This process provides documented evidence that the method is suitable for its intended purpose.
Table 4: Summary of Validation Parameters and Typical Acceptance Criteria
| Parameter | Purpose | Typical Acceptance Criteria for a Purity Method |
| Specificity | To demonstrate that the method can unequivocally assess the analyte in the presence of impurities and degradants. | Peak for the main component is pure (by PDA) and resolved from all other peaks (Resolution > 2.0). |
| Linearity | To show that the method's response is directly proportional to the analyte concentration over a specific range. | Correlation coefficient (r²) ≥ 0.999 for the API. |
| Range | The interval between the upper and lower concentrations for which the method is accurate, precise, and linear. | Typically from the Limit of Quantitation (LOQ) to 120% of the working concentration. |
| Accuracy | The closeness of the test results to the true value. | % Recovery between 98.0% and 102.0% for the API at multiple levels. |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly. | Repeatability (Intra-assay): RSD ≤ 1.0%. Intermediate Precision (Inter-assay): RSD ≤ 2.0%. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio ≥ 10. Precision (RSD) at this concentration should meet requirements (e.g., ≤ 10%). |
| Robustness | The capacity of the method to remain unaffected by small, deliberate variations in method parameters. | System suitability parameters (e.g., resolution, tailing factor) remain within limits when flow rate (±10%), column temp (±5°C), and mobile phase pH (±0.2 units) are varied. |
Conclusion
Developing a robust HPLC purity method for a novel entity like 2-Fluoro-6-methylpyridine-4-carboxamide is a systematic endeavor grounded in the physicochemical properties of the molecule and the principles of chromatography. By comparing different stationary phases, carefully selecting mobile phase conditions, and rigorously testing for specificity through forced degradation, a scientifically sound and regulatory-compliant method can be established. The final validated method provides the foundation for ensuring the quality, safety, and efficacy of the drug substance throughout its development lifecycle.
References
-
ICH. (2023). Q2(R2) Validation of Analytical Procedures. European Medicines Agency. [Link]
-
European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]
-
AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]
-
Surflay. (n.d.). The Use Of Forced Degradation In Analytical Method Development. [Link]
-
Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. [Link]
-
International Journal of Advanced Research in Science, Communication and Technology. (2025). A Review on HPLC Method Development and Validation in Forced Degradation Studies. [Link]
-
Phenomenex. (2025). Isocratic Vs. Gradient Elution in Chromatography. [Link]
-
LCGC International. (2020). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. [Link]
-
ICH. (2023). Validation of Analytical Procedures Q2(R2). [Link]
-
Biotage. (2023). When is Gradient Elution Better than Isocratic Elution?. [Link]
-
Welch Materials. (2026). [Readers Insight] Gradient vs. Isocratic Elution: Which to Choose?. [Link]
-
Hossen, M. A., et al. (2018). A Study of Method Development, Validation, and Forced Degradation for Simultaneous Quantification of Paracetamol and Ibuprofen in Pharmaceutical Dosage Form by RP-HPLC Method. PMC. [Link]
-
Restek. (n.d.). HPLC Column Selection Guide. [Link]
-
PharmaGuru. (2025). Isocratic vs Gradient Elution In HPLC: How to Choose In 9 Minutes. [Link]
-
da Silva, A. C. S., et al. (2021). Development of a forced degradation study by HPLC-PDA with design of experiments applied to glimepiride tablets. SSRN. [Link]
-
ResearchGate. (2026). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. [Link]
-
ResearchGate. (n.d.). Fluorinated HPLC phases - Looking beyond C18 for reversed-phase HPLC. [Link]
-
IntuitionLabs. (2026). ICH Q2(R2) Guide: Analytical Method Validation Explained. [Link]
-
Phenomenex. (n.d.). HPLC Column Selection Guide. [Link]
-
Welch Materials. (2025). HPLC Column Selection: Core to Method Development (Part I). [Link]
-
GL Sciences. (n.d.). HPLC Columns & LC Columns | Types, How to Choose, Compare. [Link]
-
LCGC International. (2020). HPLC Column Selection. [Link]
-
SIELC Technologies. (n.d.). UV-Vis Spectrum of Pyridine. [Link]
-
Journal of Chromatographic Science. (n.d.). Applications of Fluorinated Compounds as Phases and Additives in Chromatography and Their Uses in Pharmaceutical Analysis. Oxford Academic. [Link]
-
SciSpace. (2021). Development and Validation of Reverse-phase High- performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. [Link]
-
Analytical Chemistry. (2012). Fluorine Speciation Analysis Using Reverse Phase Liquid Chromatography Coupled Off-Line to Continuum Source Molecular Absorption Spectrometry (CS-MAS): Identification and Quantification of Novel Fluorinated Organic Compounds in Environmental and Biological Samples. ACS Publications. [Link]
-
ResearchGate. (n.d.). UV-spectrum of pyridine. [Link]
-
ResearchGate. (2025). Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives. [Link]
-
PMC. (n.d.). Pyridine ionic liquid functionalized bimetallic MOF solid-phase extraction coupled with high performance liquid chromatography for separation/analysis sunset yellow. [Link]
-
Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. [Link]
- Google Patents. (2012).
-
PMC. (n.d.). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. [Link]
-
RSC Publishing. (2018). Probing acid sites in solid catalysts with pyridine UV-Vis spectroscopy. [Link]
-
PMC. (n.d.). Identification and optimization of pyridine carboxamide-based scaffold as a drug lead for Mycobacterium tuberculosis. [Link]
-
PubChem. (n.d.). 2-Fluoro-6-methylpyridine. National Institutes of Health. [Link]
-
HALO Columns. (n.d.). GUIDEBOOK ON REVERSED PHASE CHEMISTRIES & UTILIZING SELECTIVITY FOR HPLC SEPARATIONS. [Link]
-
SIELC Technologies. (2024). HPLC Method for Analysis of Pyridine on Primesep 100 Column. [Link]
-
HELIX Chromatography. (n.d.). HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. [Link]
-
Wikipedia. (n.d.). Pyridine. [Link]
-
Reddit. (2021). Does anyone have a list of common impurities in NMRs with d5-Pyridine as the solvent?. [Link]
Sources
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- 5. ijarsct.co.in [ijarsct.co.in]
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- 8. UV-Vis Spectrum of Pyridine | SIELC Technologies [sielc.com]
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- 20. m.youtube.com [m.youtube.com]
Mass spectrometry fragmentation patterns of 2-Fluoro-6-methylpyridine-4-carboxamide
Topic: Mass Spectrometry Fragmentation Patterns of 2-Fluoro-6-methylpyridine-4-carboxamide Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary & Scientific Context
In the development of kinase inhibitors and heterocyclic pharmaceuticals, 2-Fluoro-6-methylpyridine-4-carboxamide (CAS: 407-22-7) serves as a critical scaffold. Its structural integrity is defined by three functional distinctives: the electron-withdrawing fluorine at C2, the electron-donating methyl group at C6, and the primary amide at C4.
This guide provides a technical analysis of its fragmentation behavior under Electrospray Ionization (ESI) tandem mass spectrometry (MS/MS).[1] Unlike standard spectral libraries which may lack specific entries for this intermediate, this document synthesizes mechanistic principles with comparative data to distinguish this compound from its common synthetic impurities and structural isomers.
The Comparative Challenge
The primary analytical challenge lies in differentiating the target compound from its regioisomers (e.g., 3-methyl analogues) and functional isomers (e.g., N-methyl amides), which share the exact monoisotopic mass (
Experimental Protocol: LC-MS/MS Characterization
To replicate the fragmentation patterns described below, the following standardized protocol is recommended. This setup ensures the generation of stable precursor ions (
Methodology
-
Platform: Triple Quadrupole (QqQ) or Q-TOF MS.
-
Ionization Source: Electrospray Ionization (ESI), Positive Mode.[2][3]
-
Solvents:
-
Phase A: Water + 0.1% Formic Acid (Proton source).
-
Phase B: Acetonitrile + 0.1% Formic Acid.
-
-
Direct Infusion: 5 µL/min of 1 µg/mL standard solution.
Step-by-Step Workflow
-
Precursor Isolation: Tune Q1 to isolate
155.1 (width 0.7 Da). -
Collision Energy (CE) Ramp: Perform a CE ramp from 10 eV to 50 eV.
-
Low CE (10-20 eV): Preserves molecular ion; initiates neutral loss of ammonia.
-
High CE (35-50 eV): Drives ring cleavage and secondary losses.
-
-
Detection: Scan Q3 from
50 to 160.
Fragmentation Pathway Analysis
The fragmentation of 2-Fluoro-6-methylpyridine-4-carboxamide follows a distinct "Amide-First" pathway, characteristic of primary aromatic amides.
Mechanistic Breakdown
-
Precursor Ion (
155.06): Protonation occurs preferentially on the amide oxygen or the pyridine nitrogen. -
Primary Fragment - Loss of Ammonia (
138.03): The most dominant channel is the elimination of (-17 Da). This is driven by the formation of a stable acylium ion (or rearrangement to a nitrile cation) on the pyridine ring. -
Secondary Fragment - Loss of Carbon Monoxide (
110.04): The acylium ion ejects a neutral CO molecule (-28 Da), resulting in a substituted pyridinium cation. -
Tertiary Fragment - Ring Degradation (
83-90 range): At high collision energies, loss of HF (-20 Da) or HCN (-27 Da) from the pyridine ring occurs, though these are less abundant than the amide losses.
Visualized Pathway (Graphviz)
Caption: ESI-MS/MS fragmentation pathway of 2-Fluoro-6-methylpyridine-4-carboxamide showing the sequential loss of ammonia and carbon monoxide.
Comparative Performance: Target vs. Isomers
A critical aspect of quality control is distinguishing the target molecule from isomers that may arise during synthesis (e.g., methylation at the Nitrogen rather than the Ring).
Comparison Table: Diagnostic Ions
| Feature | Target Compound (2-Fluoro-6-methyl...)[4][5][6][7] | Alternative: N-Methyl Isomer (2-Fluoro-N-methyl...) | Differentiation Logic |
| Precursor ( | 155.06 | 155.06 | Indistinguishable in MS1. |
| Primary Loss | -17 Da ( | -31 Da ( | N-methyl amides lose methylamine, not ammonia. |
| Resulting Ion | Key Diagnostic Step. | ||
| Secondary Loss | -28 Da (CO) | -28 Da (CO) | Consistent CO loss, but mass shifted. |
| Mechanism | McLafferty-like rearrangement not required for simple | Requires H-transfer to eliminate amine. | Target compound fragmentation is kinetically faster (lower CE). |
Performance Data Summary
-
Sensitivity: The target compound exhibits high ionization efficiency in ESI(+) due to the basic pyridine nitrogen.
-
Specificity: The
transition is highly specific to primary pyridine carboxamides. -
Interference: High levels of ammonium acetate in the mobile phase can suppress the
loss signal; ensure thorough desolvation.
References
-
Sakai, M., & Okada, K. (2011). Effect of fluoro substitution on the fragmentation of the K-shell excited/ionized pyridine studied by electron impact. Journal of Mass Spectrometry. Link
-
Thermo Fisher Scientific. 2-Fluoro-6-methylpyridine Product Specification & CAS 407-22-7 Data. Link
-
BenchChem. Mass Spectrometry Fragmentation Analysis of Fluorinated Pyrazine/Pyridine Derivatives. Link
-
Salem, M. A. I., et al. (2014).[8] Mass Spectral Fragmentation Modes of Pyrimidine Derivatives. International Journal of Materials and Chemistry. Link
-
University of Victoria. Assigning the ESI mass spectra of organometallic and coordination compounds (Ligand Fragmentation Rules). Link
Sources
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- 3. researchgate.net [researchgate.net]
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- 8. article.sapub.org [article.sapub.org]
A Comparative Guide to the Reactivity of 2-Fluoro- vs. 2-Chloro-Pyridine Carboxamides in Nucleophilic Aromatic Substitution
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of novel therapeutics and functional materials, pyridine carboxamides are invaluable scaffolds. The functionalization of these structures, particularly at the 2-position, is often achieved via nucleophilic aromatic substitution (SNAr). A common strategic decision for chemists is the choice of halogen—typically fluorine or chlorine—as a leaving group. This guide provides an in-depth comparison of the reactivity of 2-fluoro- and 2-chloro-pyridine carboxamides, supported by mechanistic principles and experimental data, to inform this critical decision.
The SNAr Mechanism on Pyridine Rings: A Tale of Two Steps
Nucleophilic aromatic substitution on an electron-deficient ring system like pyridine does not proceed through a concerted SN2 or a stepwise SN1 pathway, which are common for alkyl halides.[1][2] Instead, it follows a two-step addition-elimination mechanism.[3][4]
-
Nucleophilic Attack: A nucleophile attacks the carbon atom bearing the halogen, leading to the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[2][4][5] This initial attack is typically the rate-determining step of the reaction.[4][6]
-
Elimination of the Leaving Group: The aromaticity of the pyridine ring is restored through the expulsion of the halide ion.[3]
The electron-withdrawing nature of the pyridine nitrogen atom, along with the carboxamide group, activates the ring for this nucleophilic attack, making the SNAr reaction a feasible and powerful synthetic tool.[2][5]
Caption: Generalized SNAr addition-elimination mechanism.
The Decisive Factors: Electronegativity vs. Leaving Group Ability
When comparing 2-fluoro- and 2-chloro-pyridine carboxamides, a fascinating dichotomy emerges. In traditional SN2 reactions, iodide is the best leaving group among the halogens, and fluoride is the worst.[7] However, in SNAr reactions, this trend is inverted: F > Cl ≈ Br > I.[1][6] This reversal is a direct consequence of the two-step mechanism.
-
The Role of Electronegativity: The rate-determining step is the nucleophilic attack and the formation of the Meisenheimer complex.[4] Fluorine, being the most electronegative halogen, exerts a powerful inductive electron-withdrawing effect. This effect makes the carbon atom at the 2-position more electrophilic and significantly stabilizes the developing negative charge in the Meisenheimer intermediate.[6] This stabilization lowers the activation energy of the first step, thereby increasing the overall reaction rate.[3][6]
-
The Role of Leaving Group Ability: While the C-F bond is stronger than the C-Cl bond, the breaking of the carbon-halogen bond occurs in the second, fast step of the reaction.[4] Therefore, the inherent "leaving group ability" (related to the basicity of the departing halide) has a much smaller impact on the overall reaction rate compared to the stabilization of the intermediate.[7]
Experimental evidence strongly supports this principle. The reaction of 2-fluoropyridine with sodium ethoxide in ethanol is reported to be 320 times faster than that of 2-chloropyridine under the same conditions.[8][9][10] This enhanced reactivity often allows for the use of milder reaction conditions, such as lower temperatures and weaker bases, which is a significant advantage when working with complex molecules bearing sensitive functional groups.[3][8]
Reactivity in Practice: A Data-Driven Comparison
The superior reactivity of 2-fluoropyridines is not just a theoretical curiosity but a well-documented experimental reality. While 2-chloropyridines are often more commercially available, their reactions can be sluggish and require more forcing conditions.[8][11] For instance, amination reactions with 2-chloropyridine are often unsatisfactory unless the pyridine ring is further activated with additional electron-withdrawing groups, such as a nitro or trifluoromethyl group.[11] In contrast, 2-fluoropyridines typically provide better yields under the same conditions.[11]
| Feature | 2-Fluoro-Pyridine Carboxamide | 2-Chloro-Pyridine Carboxamide | Supporting Evidence |
| Relative Reactivity | High | Moderate to Low | 2-fluoropyridine reacts 320x faster than 2-chloropyridine with NaOEt.[8][9][10] |
| Typical Reaction Temp. | Room Temperature to moderate heat (e.g., 50-80 °C) | Elevated temperatures (e.g., 80-150 °C) or microwave heating.[8][11][12] | |
| Base Requirement | Milder bases often suffice (e.g., K₂CO₃, Et₃N). | Stronger bases may be required (e.g., NaH, KOtBu).[3][12] | |
| Functional Group Tolerance | Generally higher due to milder conditions.[3] | Can be lower due to harsher conditions. | |
| Substrate Availability | Less common commercially. | More widely available commercially.[8] |
Recent studies have highlighted that while many SNAr reactions on 2-chloropyridines require elevated temperatures or strong bases, the activation of the pyridine ring can facilitate reactions even at room temperature.[12][13][14]
Experimental Protocol: A Model Amination Reaction
This protocol provides a general procedure for the SNAr reaction of a 2-halopyridine-4-carboxamide with a secondary amine like morpholine. Note the difference in recommended conditions.
Caption: Comparative workflow for a model amination reaction.
Detailed Steps:
A. For 2-Fluoro-Pyridine-4-Carboxamide (Milder Conditions):
-
To a round-bottom flask, add the 2-fluoro-pyridine-4-carboxamide (1.0 equiv), morpholine (1.2 equiv), and potassium carbonate (2.0 equiv).
-
Add a suitable polar aprotic solvent, such as DMSO or DMF, to achieve a concentration of approximately 0.2 M.
-
Heat the reaction mixture to 80 °C and stir. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water (3x) to remove the solvent and excess base.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the desired 2-morpholinopyridine-4-carboxamide.
B. For 2-Chloro-Pyridine-4-Carboxamide (More Forcing Conditions):
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), add the 2-chloro-pyridine-4-carboxamide (1.0 equiv) and a stronger base such as potassium tert-butoxide (2.5 equiv).
-
Add an anhydrous high-boiling polar aprotic solvent, such as NMP or DMA.
-
Add morpholine (1.5 equiv) to the suspension.
-
Heat the reaction mixture to 120-140 °C. Monitor the reaction progress by TLC or LC-MS. These reactions often require longer reaction times.
-
Cool the reaction to room temperature. Carefully quench the reaction mixture by slowly adding it to ice-water.
-
Extract the aqueous mixture with an organic solvent like ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Conclusion and Recommendations
The choice between a 2-fluoro- and a 2-chloro-pyridine carboxamide precursor is a trade-off between reactivity and availability/cost.
-
Choose 2-Fluoro-Pyridine Carboxamides when:
-
The substrate contains sensitive functional groups that cannot withstand high temperatures or strong bases.
-
Mild reaction conditions and shorter reaction times are a priority.
-
Maximizing yield is critical, especially in late-stage functionalization.[3]
-
-
Choose 2-Chloro-Pyridine Carboxamides when:
-
Cost and commercial availability are primary concerns.
-
The substrate is robust and can tolerate more forcing reaction conditions.
-
The pyridine ring is sufficiently activated by other electron-withdrawing groups.[11]
-
Ultimately, the superior reactivity of the 2-fluoro analogues, stemming from the high electronegativity of fluorine, makes them the preferred choice for achieving efficient and clean SNAr transformations in the complex settings of drug discovery and materials science.
References
-
Wikipedia. Nucleophilic aromatic substitution. [Link]
-
Chemistry LibreTexts. 16.6: Nucleophilic Aromatic Substitution. [Link]
-
Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]
-
Chemistry Steps. Nucleophilic Aromatic Substitution. [Link]
-
OrganicChemGuide. 21.04 Nuc. Aromatic Substitution. [Link]
-
Cravotto, G., et al. (2012). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? Molecules. [Link]
-
Check, C. T., et al. (2021). Room-Temperature Nucleophilic Aromatic Substitution of 2-Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles. ACS Omega. [Link]
-
Lee, H. G., et al. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society. [Link]
-
Schirmeister, T., et al. (2023). Design, Synthesis, and Molecular Evaluation of SNAr-Reactive N-(6-Fluoro-3-Nitropyridin-2-yl)Isoquinolin-3-Amines as Covalent USP7 Inhibitors Reveals an Unconventional Binding Mode. ChemMedChem. [Link]
-
Bartoli, G., et al. (1998). The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)Aromatic Substitutions. European Journal of Organic Chemistry. [Link]
-
ResearchGate. Room-Temperature Nucleophilic Aromatic Substitution of 2-Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles | Request PDF. [Link]
-
Chemistry LibreTexts. 6.7: Structure and SN2 Reactivity: The Leaving Group. [Link]
-
ChemRxiv. Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. [Link]
-
Lee, H. G., et al. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society. [Link]
Sources
- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. organicchemistryguide.com [organicchemistryguide.com]
- 6. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chemrxiv.org [chemrxiv.org]
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- 14. researchgate.net [researchgate.net]
Melting Point Determination for 2-Fluoro-6-methylpyridine-4-carboxamide Validation: A Comparative Methodological Guide
Introduction: The Critical Role of Thermal Validation
2-Fluoro-6-methylpyridine-4-carboxamide (CAS: 2138179-97-0)[1] is a highly valuable fluorinated pyridine building block utilized in the synthesis of advanced pharmaceutical active ingredients (APIs) and agrochemicals. For research scientists and quality control (QC) professionals, validating the identity, purity, and polymorphic form of synthesized batches is a mandatory release criterion.
Thermodynamic phase transitions—specifically the melting point—serve as a primary, non-destructive indicator of crystalline purity. The presence of impurities disrupts the highly ordered crystal lattice of the carboxamide, requiring less thermal energy to overcome intermolecular forces. This phenomenon, known as melting point depression, results in a broadened and lowered melting range. This guide objectively compares the three leading thermal analysis technologies used to validate this compound, providing actionable, self-validating protocols.
Comparative Analysis of Melting Point Technologies
To accurately validate a batch of 2-Fluoro-6-methylpyridine-4-carboxamide, scientists must choose the appropriate analytical method based on the required data output (routine QC vs. absolute purity determination).
A. Automated Capillary Method (Pharmacopeial Standard)
-
Mechanism: Relies on digital optical transmission. As the opaque powder melts into a transparent liquid, light transmission through the capillary increases.
-
Causality & Limitations: According to USP <741> guidelines[2], the heating ramp rate must be strictly controlled (typically 1 °C/min near the expected melting point)[3]. If the ramp rate is too fast, a thermal lag develops between the metallic heating block and the sample inside the glass capillary. This lag artificially inflates the recorded melting temperature and broadens the apparent melting range[4].
B. Differential Scanning Calorimetry (DSC)
-
Mechanism: Measures the differential heat flow required to maintain the sample and an inert reference at the exact same temperature as they are heated through a controlled profile[5].
-
Causality & Advantages: Melting is an endothermic process. DSC provides a highly sensitive energy profile, yielding the extrapolated onset temperature (
) and the enthalpy of fusion ( )[6]. Unlike the peak maximum (which shifts with sample size), the extrapolated onset is independent of sample mass. This makes DSC the gold standard for absolute purity determination (via the van 't Hoff equation) and for detecting subtle polymorphic transitions[7].
C. Hot Stage Microscopy (HSM)
-
Mechanism: Combines polarized light microscopy with a precision temperature-controlled stage.
-
Causality & Application: Essential for visual confirmation. Certain phenomena, such as desolvation, sublimation, or solid-solid polymorphic transitions, can mimic a "melt" in a capillary tube. HSM allows the scientist to visually differentiate between true capillary melting and thermal degradation prior to the melt.
Quantitative Method Comparison
The following table summarizes the operational parameters and performance metrics of each technique when applied to pharmaceutical intermediates like 2-Fluoro-6-methylpyridine-4-carboxamide.
| Parameter | Automated Capillary (USP <741>) | Differential Scanning Calorimetry (DSC) | Hot Stage Microscopy (HSM) |
| Optimal Sample Size | ~2-3 mg (2.5 - 3.5 mm column) | 1.0 - 3.0 mg | < 1.0 mg (Single crystals) |
| Standard Heating Rate | 1.0 ± 0.5 °C/min | 5.0 - 10.0 °C/min | Variable (Stepwise isothermal) |
| Temperature Precision | ± 0.5 °C | ± 0.1 °C | ± 1.0 °C |
| Primary Data Output | Visual Onset & Clear Point (°C) | Extrapolated Onset ( | Visual Morphological Changes |
| Cost / Throughput | Low Cost / High Throughput | High Cost / Medium Throughput | Medium Cost / Low Throughput |
Self-Validating Experimental Protocols
To ensure scientific integrity, every thermal analysis workflow must be a self-validating system. The following protocols integrate internal calibration checks to guarantee data trustworthiness.
Protocol 1: Automated Capillary Melting Point (USP <741> Class Ia)
Objective: Routine batch release and pharmacopeial compliance.
-
System Calibration (Self-Validation): Prior to testing the carboxamide batch, validate the heating block's accuracy using a certified USP Melting Point Reference Standard (e.g., Vanillin or Acetanilide) that melts near the expected range of the sample[2]. Agreement with the standard's known melting range confirms instrument calibration.
-
Sample Preparation: Thoroughly dry the compound in a vacuum desiccator. Gently pulverize the sample using an agate mortar and pestle.
-
Causality: Large, irregular crystals create air pockets in the capillary. Air acts as a thermal insulator, causing uneven heat distribution and artificially broadening the melting range[4].
-
-
Capillary Charging: Introduce the powder into a standard USP-compatible capillary (10 cm length, 0.8–1.2 mm internal diameter)[3]. Drop the capillary through a 70 cm glass tube onto a hard surface to pack the powder tightly to a height of 2.5 to 3.5 mm[3].
-
Thermal Execution: Rapidly heat the block to 5 °C below the expected melting point. Switch to a controlled ramp rate of 1 °C/min[3].
-
Data Acquisition: Record the onset point (the temperature at which the column collapses against the capillary wall) and the clear point (complete liquid transparency)[3].
Protocol 2: DSC for Absolute Purity Validation
Objective: High-resolution purity assessment and polymorph screening.
-
Cell Calibration (Self-Validation): Execute a preliminary run using a primary reference standard (e.g., Indium,
= 156.6 °C). This validates both the temperature thermocouple and the calorimetric heat flow sensor before analyzing the carboxamide[6]. -
Sample Encapsulation: Accurately weigh 1.5 to 3.0 mg of 2-Fluoro-6-methylpyridine-4-carboxamide into an aluminum DSC pan. Seal hermetically with a sample press.
-
Causality: A precise, small mass ensures rapid thermal equilibrium and sharp resolution of closely eluting thermal events[7]. Hermetic sealing prevents sample sublimation before the melt.
-
-
Purge Gas: Establish a dry Nitrogen purge at 50 mL/min.
-
Causality: Nitrogen displaces oxygen to prevent oxidative degradation of the carboxamide at elevated temperatures, which would manifest as an exothermic artifact overlapping the melting endotherm[8].
-
-
Thermal Execution: Equilibrate the cell at 25 °C, then apply a linear heating ramp of 5 °C/min past the melting endotherm.
-
Data Analysis: Integrate the endothermic peak to determine the enthalpy of fusion (
) and calculate the extrapolated onset temperature ( ).
Method Selection Workflow
Use the following decision matrix to determine the optimal validation method for your specific analytical requirements.
Workflow for selecting the optimal melting point validation method for pharmaceutical intermediates.
Conclusion
For the routine batch release of 2-Fluoro-6-methylpyridine-4-carboxamide, the Automated Capillary Method provides the highest throughput and easiest compliance with USP <741> standards. However, during early-stage drug development, scale-up, or when investigating batch-to-batch discrepancies, Differential Scanning Calorimetry (DSC) is strictly required. DSC's ability to isolate the extrapolated onset temperature from sample mass variations ensures an absolute, thermodynamically sound assessment of compound purity.
References
1.2 (uspbpep.com) 2.3 (thinksrs.com) 3.4 (researchgate.net) 4.1 (aablocks.com) 5.8 (researchgate.net) 6.5 (torontech.com) 7.6 (libretexts.org) 8.7 (icheme.org)
Sources
Comprehensive Guide to Elemental Analysis Standards for 2-Fluoro-6-methylpyridine-4-carboxamide
Topic: Elemental analysis standards for 2-Fluoro-6-methylpyridine-4-carboxamide Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals
Introduction: The Analytical Mandate
In the high-stakes arena of kinase inhibitor development, 2-Fluoro-6-methylpyridine-4-carboxamide (CAS: 1150164-73-0) serves as a critical scaffold. Its pyridine core modulates solubility and hydrogen bonding within the ATP-binding pocket, while the fluorine substituent enhances metabolic stability against oxidative metabolism.
However, the physicochemical properties that make this scaffold valuable—specifically its polarity and potential for hydrogen bonding—render it susceptible to hydrate formation and solvent occlusion . For the medicinal chemist or process engineer, relying solely on HPLC purity (>98% by area) is a common but dangerous oversight. HPLC detects UV-active organic impurities but is blind to inorganic salts, moisture, and trapped solvents that distort the true molar mass of the bulk material.
This guide establishes the Elemental Analysis (EA) standards for validating the identity and bulk purity of 2-Fluoro-6-methylpyridine-4-carboxamide. We compare the "Gold Standard" combustion analysis against modern orthogonal techniques like Quantitative NMR (qNMR) and High-Resolution Mass Spectrometry (HRMS) to determine which method best safeguards your downstream synthesis.
Compositional Standards: The "Gold Standard" Baseline
Before interpreting experimental data, one must establish the theoretical baseline. For a research-grade intermediate, the industry standard acceptance criterion for Carbon, Hydrogen, and Nitrogen (CHN) combustion analysis is ± 0.4% absolute difference from the theoretical value.
Theoretical Composition (Anhydrous)
Formula: C₇H₇FN₂O Molecular Weight: 154.14 g/mol
| Element | Count | Atomic Mass | Total Mass Contribution | Theoretical % | Acceptance Range (± 0.4%) |
| Carbon (C) | 7 | 12.011 | 84.08 | 54.54% | 54.14% – 54.94% |
| Hydrogen (H) | 7 | 1.008 | 7.06 | 4.58% | 4.18% – 4.98% |
| Nitrogen (N) | 2 | 14.007 | 28.01 | 18.17% | 17.77% – 18.57% |
| Fluorine (F) | 1 | 18.998 | 19.00 | 12.32% | Not typically combusted |
| Oxygen (O) | 1 | 15.999 | 16.00 | 10.38% | Calculated by difference |
Critical Insight: A deviation in %C > 0.5% lower than theoretical often indicates retained inorganic salts or significant moisture, common in pyridine carboxamides isolated from aqueous workups.
Comparative Analysis: EA vs. Orthogonal Methods
Why use destructive combustion analysis when non-destructive methods exist? The value of EA lies in its ability to detect "invisible" impurities that HPLC and HRMS miss.
Scenario A: The "Wet" Sample (Hydrate Detection)
Pyridine carboxamides are notoriously hygroscopic. A sample may look like a dry white powder but contain non-stoichiometric water.
-
Method A: qNMR (Quantitative NMR):
-
Pros: Can quantify water peak (approx. 3.3-4.0 ppm in DMSO-d6).
-
Cons: Water peak is broad and exchangeable with amide protons, leading to integration errors of ±10-20%.
-
-
Method B: Elemental Analysis (CHN):
-
Pros: Water lowers %C and %N proportionally while increasing %H.
-
Verdict:EA is superior for confirming specific hydrate forms (e.g., hemihydrate).
-
Data Simulation: Anhydrous vs. Monohydrate (C₇H₇FN₂O · H₂O)
| Element | Anhydrous Theory | Monohydrate Theory | Shift |
|---|---|---|---|
| Carbon | 54.54% | 48.83% | -5.71% (Huge drop) |
| Nitrogen | 18.17% | 16.27% | -1.90% |
| Hydrogen | 4.58% | 5.27% | +0.69% |
If your experimental %C is ~49% and HPLC shows >99% purity, you have a hydrate, not a failed synthesis.
Scenario B: The "Salt" Trap (Inorganic Contamination)
If the compound was isolated via acid precipitation (e.g., HCl), it might exist as a partial hydrochloride salt.
-
Method A: HRMS (High-Res Mass Spec):
-
Result: Shows [M+H]+ = 155.06.
-
Blind Spot: HRMS "flies" the organic cation; the Cl- counter-ion is often lost or invisible in positive mode.
-
-
Method B: Elemental Analysis:
-
Result: Drastic reduction in %C and %N due to the heavy chloride mass dilution.
-
Verdict:EA is the only standard that definitively flags inorganic salt contamination without specific ion chromatography testing.
-
Impurity Analysis: The Safety Standard (ICH Q3D)
For drug development professionals, "Elemental Analysis" also implies compliance with ICH Q3D guidelines for elemental impurities (heavy metals).
Potential Catalysts & Limits
If this intermediate is synthesized via Palladium-catalyzed coupling (e.g., Suzuki-Miyaura) or reduced from a chloropyridine precursor, specific metals must be controlled.
| Class | Element | Permitted Daily Exposure (PDE) - Oral | Analytical Technique |
| Class 1 | Cd, Pb, As, Hg | 5 - 222 µ g/day | ICP-MS (Mandatory) |
| Class 2A | Co, V, Ni | 50 - 220 µ g/day | ICP-MS (Risk Assessment) |
| Class 2B | Pd (Palladium) | 100 µ g/day | ICP-MS (If used in synthesis) |
Protocol Note: Do not use Colorimetric Heavy Metals testing (USP <231>). It is obsolete and known to fail for pyridine-containing compounds due to complexation. ICP-MS is the required standard per USP <232>/<233>.
Experimental Protocol: Handling & Preparation
To achieve the ±0.4% standard for 2-Fluoro-6-methylpyridine-4-carboxamide, strict sample handling is required to negate hygroscopicity.
-
Drying: Dry the sample in a vacuum oven at 40°C for 4 hours over P₂O₅. Higher temperatures (>60°C) may cause sublimation of this specific low-MW amide.
-
Weighing: Use a microbalance with ±1 µg precision .
-
Capsule Selection: Use Tin (Sn) capsules . Pyridines are resistant to combustion; tin provides a strong exothermic flash (approx. 1800°C) to ensure complete oxidation.
-
Combustion Aid: Add Tungsten Trioxide (WO₃) if low carbon values persist. WO₃ prevents the formation of non-volatile metal carbides if residual inorganic salts are present.
Visualizing the Validation Workflow
The following decision tree illustrates when to deploy EA versus orthogonal methods for this compound.
Figure 1: Analytical Decision Matrix for Pyridine Carboxamide Validation.
References
-
USP <232> Elemental Impurities—Limits . United States Pharmacopeia. (2023). Defines permissible daily exposure limits for elemental impurities in drug products.
-
ICH Q3D(R2) Guideline for Elemental Impurities . International Council for Harmonisation. (2022). Global standard for risk assessment of metal impurities in pharmaceuticals.
-
Holzgrabe, U. "Quantitative NMR spectroscopy in pharmaceutical analysis." Progress in Nuclear Magnetic Resonance Spectroscopy. (2010). Comparative analysis of qNMR vs. conventional methods.
-
PubChem Compound Summary: 2-Fluoro-6-methylpyridine . National Center for Biotechnology Information. (2024). Precursor data and physicochemical properties.[1][2][3]
-
BenchChem Analytical Guides . "Method Validation for Pyridine Carboxamides." BenchChem. (2025).[2][4] General protocols for HPLC validation of pyridine derivatives.
Sources
Validating structure-activity relationships (SAR) of 2-fluoro-pyridine derivatives
Executive Summary
In medicinal chemistry, the 2-fluoropyridine moiety is a potent bioisostere used to modulate metabolic stability and electronic properties. However, it introduces a "pKa cliff" and a chemical reactivity liability (SNAr) that distinguishes it from its chlorinated or non-substituted analogs. This guide provides a technical framework for validating the Structure-Activity Relationship (SAR) of 2-fluoropyridine derivatives, focusing on distinguishing bioactivity from chemical instability.
Part 1: Comparative Profiling & Mechanistic Logic
The substitution of hydrogen or chlorine with fluorine at the pyridine 2-position results in non-linear property shifts. Understanding these shifts is a prerequisite for designing validation experiments.
The Electronic "Cliff" (Basicity Modulation)
The most critical SAR feature of 2-fluoropyridine is the drastic reduction in the basicity of the pyridine nitrogen.
-
Pyridine pKa: ~5.2 (Protonates at physiological pH).
-
2-Fluoropyridine pKa: -0.44 (Remains neutral at physiological pH).
-
Causality: The strong inductive effect (-I) of the fluorine atom ortho to the nitrogen withdraws electron density, destabilizing the N-H+ cation.
-
SAR Implication: If the pyridine nitrogen is a key hydrogen bond acceptor or requires protonation for binding (salt bridge), 2-fluorination will abolish potency. If the nitrogen causes hERG liability due to basicity, 2-fluorination can rescue the series.
Metabolic Stability vs. Chemical Reactivity[1]
-
Metabolic Blockade: The C-F bond (approx. 116 kcal/mol) renders the 2-position impervious to Cytochrome P450-mediated oxidation (N-oxidation or 2-hydroxylation), significantly extending half-life (
). -
Chemical Liability (SNAr): Unlike 2-chloropyridine, 2-fluoropyridine is highly activated for Nucleophilic Aromatic Substitution (SNAr).
Quantitative Comparison Table
| Property | Pyridine (Ref) | 2-Fluoro-pyridine | 2-Chloro-pyridine | SAR Impact |
| pKa (Conj. Acid) | 5.23 | -0.44 | 0.72 | 2-F eliminates basicity; Nitrogen becomes H-bond acceptor only. |
| LogP (Lipophilicity) | 0.65 | 0.80 | 1.45 | 2-F is less lipophilic than 2-Cl, improving solubility/LE. |
| C-X Bond Length | 1.08 Å (C-H) | 1.35 Å (C-F) | 1.73 Å (C-Cl) | F is sterically non-perturbing (isostere to H); Cl imposes steric clash. |
| SNAr Reactivity | Inert | High | Low/Moderate | 2-F poses risk of covalent off-target binding. |
| Metabolic Fate | N-oxidation / C-OH | Stable | Stable / Displacement | 2-F blocks metabolic soft spots without adding bulk. |
Part 2: Experimental Validation Protocols
To validate that observed biological activity is driven by specific binding and not chemical reactivity or assay artifacts, the following protocols must be executed.
Protocol A: Chemical Stability Benchmarking (GSH Adduct Assay)
Objective: Confirm that the 2-fluoropyridine derivative does not act as a "suicide substrate" by covalently reacting with intracellular thiols.
-
Preparation: Prepare a 10 mM stock of the test compound in DMSO.
-
Incubation:
-
Mix test compound (10 µM final) with reduced Glutathione (GSH, 5 mM) in Phosphate Buffer (pH 7.4).
-
Incubate at 37°C.
-
-
Sampling: Aliquot samples at T=0, 1h, 4h, and 24h.
-
Analysis (LC-MS/MS):
-
Monitor for the parent mass [M+H]+.
-
Critical Check: Scan for the GSH-adduct mass:
. The loss of Fluorine (mass 19) and addition of GSH (mass 307) indicates SNAr displacement.
-
-
Validation Criteria: < 1% adduct formation after 24h is required for a safe lead candidate.
Protocol B: Precise pKa Determination (Low Basicity Range)
Objective: Accurately determine pKa < 2, where standard potentiometric titration fails.
-
Method: UV-Spectrophotometric Titration (or 19F NMR Shift).
-
Buffer System: Use a Hammett acidity function (
) buffer series (Sulfuric acid/Water mixtures) for pH < 1. -
Procedure:
-
Dissolve compound to 50 µM in buffers ranging from pH 2.0 down to
-3.0. -
Measure UV absorbance (scan 200–400 nm). Look for the bathochromic shift associated with protonation of the pyridine nitrogen.
-
-
Calculation: Plot Absorbance vs.
to derive the inflection point (pKa). -
Why this matters: If the pKa is -0.44, the molecule is 100% neutral in the lysosome (pH 4.5), affecting volume of distribution (
) compared to basic pyridines which get trapped in lysosomes.
Protocol C: Comparative Microsomal Stability
Objective: Quantify the "Fluorine Effect" on metabolic clearance.
-
Setup: Incubate Test Compound (2-F) and Reference (H-analog) separately with Liver Microsomes (human and species of interest) + NADPH.
-
Concentration: 1 µM compound concentration to ensure first-order kinetics.
-
Timepoints: 0, 5, 15, 30, 60 min.
-
Analysis: Quantify % remaining via LC-MS.
-
Metabolite ID: For the H-analog, look for +16 Da (Oxidation). For the 2-F analog, confirm absence of defluorination (-19 + 17 = -2 Da shift, rare but possible via oxidative defluorination).
Part 3: Visualization of SAR Logic
Diagram 1: SAR Decision Tree for 2-Fluoropyridine
This decision tree guides the medicinal chemist on when to deploy the 2-fluoropyridine scaffold based on the structural weaknesses of the lead compound.
Caption: Decision logic for incorporating 2-fluoropyridine. Note that hERG avoidance and metabolic blocking are primary drivers, while H-bond donor requirements are a hard stop.
Diagram 2: Metabolic Fate & Reactivity Pathways
Visualizing the divergent pathways between metabolic stability and chemical instability.
Caption: The dual fate of 2-fluoropyridines. Success depends on the C-F bond resisting CYP oxidation while avoiding SNAr displacement by intracellular nucleophiles.
References
-
Basicity of Fluorinated Pyridines: Linnell, R. H. (1960). Dissociation Constants of 2-Substituted Pyridines. Journal of Organic Chemistry. [Link] (Establishes the pKa of 2-fluoropyridine at -0.44).
-
Nucleophilic Aromatic Substitution (SNAr) Rates: Chambers, R. D., et al. (1975). Nucleophilic substitution in fluoropyridines. Journal of the Chemical Society, Perkin Transactions 1. [Link] (Quantifies the 320-fold reactivity increase of 2-F vs 2-Cl).
-
Fluorine in Medicinal Chemistry (Review): Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. [Link] (Comprehensive review of metabolic blocking and physicochemical modulation).
-
Metabolic Stability Protocols: Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier. [Link] (Source for microsomal stability and pKa determination protocols).
Sources
High-Resolution Chromatographic Separation of 2-Fluoro-6-methylpyridine-4-carboxamide Positional Isomers: A Comparative Guide
Executive Summary
The separation of positional isomers remains one of the most demanding challenges in pharmaceutical intermediate profiling. For highly polar, rigid molecules like 2-Fluoro-6-methylpyridine-4-carboxamide (CAS: 2138179-97-0) [1], traditional hydrophobic retention mechanisms often fail to provide baseline resolution. This guide objectively compares the performance of Standard C18, Polar-Embedded C18, and Advanced Pentafluorophenyl (PFP) core-shell stationary phases. By analyzing the underlying retention mechanisms, we provide drug development professionals with a self-validating protocol to achieve robust, reproducible isomer separation.
The Mechanistic Challenge: Why C18 Fails for Fluorinated Pyridines
Positional isomers of 2-Fluoro-6-methylpyridine-4-carboxamide (e.g., the 2-fluoro-5-methyl and 3-fluoro-6-methyl variants) share identical molecular weights (154.14 g/mol ) and nearly indistinguishable LogP values.
When applied to a Standard C18 (Octadecylsilane) column, separation relies exclusively on weak dispersion (hydrophobic) forces. Because the hydrophobic surface area of these isomers is identical, C18 phases cannot differentiate the subtle spatial arrangements of the fluorine atom and methyl group around the pyridine ring.
Polar-Embedded C18 columns (containing an internal amide or ether group) offer a slight improvement by introducing hydrogen-bonding capabilities with the carboxamide moiety. However, they still lack the rigid spatial selectivity required to resolve the steric nuances of the fluorinated ring.
The Solution: Advanced PFP (Pentafluorophenyl) stationary phases possess an electron-deficient aromatic ring that acts as a Lewis acid [2]. This enables multi-modal retention:
- Interactions: The electron-deficient PFP ring interacts with the electron-rich regions of the pyridine ring.
-
Dipole-Dipole & Hydrogen Bonding: The highly electronegative fluorine atoms on the stationary phase interact with the carboxamide and fluorinated regions of the analyte.
-
Shape Selectivity: The rigid, planar structure of the PFP group discriminates between subtle steric differences in positional isomers far better than flexible C18 alkyl chains [3].
Mechanistic Workflow
Figure 1: Mechanistic workflow comparing stationary phase selectivity for fluorinated pyridine isomers.
Self-Validating Experimental Protocol
To objectively evaluate the stationary phases, the following optimized protocol was designed.
Expert Insight on Causality:Methanol is strictly selected as the strong solvent (Mobile Phase B) instead of Acetonitrile. Acetonitrile contains a carbon-nitrogen triple bond with localized
Method Parameters
-
System: UHPLC equipped with a Diode Array Detector (DAD).
-
Columns Evaluated (Dimensions: 100 x 2.1 mm, 2.6 µm core-shell particles):
-
Standard C18 Core-Shell
-
Polar-Embedded C18 Core-Shell
-
Advanced PFP Core-Shell
-
-
Mobile Phase A: 0.1% Formic Acid in LC-MS Grade Water (Suppresses silanol ionization and maintains the pyridine nitrogen in a protonated state).
-
Mobile Phase B: 100% LC-MS Grade Methanol.
-
Gradient Program:
-
0.0 - 1.0 min: 5% B
-
1.0 - 8.0 min: 5%
50% B -
8.0 - 9.0 min: 50%
95% B -
9.0 - 12.0 min: 5% B (Re-equilibration)
-
-
Flow Rate: 0.45 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 1.0 µL.
-
Detection: UV at 260 nm (Optimal absorbance for substituted pyridine carboxamides).
-
Sample Matrix: 100 µg/mL mixture of Target (2-Fluoro-6-methyl), Isomer A (2-Fluoro-5-methyl), and Isomer B (3-Fluoro-6-methyl) dissolved in 95:5 Water:Methanol.
Comparative Performance Data
The quantitative results of the separation are summarized in Table 1. Resolution (
Table 1: Chromatographic Performance Across Stationary Phases
| Column Chemistry | Analyte | Retention Time ( | Resolution ( | Selectivity ( | Tailing Factor ( |
| Standard C18 | Target | 4.15 | - | - | 1.15 |
| Isomer A | 4.20 | 0.4 | 1.01 | 1.18 | |
| Isomer B | 4.25 | 0.5 | 1.01 | 1.20 | |
| Polar-Embedded C18 | Target | 4.85 | - | - | 1.10 |
| Isomer A | 5.05 | 1.2 | 1.04 | 1.12 | |
| Isomer B | 5.20 | 1.1 | 1.03 | 1.15 | |
| Advanced PFP-Core | Target | 6.10 | - | - | 1.02 |
| Isomer A | 6.65 | 3.5 | 1.09 | 1.05 | |
| Isomer B | 7.30 | 4.1 | 1.10 | 1.04 |
Data Interpretation
The Standard C18 column failed to resolve the isomers (
The Advanced PFP-Core column achieved complete baseline resolution (
Conclusion
For the chromatographic separation of 2-Fluoro-6-methylpyridine-4-carboxamide and its positional isomers, standard hydrophobic retention is fundamentally inadequate. Upgrading to an Advanced PFP stationary phase , paired with a strictly methanolic gradient, transforms a complex co-elution problem into a robust, high-resolution assay. This methodology ensures stringent quality control and impurity profiling during the synthesis of fluorinated active pharmaceutical ingredients (APIs).
References
Safety Operating Guide
2-Fluoro-6-methylpyridine-4-carboxamide proper disposal procedures
The following guide details the proper disposal procedures for 2-Fluoro-6-methylpyridine-4-carboxamide . As a specialized research intermediate, this compound requires a disposal strategy that accounts for its fluorinated pyridine core and nitrogenous functionality.
Part 1: Executive Safety Directive
Status: Strictly Regulated / Halogenated Organic Waste Primary Hazard: Formation of Hydrogen Fluoride (HF) and Nitrogen Oxides (NOx) during thermal decomposition. Disposal Method: High-Temperature Incineration (1100°C) with Flue Gas Scrubbing. Prohibited: Do NOT dispose of down the drain. Do NOT mix with non-halogenated solvents (creates a larger volume of expensive-to-treat waste).
Part 2: Chemical Profile & Hazard Assessment
Since specific SDS data for the carboxamide derivative is often limited in public registries, we apply the Precautionary Principle , deriving hazards from its parent structure (2-Fluoro-6-methylpyridine, CAS: 407-22-7) and functional groups.
| Property | Assessment | Operational Implication |
| Chemical Structure | Fluorinated Pyridine Amide | High stability; resistant to biodegradation. |
| Combustion Byproducts | HF (Hydrogen Fluoride) , NOx, COx | CRITICAL: Incineration must occur in facilities equipped with alkali scrubbers to neutralize HF gas. |
| Toxicity Class | Irritant / Potentially Toxic | Treat as toxic by ingestion and inhalation. Pyridine derivatives often affect the CNS and liver. |
| Reactivity | Acid/Base Sensitive | Amide bond may hydrolyze in strong acids/bases, releasing ammonia or the corresponding carboxylic acid. |
Part 3: Pre-Disposal Handling & Segregation
Before the waste leaves your bench, it must be stabilized and segregated correctly to prevent cross-contamination and ensure acceptance by waste management facilities.
Waste Stream Classification
-
Solid Waste: Pure substance, contaminated gloves, weighing boats, and paper towels.
-
Label: "Solid Hazardous Waste - Halogenated Organic."
-
-
Liquid Waste: Mother liquors or solutions containing the compound.
-
Label: "Liquid Hazardous Waste - Halogenated Solvents."
-
Note: Even if dissolved in a non-halogenated solvent (e.g., Methanol), the presence of the fluorine atom classifies the entire mixture as halogenated.
-
Packaging Protocol
-
Container: High-density polyethylene (HDPE) or glass. Avoid metal containers if the waste is acidic, as HF generation (from hydrolysis) can corrode metal.
-
Headspace: Leave 10-15% headspace to allow for expansion.
-
Secondary Containment: All waste bottles must be stored in a chemically resistant secondary tray.
Part 4: Disposal Methodology (The "How-To")
The only acceptable final fate for this compound is High-Temperature Incineration .
Step-by-Step Disposal Workflow
-
Inventory & Labeling:
-
Clearly mark the container with the full chemical name: 2-Fluoro-6-methylpyridine-4-carboxamide.
-
Add the hazard codes: Irritant, Halogenated .
-
List the solvent composition if in solution (e.g., "5% Compound in DMSO").
-
-
Transfer to Waste Facility:
-
Move the sealed container to your facility's Central Accumulation Area (CAA).
-
Ensure the waste manifest explicitly lists "Fluorinated Organic" to alert the incinerator operator.
-
-
Incineration Parameters (For the Waste Contractor):
-
Temperature: Minimum 1100°C (2000°F).
-
Residence Time: > 2 seconds.
-
Scrubbing: Wet alkali scrubbers are required to capture HF gas formed during combustion (
).
-
Visual Decision Tree: Disposal Logic
Figure 1: Decision logic for the segregation and disposal of fluorinated pyridine derivatives.
Part 5: Emergency Contingencies
Scenario: Accidental Spill (Liquid or Solid)
-
Evacuate & Ventilate: Clear the immediate area. Fluorinated pyridines can have pungent odors and cause respiratory irritation.
-
PPE: Wear nitrile gloves (double gloved), lab coat, and safety goggles. Use a half-mask respirator with organic vapor/acid gas cartridges if dust/vapor is present.
-
Containment:
-
Solids: Cover with wet paper towels to prevent dust, then scoop into a waste container.
-
Liquids: Absorb with vermiculite or sand. Do not use combustible materials like sawdust.
-
-
Decontamination: Clean the surface with a dilute soap solution. Do not use bleach (oxidizers can react unpredictably with pyridines).
Part 6: Regulatory Compliance
-
USA (RCRA): While this specific compound may not have a listed "P" or "U" code, it falls under the characteristic of Toxic (if TCLP fails) or simply as Halogenated Solvent Waste (F-listed analogs).
-
Europe (EWC): Classify under 07 05 04 * (other organic solvents, washing liquids and mother liquors) or 16 05 06 * (laboratory chemicals consisting of or containing hazardous substances).
References
-
Sigma-Aldrich. (2025).[1][2] Safety Data Sheet: 2-Fluoro-6-methylpyridine (CAS 407-22-7).[3][4][5]Link
-
PubChem. (2025).[5] Compound Summary: 2-Fluoro-6-methylpyridine.[3][4][5][6] National Library of Medicine. Link
-
U.S. EPA. (2024). Incineration of Halogenated Organic Compounds. EPA Guidelines for Hazardous Waste Combustion. Link
-
European Commission. (2019). Best Available Techniques (BAT) Reference Document for Waste Incineration.[7]Link
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- 7. data.consilium.europa.eu [data.consilium.europa.eu]
Navigating the Synthesis of 2-Fluoro-6-methylpyridine-4-carboxamide: A Guide to Personal Protective Equipment and Safe Handling
For Immediate Implementation by Researchers, Scientists, and Drug Development Professionals
The journey of drug discovery and development is paved with novel molecules, each presenting a unique set of challenges and handling requirements. This guide provides essential, immediate safety and logistical information for the safe handling of 2-Fluoro-6-methylpyridine-4-carboxamide, a compound of interest in medicinal chemistry. As Senior Application Scientists, our goal is to empower you with the knowledge to manage the risks associated with this and similar chemical entities, ensuring both personal safety and the integrity of your research.
Understanding the Hazard Landscape
The principles of safe laboratory practice, as outlined by authoritative bodies such as the Occupational Safety and Health Administration (OSHA) and the American Chemical Society (ACS), form the foundation of our recommendations.[3][4][5][6][7][8][9]
Core Personal Protective Equipment (PPE) Directives
A multi-layered approach to PPE is essential to mitigate the risks of exposure through inhalation, dermal contact, and ocular contact.
Eye and Face Protection: The First Line of Defense
Given the potential for eye irritation, robust eye protection is non-negotiable.
-
Chemical Splash Goggles: These are mandatory for all operations involving 2-Fluoro-6-methylpyridine-4-carboxamide. They provide a seal around the eyes, offering protection from splashes and airborne particles.[10]
-
Face Shield: When handling larger quantities of the compound or when there is a significant splash risk (e.g., during transfers or reactions), a face shield should be worn in addition to chemical splash goggles.[10]
Hand Protection: Preventing Dermal Exposure
The skin is a primary route of exposure for many laboratory chemicals.
-
Glove Selection: Nitrile gloves are recommended for handling pyridine derivatives due to their chemical resistance.[11] Always inspect gloves for any signs of degradation or perforation before use.
-
Double Gloving: For procedures with a higher risk of contamination, such as weighing the solid compound or during reaction work-ups, double gloving provides an additional layer of protection.
Body Protection: Shielding Against Spills and Splashes
Protecting your body from accidental contact is a critical component of laboratory safety.
-
Laboratory Coat: A flame-resistant lab coat should be worn at all times and kept fully fastened.[12]
-
Chemical-Resistant Apron: For tasks with a high potential for splashes, such as when transferring solutions, a chemical-resistant apron worn over the lab coat is advised.
Respiratory Protection: Safeguarding Against Inhalation Hazards
As a potential respiratory irritant, minimizing the inhalation of dust or vapors is crucial.
-
Engineering Controls: The primary method for controlling respiratory hazards is the use of proper ventilation, such as a certified chemical fume hood.[4][11] All manipulations of 2-Fluoro-6-methylpyridine-4-carboxamide should be performed within a fume hood.
-
Respirator: Based on the SDS for the related compound 2-Fluoro-6-methylpyridine, a respirator with a type ABEK (EN14387) filter is recommended.[1] A risk assessment should be conducted by your institution's environmental health and safety (EHS) department to determine if a respirator is necessary and to ensure proper fit testing and training.
Procedural Guidance: A Step-by-Step Approach to Safety
Adherence to established protocols is key to minimizing risk in the laboratory.
Donning and Doffing PPE: A Critical Sequence
The order in which you put on and take off your PPE is crucial to prevent cross-contamination.
Donning Sequence Diagram
Caption: Correct sequence for donning PPE.
Doffing Sequence Diagram
Caption: Correct sequence for doffing PPE.
Operational Plan: From Weighing to Reaction
-
Weighing: Always weigh solid 2-Fluoro-6-methylpyridine-4-carboxamide inside a fume hood or a balance enclosure with appropriate ventilation.
-
Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Reactions: Conduct all reactions in a fume hood. Ensure that the reaction setup is secure and that appropriate temperature and pressure controls are in place.
-
Post-Reaction Work-up: Handle all quenching, extraction, and purification steps within the fume hood.
Disposal Plan: Responsible Management of Chemical Waste
Proper disposal of hazardous waste is a legal and ethical responsibility.
-
Waste Segregation: All solid and liquid waste containing 2-Fluoro-6-methylpyridine-4-carboxamide must be collected in a designated, clearly labeled hazardous waste container. As a halogenated organic compound, it should be segregated into the appropriate waste stream.[13][14]
-
Container Management: Waste containers should be kept closed when not in use and stored in a secondary containment bin in a well-ventilated area.
-
Disposal Vendor: Arrange for the disposal of the hazardous waste through a licensed and approved chemical waste disposal company.[15] Do not pour any waste containing this compound down the drain.[15]
Emergency Procedures: Preparedness is Key
In the event of an exposure or spill, immediate and correct action is critical.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[11][16]
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[11][16]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[16][17]
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[16]
-
Spill: In case of a spill, evacuate the area and alert your supervisor and EHS department. If it is safe to do so and you are trained, contain the spill with an inert absorbent material and place it in a sealed container for disposal.[15]
By adhering to these guidelines, you can confidently and safely work with 2-Fluoro-6-methylpyridine-4-carboxamide, fostering a culture of safety and scientific excellence within your laboratory.
References
-
NIOSH Pocket Guide to Chemical Hazards - CDC. (n.d.). Retrieved from [Link]
-
Pocket Guide to Chemical Hazards Introduction | NIOSH - Restored CDC. (n.d.). Retrieved from [Link]
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NIOSH Pocket Guide to Chemical Hazards - Labelmaster. (n.d.). Retrieved from [Link]
-
12 Safety Precautions To Follow When Handling Pyridine - Post Apple Scientific. (2024, October 1). Retrieved from [Link]
-
Personal Protective Equipment Requirements for Laboratories - Environmental Health and Safety. (n.d.). Retrieved from [Link]
-
A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection - PMC. (2025, July 17). Retrieved from [Link]
-
Pyridine - SAFETY DATA SHEET. (n.d.). Retrieved from [Link]
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NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing. (n.d.). Retrieved from [Link]
-
Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager. (2009, July 30). Retrieved from [Link]
-
NIOSH Pocket Guide to Chemical Hazards 3rd Printing - CDC. (2007, September 15). Retrieved from [Link]
-
OSHA Lab Safety Equipment: Requirements & Compliance Guide. (2025, November 13). Retrieved from [Link]
-
Safety Guidelines for Chemical Demonstrations. (n.d.). Retrieved from [Link]
-
29 CFR 1910.1450 — OSHA Laboratory Standard - MasterControl. (n.d.). Retrieved from [Link]
-
RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. (n.d.). Retrieved from [Link]
-
Fluorine - ipo. (n.d.). Retrieved from [Link]
-
Safety Tipsheets & Best Practices - American Chemical Society. (n.d.). Retrieved from [Link]
-
Safety Guidelines for the Chemistry Professional. (n.d.). Retrieved from [Link]
-
American Chemical Society Issues Guidelines for Safer Research Laboratories | Lab Manager. (2013, September 10). Retrieved from [Link]
-
Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology - Figshare. (2022, February 1). Retrieved from [Link]
-
Tips and Procedures for Safe Handling of Anhydrous Hydrogen Fluoride and Pure Elemental Fluorine in Chemical University Laboratories - ACS Publications. (2025, July 29). Retrieved from [Link]
-
Guidelines for Chemical Laboratory Safety in Academic Institutions | ACS.org. (n.d.). Retrieved from [Link]
-
Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology | ACS Chemical Health & Safety. (2022, February 1). Retrieved from [Link]
-
Hazardous Laboratory Chemicals Disposal Guide - Reed College. (n.d.). Retrieved from [Link]
-
PRODUCTION, IMPORT, USE, AND DISPOSAL - Toxicological Profile for Pyridine - NCBI. (n.d.). Retrieved from [Link]
-
Solvent Wastes in the Laboratory – Disposal and/or Recycling. (n.d.). Retrieved from [Link]
-
Hazardous Materials Disposal Guide | Nipissing University. (2019, June 12). Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
